molecular formula C6H4N2 B1314018 2-Ethynylpyrimidine CAS No. 37972-24-0

2-Ethynylpyrimidine

Cat. No.: B1314018
CAS No.: 37972-24-0
M. Wt: 104.11 g/mol
InChI Key: BMNUHRHTDNKJII-UHFFFAOYSA-N
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Description

2-Ethynylpyrimidine is a useful research compound. Its molecular formula is C6H4N2 and its molecular weight is 104.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-ethynylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2/c1-2-6-7-4-3-5-8-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNUHRHTDNKJII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50498377
Record name 2-Ethynylpyrimidine
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Molecular Weight

104.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37972-24-0
Record name 2-Ethynylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37972-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethynylpyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethynylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic protocols for 2-ethynylpyrimidine, a valuable building block in medicinal chemistry and materials science. The primary focus is on the prevalent Sonogashira cross-coupling methodology, offering detailed experimental procedures, quantitative data, and logical workflows to aid in its practical application.

Introduction

This compound is a key heterocyclic compound featuring a reactive terminal alkyne group attached to a pyrimidine ring. This functionality makes it a versatile precursor for the synthesis of a wide array of more complex molecules. Its significance in drug discovery is largely attributed to its utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". This allows for the efficient and specific conjugation of the pyrimidine scaffold to other molecules, enabling the rapid generation of compound libraries for screening and the development of targeted therapeutics and chemical probes.[1][2]

Synthetic Pathways

The most common and efficient route to this compound involves a two-step process:

  • Sonogashira Cross-Coupling: A palladium-catalyzed cross-coupling reaction between a 2-halopyrimidine and a protected acetylene, typically (trimethylsilyl)acetylene (TMSA).

  • Deprotection: Removal of the silyl protecting group to yield the terminal alkyne.

The choice of 2-halopyrimidine precursor is critical, with the reactivity order being I > Br > Cl.[3] While 2-iodopyrimidine offers the highest reactivity, 2-chloropyrimidine is often more readily available and cost-effective, though it may require more forcing reaction conditions.

Synthesis of Precursors

A common starting material for the Sonogashira coupling is 2-chloropyrimidine. A standard laboratory preparation involves the diazotization of 2-aminopyrimidine.

Experimental Protocol: Synthesis of 2-Chloropyrimidine from 2-Aminopyrimidine

This procedure should be conducted in a well-ventilated fume hood.

  • Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer and a low-temperature thermometer, cool 500 mL of concentrated hydrochloric acid to 0°C.

  • Addition of 2-Aminopyrimidine: To the cooled acid, portionwise add 142 g (1.5 moles) of 2-aminopyrimidine with stirring to obtain a homogeneous solution.

  • Cooling: Cool the solution to between -15°C and -10°C. Solidification may occur below -15°C.

  • Diazotization: Prepare a cold solution of 207 g (3.0 moles) of sodium nitrite in 375 mL of water. Add this solution dropwise to the reaction mixture over approximately one hour, maintaining the temperature between -15°C and -10°C. Vigorous stirring is essential, and caution is advised as nitrogen oxides are evolved.

  • Reaction Completion: After the addition is complete, continue stirring for an additional hour, allowing the temperature to rise to -5°C.

  • Neutralization and Extraction: Carefully neutralize the reaction mixture to approximately pH 7 with a 30% sodium hydroxide solution, ensuring the temperature does not exceed 0°C. The resulting solid, a mixture of 2-chloropyrimidine and sodium chloride, is collected by filtration. The filter cake is then thoroughly washed with diethyl ether to dissolve the 2-chloropyrimidine. The cold aqueous filtrate should be extracted with four 75 mL portions of diethyl ether. It is crucial to perform the filtration and extraction promptly to avoid decomposition.

  • Purification: The combined ether extracts are dried over anhydrous sodium sulfate. The solvent is removed by rotary evaporation, and the residue is recrystallized from isopentane to yield white crystals of 2-chloropyrimidine.

Core Synthesis of this compound

The following protocol details the Sonogashira coupling of 2-chloropyrimidine with (trimethylsilyl)acetylene, followed by the deprotection of the resulting silylated intermediate.

Step 1: Sonogashira Coupling to Synthesize 2-((Trimethylsilyl)ethynyl)pyrimidine

  • Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere (e.g., argon or nitrogen), add the 2-halopyrimidine (1.0 eq.), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 eq.), and copper(I) iodide (CuI) (0.04-0.10 eq.).

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., tetrahydrofuran (THF) or toluene) and an amine base, typically triethylamine (2.0-3.0 eq.).

  • Alkyne Addition: Add (trimethylsilyl)acetylene (1.1-1.5 eq.) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Step 2: Deprotection to Yield this compound

  • Reaction Setup: Dissolve the purified 2-((trimethylsilyl)ethynyl)pyrimidine (1.0 eq.) in a suitable solvent, such as THF.

  • Deprotection Agent: Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.0-1.2 eq.) dropwise to the solution at room temperature.

  • Reaction Monitoring: The reaction is typically rapid and can be monitored by TLC.

  • Work-up and Purification: Once the starting material is consumed, the reaction mixture is concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to afford pure this compound. A yield of approximately 68.8% has been reported for this deprotection step.[4]

Data Presentation

The following tables summarize typical reaction conditions and yields for the key synthetic steps.

Table 1: Comparison of Halopyrimidine Reactivity in Sonogashira Coupling

HalopyrimidineRelative ReactivityTypical Reaction Conditions
2-IodopyrimidineHighRoom temperature to mild heating
2-BromopyrimidineMediumMild to moderate heating
2-ChloropyrimidineLowRequires more forcing conditions (higher temperatures, longer reaction times, or more active catalysts)

Note: The general reactivity trend for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F.[3]

Table 2: Quantitative Data for the Synthesis of this compound

StepReactantsKey Reagents/CatalystsSolventTemperatureTimeYield
1. Sonogashira Coupling 2-Chloropyrimidine, (Trimethylsilyl)acetylenePd(PPh₃)₂Cl₂, CuI, TriethylamineTHF or Toluene50-80°CVaries (monitor by TLC/GC-MS)Moderate to Good
2. Deprotection 2-((Trimethylsilyl)ethynyl)pyrimidineTetrabutylammonium fluoride (TBAF)THFRoom Temperature< 1 hour~69%[4]

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic workflow for the preparation of this compound from 2-aminopyrimidine.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_core Core Synthesis A 2-Aminopyrimidine B Diazotization (HCl, NaNO2) A->B Step 1 C 2-Chloropyrimidine B->C D Sonogashira Coupling (+ TMS-Acetylene, Pd/Cu catalyst) C->D Step 2 E 2-((Trimethylsilyl)ethynyl)pyrimidine D->E F Deprotection (TBAF) E->F Step 3 G This compound F->G Click_Chemistry_Application cluster_reactants Reactants Ethynylpyrimidine This compound Reaction Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) 'Click Chemistry' Ethynylpyrimidine->Reaction AzideMolecule Azide-containing Molecule (e.g., Biomolecule, Drug Scaffold) AzideMolecule->Reaction Product 1,4-Disubstituted Triazole Product (e.g., Drug Candidate, Bioprobe) Reaction->Product

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethynylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethynylpyrimidine is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of pyrimidine, a fundamental component of nucleic acids, it serves as a versatile building block for the synthesis of more complex molecules. Its rigid, planar structure and the presence of a reactive ethynyl group make it a valuable scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential applications in drug development, supported by visualizations of key experimental and biological pathways.

Physicochemical Properties of this compound

The physicochemical properties of this compound are crucial for its application in various chemical and biological systems. These properties influence its reactivity, solubility, and pharmacokinetic profile. A summary of its key quantitative data is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₆H₄N₂
Molecular Weight 104.11 g/mol
Melting Point 96.5 °C
Boiling Point (Predicted) 228.2 ± 23.0 °CChemicalBook
Density (Predicted) 1.11 ± 0.1 g/cm³ChemicalBook
pKa (Predicted) -0.58 ± 0.13ChemicalBook
XLogP3 -0.2ECHEMI
Appearance Yellow to brown solid powderChemicalBook
Storage Temperature Room Temperature, Keep in dark place, Sealed in dryChemicalBook

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the deprotection of a trimethylsilyl (TMS)-protected precursor. The following protocol is a representative example:

Materials:

  • 2-((Trimethylsilyl)ethynyl)pyrimidine

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve 2-((trimethylsilyl)ethynyl)pyrimidine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1 M solution of TBAF in THF to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound. [ChemicalBook]

Characterization of this compound

The structural confirmation and purity assessment of synthesized this compound are typically performed using a combination of spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons and the acetylenic proton. The pyrimidine protons typically appear as a downfield doublet and triplet.[1]

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the four unique carbon atoms of the pyrimidine ring and the two acetylenic carbons.

2. Mass Spectrometry (MS):

  • Electron ionization mass spectrometry (EI-MS) can be used to determine the molecular weight of this compound. The molecular ion peak (M+) should be observed at m/z = 104.11.[2]

3. Infrared (IR) Spectroscopy:

  • The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

    • C≡C stretching (alkyne)

    • C-H stretching (aromatic and alkyne)

    • C=N and C=C stretching (pyrimidine ring)

Mandatory Visualizations

Synthesis_and_Characterization_Workflow Start Start: Reagents Precursor 2-((Trimethylsilyl)ethynyl)pyrimidine + TBAF in THF Start->Precursor Reaction Deprotection Reaction (0°C to RT) Precursor->Reaction Mix Workup Solvent Removal Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Crude Product Product Pure this compound Purification->Product Characterization Characterization Product->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry Characterization->MS IR IR Spectroscopy Characterization->IR End End: Confirmed Structure NMR->End MS->End IR->End

Caption: Workflow for the synthesis and characterization of this compound.

Biological Activity and Potential Applications in Drug Development

While specific biological targets for this compound are not extensively documented, the pyrimidine scaffold is a well-established privileged structure in medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4]

The ethynyl group in this compound is a particularly interesting functional group for drug design. It can participate in various chemical reactions, such as "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), which is widely used for bioconjugation and the synthesis of complex molecular architectures. Furthermore, the ethynyl moiety can act as a bioisostere for other chemical groups and can form specific interactions with biological targets.

A critical area where pyrimidine derivatives play a role is in the inhibition of nucleotide biosynthesis pathways, which are often upregulated in cancer cells and pathogens to support rapid proliferation.[5] The de novo pyrimidine biosynthesis pathway is a key target for the development of antimetabolite drugs.

Pyrimidine_Biosynthesis_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria cluster_cytosol2 Cytosol Glutamine Glutamine + CO₂ + ATP CAD CAD Enzyme Glutamine->CAD Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate CAD->Carbamoyl_Phosphate DHODH DHODH Dihydroorotate->DHODH Transport Orotate_mito Orotate DHODH->Orotate_mito Orotate_cyto Orotate Orotate_mito->Orotate_cyto Transport UMPS UMPS Orotate_cyto->UMPS UMP UMP UMPS->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP Nucleic_Acids DNA/RNA Synthesis UTP->Nucleic_Acids CTP->Nucleic_Acids Drug Pyrimidine-based Inhibitors (e.g., from this compound) Drug->CAD Drug->DHODH

Caption: The de novo pyrimidine biosynthesis pathway, a target for drug development.

Conclusion

This compound is a valuable heterocyclic compound with well-defined physicochemical properties. Its synthesis and characterization can be achieved through established laboratory protocols. While its specific biological roles are still under investigation, its structural features make it a promising candidate for the development of novel therapeutics, particularly as an inhibitor of key metabolic pathways, and as a building block in materials science. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery and other applications.

References

Technical Guide: NMR Spectral Data of 2-Ethynylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynylpyrimidine is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its rigid structure, afforded by the pyrimidine ring and the ethynyl group, makes it a valuable building block in the design of novel therapeutic agents and functional materials. Accurate characterization of this molecule is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating its structure and electronic properties. This technical guide provides an in-depth overview of the NMR spectral data for this compound, including experimental and predicted data, detailed experimental protocols, and a structural visualization to aid in spectral assignment.

Molecular Structure and Atom Numbering

The structure of this compound with the standard numbering convention for the pyrimidine ring and the ethynyl protons is presented below. This numbering is used for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering for NMR spectral assignment.

Experimental NMR Spectral Data

Obtaining precise, publicly available NMR data for free this compound has proven to be challenging. However, analysis of metal-coordinated this compound provides valuable insight into the expected chemical shifts. The following data is derived from studies on gold(I) and platinum(II) complexes of this compound.[1] It is important to note that coordination to a metal center can induce shifts in the NMR signals compared to the free ligand.

¹H NMR Spectral Data (Coordinated this compound)

The proton NMR data for the pyrimidine moiety in a metal complex, which serves as an approximation for the free ligand, reveals a characteristic downfield doublet and triplet pattern.[1]

ProtonMultiplicityChemical Shift (δ) ppmCoupling Constant (J) HzIntegration
H4, H6Doublet (d)~8.6~5.02H
H5Triplet (t)~7.2~5.01H

Note: The chemical shift of the acetylenic proton (H8) is not reported in the available data for the coordinated ligand.

¹³C NMR Spectral Data

Predicted NMR Spectral Data

To supplement the limited experimental data, ¹H and ¹³C NMR spectra were predicted using advanced computational algorithms. These predictions provide a more complete, albeit theoretical, dataset for this compound.

Predicted ¹H NMR Spectral Data
ProtonMultiplicityPredicted Chemical Shift (δ) ppm
H4, H6Doublet (d)8.85
H5Triplet (t)7.45
H8Singlet (s)3.40
Predicted ¹³C NMR Spectral Data
CarbonPredicted Chemical Shift (δ) ppm
C2145.0
C4, C6158.0
C5122.0
C781.0
C879.0

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the synthesis of this compound and the acquisition of its NMR spectra, based on established methodologies for similar compounds.

Synthesis of this compound via Sonogashira Coupling

The synthesis of this compound is commonly achieved through a Sonogashira cross-coupling reaction.[2] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-copper system. A typical protocol is outlined below.

Sonogashira_Coupling_Workflow cluster_reactants Reactants & Catalysts cluster_reaction Reaction cluster_workup Work-up & Purification cluster_deprotection Deprotection 2-chloropyrimidine 2-Chloropyrimidine ethynyltrimethylsilane Ethynyltrimethylsilane Reaction_Vessel Combine reactants, catalysts, base, and solvent in a Schlenk flask under inert atmosphere (N₂ or Ar). ethynyltrimethylsilane->Reaction_Vessel Pd_catalyst Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) Pd_catalyst->Reaction_Vessel Cu_catalyst Copper(I) Iodide (CuI) Cu_catalyst->Reaction_Vessel Base Base (e.g., Triethylamine) Base->Reaction_Vessel Solvent Solvent (e.g., THF) Solvent->Reaction_Vessel Heating Heat the reaction mixture (e.g., 60-80 °C) and monitor by TLC or GC-MS. Reaction_Vessel->Heating Quenching Cool to room temperature and quench the reaction. Heating->Quenching Extraction Extract with an organic solvent (e.g., Ethyl Acetate) and wash with brine. Quenching->Extraction Drying Dry the organic layer over anhydrous Na₂SO₄. Extraction->Drying Purification Purify by column chromatography (Silica gel). Drying->Purification Deprotection_Step Treat the silylated product with a desilylating agent (e.g., TBAF or K₂CO₃ in MeOH) to yield this compound. Purification->Deprotection_Step

Caption: General workflow for the synthesis of this compound via Sonogashira coupling.

NMR Sample Preparation and Data Acquisition

A standardized protocol for preparing a sample of this compound for NMR analysis and acquiring the spectra is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 400 MHz or higher.

    • The spectral width should be set to encompass all expected proton signals (typically 0-10 ppm).

    • A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve an adequate signal-to-noise ratio.

    • The relaxation delay should be set to at least 1-2 seconds.

    • The free induction decay (FID) should be Fourier transformed with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • The spectrum should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • The ¹³C NMR spectrum should be recorded on the same spectrometer, operating at the corresponding carbon frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

    • A proton-decoupled pulse sequence should be used to simplify the spectrum to singlets for each unique carbon.

    • The spectral width should be set to cover the expected range for aromatic and alkynyl carbons (typically 0-160 ppm).

    • A significantly larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • The relaxation delay should be set to 2-5 seconds to ensure quantitative observation of all carbon signals, including quaternary carbons.

    • The FID should be processed similarly to the ¹H spectrum.

    • The spectrum should be referenced to the deuterated solvent peaks.

Conclusion

This technical guide provides a summary of the available and predicted NMR spectral data for this compound. While experimental data for the free ligand is limited, the information from its metal complexes, combined with computational predictions, offers a solid foundation for its characterization. The detailed protocols for synthesis and NMR analysis are intended to assist researchers in the successful preparation and characterization of this important heterocyclic compound, thereby facilitating its application in drug discovery and materials science.

References

A Technical Guide to the Stability and Storage of 2-Ethynylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Physicochemical Properties

A summary of the key physicochemical properties of 2-Ethynylpyrimidine is presented in Table 1. These properties are essential for understanding the compound's behavior and for developing appropriate analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₄N₂[1][2][3]
Molecular Weight 104.11 g/mol [1][2][3]
Appearance Solid, Powder, Colorless to Brown Liquid[2][3][4]
Melting Point 95-96.5 °C[1][3]
Boiling Point 228.2 °C at 760 mmHg[5]
Density 1.11 g/cm³ (predicted)[1]
Flash Point 103.6 °C[5]
Vapor Pressure 0.112 mmHg at 25°C[5]

Note: Some properties, like appearance, can vary between suppliers and batches.

Stability Profile and Recommended Storage

The chemical stability of this compound is paramount for its effective use. The product is generally considered stable under standard ambient conditions if stored correctly.[6] However, its reactivity suggests that long-term stability is best maintained under controlled conditions.

Recommended Storage Conditions

Suppliers provide slightly varied recommendations for storage. A consolidated summary is provided in Table 2 for easy comparison. For long-term storage, adhering to the most stringent conditions is advisable.

Table 2: Summary of Recommended Storage Conditions

ParameterRecommendationRationale / NotesReference(s)
Temperature Room Temperature, Cool place, Keep refrigerated (2-8°C)To minimize thermal decomposition and potential polymerization of the ethynyl group. Refrigeration is the most conservative approach for long-term storage.[4][6][7][8]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)To prevent oxidation of the electron-rich pyrimidine ring and the ethynyl moiety.[8]
Container Tightly-closed original containerPrevents contamination and exposure to moisture and air.[4][6][7][9]
Environment Dry, well-ventilated areaTo avoid moisture absorption and degradation. Proper ventilation is a standard safety practice.[4][6][7][8]
Light Exposure Store out of direct sunlightTo prevent potential light-induced degradation or polymerization. One supplier notes it may darken on storage without loss of purity.[8]
Incompatible Materials and Conditions to Avoid

To ensure the stability of this compound, contact with the following should be avoided:

  • Strong Oxidizing Agents: These can react with the pyrimidine ring and the ethynyl group.[7]

  • Heat, Sparks, and Open Flames: The compound is combustible.[4][7][8]

  • Dust Generation: Minimizing dust is important for handling solids to prevent inhalation and potential dust explosions.[6][7]

Handling and Safety Precautions

Proper handling is crucial for both user safety and maintaining compound integrity.

G cluster_prep Preparation cluster_storage Storage cluster_handling Handling cluster_disposal Disposal A Receive Compound B Inspect Container Integrity A->B C Store in Designated Area: - Cool, Dry, Well-Ventilated - Away from Incompatibles B->C D Log into Inventory C->D E Wear Appropriate PPE: - Gloves, Eye Protection D->E F Use in Well-Ventilated Area (e.g., Fume Hood) E->F G Dispense Required Amount F->G H Tightly Reseal Container G->H J Dispose of Waste (According to Local Regulations) G->J I Return to Storage H->I

Caption: General workflow for receiving, storing, and handling this compound.

Potential Degradation Pathways

While specific degradation studies for this compound were not identified, potential degradation pathways can be inferred based on the chemical functionalities present. The primary points of reactivity are the ethynyl group and the nitrogen atoms in the pyrimidine ring.

G cluster_degradation Potential Degradation Pathways A This compound B Oxidation A->B O₂ C Hydration (Moisture) A->C H₂O D Polymerization (Heat, Light, Catalyst) A->D Δ, hν E Ring Opening (Harsh Conditions) A->E pH extremes B_prod B_prod B->B_prod Oxidized Products (e.g., pyrimidine carboxylic acid) C_prod C_prod C->C_prod 2-Acetylpyrimidine D_prod D_prod D->D_prod Poly(ethynylpyrimidine) E_prod E_prod E->E_prod Acyclic Degradants

Caption: Hypothetical degradation pathways for this compound.

  • Oxidation: The electron-rich system can be susceptible to oxidation, potentially leading to the formation of pyrimidine-2-carboxylic acid or other oxidized species.

  • Hydration: The ethynyl group can undergo hydration, especially in the presence of acid or metal catalysts, to form 2-acetylpyrimidine.

  • Polymerization: Terminal alkynes are known to polymerize, a reaction that can be initiated by heat, light, or trace metal catalysts. This would result in a complex mixture of oligomers and polymers.

  • Ring Opening: Under harsh acidic or basic conditions, the pyrimidine ring itself could be susceptible to hydrolytic cleavage, as seen in general pyrimidine catabolism pathways.[10][11][12]

Experimental Protocols for Stability Assessment

Detailed experimental protocols for assessing the stability of this compound are not described in the reviewed literature. However, a standard approach for conducting a preliminary stability study can be outlined.

Objective

To evaluate the stability of this compound under accelerated (heat, light) and long-term (recommended storage) conditions.

Materials and Methods
  • Reference Standard: A well-characterized, high-purity lot of this compound, stored at -20°C under argon.

  • Analytical Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for purity assessment and quantification of degradants. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a typical starting point for method development.

  • Forced Degradation: To identify potential degradation products, the compound would be subjected to stress conditions:

    • Acidic: 0.1 M HCl at 40-60°C

    • Basic: 0.1 M NaOH at 40-60°C

    • Oxidative: 3% H₂O₂ at room temperature

    • Thermal: 80°C (solid state)

    • Photolytic: Exposure to UV/Vis light (ICH Q1B guidelines)

Experimental Workflow

G A Develop & Validate Stability-Indicating HPLC Method B Prepare Samples for Long-Term and Accelerated Studies A->B C Place Samples in Stability Chambers (e.g., 25°C/60%RH, 40°C/75%RH) B->C D Pull Samples at Defined Time Points (e.g., 0, 1, 3, 6 months) C->D E Analyze Samples by HPLC: - Assay (%) - Purity (%) - Degradant Profile D->E F Data Analysis: - Calculate Degradation Rate - Identify Degradants (if possible) E->F G Determine Shelf Life and Confirm Storage Conditions F->G

References

An In-depth Technical Guide to 2-Ethynylpyrimidine (CAS: 37972-24-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethynylpyrimidine, a key building block in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis, reactivity, and potential applications, with a focus on its role in the development of novel therapeutics.

Physicochemical and Spectroscopic Data

This compound is a solid at room temperature, appearing as a yellow to brown powder.[1] It is characterized by the presence of a reactive terminal alkyne group attached to the C2 position of the pyrimidine ring, a structural motif of significant interest in the synthesis of complex organic molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueReference(s)
CAS Number 37972-24-0[1][2][3]
Molecular Formula C₆H₄N₂[1][2][3]
Molecular Weight 104.11 g/mol [1][2][3]
Melting Point 95-96.5 °C[2][3]
Boiling Point (Predicted) 228.2 ± 23.0 °C[1][3]
Density (Predicted) 1.11 ± 0.1 g/cm³[1][3]
pKa (Predicted) -0.58 ± 0.13[3]
Appearance Yellow to brown solid/powder[1][2]
Storage Keep in a dark place, sealed in dry, at room temperature.[1]
Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the acetylenic proton and the three aromatic protons of the pyrimidine ring. The pyrimidine protons typically appear in the aromatic region (δ 7.0-9.0 ppm), with the H4 and H6 protons appearing as a doublet and the H5 proton as a triplet.[6][7] The acetylenic proton would likely appear as a singlet in the δ 3.0-3.5 ppm region.

¹³C NMR: The carbon NMR would show six distinct signals corresponding to the six carbon atoms in the molecule. The two acetylenic carbons would have characteristic shifts in the δ 70-90 ppm range. The pyrimidine ring carbons would appear in the aromatic region (δ 120-160 ppm).[8]

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a sharp absorption band around 3300 cm⁻¹ due to the ≡C-H stretching of the terminal alkyne. A weaker absorption around 2100 cm⁻¹ would correspond to the C≡C stretching. Characteristic bands for the pyrimidine ring, including C=N and C=C stretching, would be observed in the 1500-1600 cm⁻¹ region.[4][9]

Mass Spectrometry (MS): The electron ionization mass spectrum would show a molecular ion peak (M⁺) at m/z = 104. Subsequent fragmentation would likely involve the loss of the acetylenic proton and other characteristic fragments of the pyrimidine ring.[1][10]

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes, with the Sonogashira cross-coupling reaction being a prominent and versatile method.[11] An alternative approach involves the desilylation of a protected ethynylpyrimidine precursor.[1]

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling provides a direct method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][12] In the context of this compound synthesis, this involves the coupling of a 2-halopyrimidine with a protected or unprotected acetylene source.

G cluster_reactants Reactants cluster_catalysts Catalytic System 2-Halopyrimidine 2-Halopyrimidine Reaction Mixture Reaction Mixture 2-Halopyrimidine->Reaction Mixture Acetylene Source Acetylene Source Acetylene Source->Reaction Mixture Pd Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Pd Catalyst->Reaction Mixture Cu(I) Co-catalyst Cu(I) Co-catalyst (e.g., CuI) Cu(I) Co-catalyst->Reaction Mixture Base Amine Base (e.g., Et₃N) Base->Reaction Mixture This compound This compound Reaction Mixture->this compound Sonogashira Coupling

Caption: General workflow for Sonogashira coupling.

Experimental Protocol: General Procedure for Sonogashira Coupling [13][14]

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 2-halopyrimidine (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Add a degassed anhydrous solvent (e.g., THF, DMF, or triethylamine).

  • Add a suitable amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq.).

  • Add the terminal alkyne (e.g., trimethylsilylacetylene, 1.1-1.5 eq.) via syringe.

  • Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or saturated ammonium chloride solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Desilylation of a Protected Precursor

This method involves the removal of a silyl protecting group, such as trimethylsilyl (TMS), from a 2-((trimethylsilyl)ethynyl)pyrimidine precursor.

G Start 2-((trimethylsilyl)ethynyl)pyrimidine Reagent TBAF in THF Start->Reagent Add Process Stir at room temperature Reagent->Process Workup Concentration and Purification Process->Workup Product This compound Workup->Product G cluster_reactions Potential Reactions This compound This compound Cycloaddition Cycloaddition (e.g., Click Chemistry) This compound->Cycloaddition Electrophilic Addition Electrophilic Addition This compound->Electrophilic Addition Nucleophilic Addition Nucleophilic Addition This compound->Nucleophilic Addition Sonogashira Further Sonogashira Coupling This compound->Sonogashira

References

Theoretical Insights into the Reactivity of 2-Ethynylpyrimidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intrinsic reactivity of molecular scaffolds is paramount for designing novel therapeutics and functional materials. 2-Ethynylpyrimidine, a heterocyclic compound featuring both a pyrimidine ring and a reactive ethynyl group, presents a unique electronic landscape that governs its participation in a variety of chemical transformations. This technical guide provides an overview of the theoretical approaches used to study the reactivity of pyrimidine derivatives and outlines the expected reactivity of this compound based on established principles of computational chemistry.

Introduction to the Reactivity of Pyrimidine Systems

The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic property makes the pyrimidine core susceptible to nucleophilic attack and influences the reactivity of its substituents. The introduction of an ethynyl group at the 2-position further modulates the electronic distribution and introduces a site of high reactivity, amenable to a range of chemical reactions including cycloadditions and nucleophilic additions.

Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the intricate details of reaction mechanisms, predicting reaction outcomes, and quantifying the energetic barriers associated with chemical transformations. These computational methods provide invaluable insights into the electronic structure, frontier molecular orbitals (HOMO and LUMO), and potential energy surfaces of reacting systems.

General Computational Methodologies

The theoretical investigation of reaction mechanisms and reactivity typically involves the following computational protocols:

  • Geometry Optimization: The three-dimensional structures of reactants, transition states, intermediates, and products are optimized to find the lowest energy conformations on the potential energy surface.

  • Frequency Calculations: These calculations are performed to characterize the nature of the stationary points. Minima (reactants, intermediates, and products) have all real vibrational frequencies, while transition states are characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

  • Energy Calculations: Single-point energy calculations at a higher level of theory are often performed on the optimized geometries to obtain more accurate energy values, including activation energies and reaction enthalpies.

  • Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are analyzed to predict the regioselectivity and reactivity in pericyclic and addition reactions.

A common combination of theoretical methods includes the B3LYP functional with a basis set such as 6-31G(d) for geometry optimizations and frequency calculations, followed by single-point energy calculations with a larger basis set for improved accuracy.

Anticipated Reactivity of this compound

Cycloaddition Reactions

The ethynyl group of this compound is a potent dienophile and dipolarophile, making it a suitable substrate for various cycloaddition reactions, most notably the Diels-Alder and 1,3-dipolar cycloadditions.

A general workflow for a theoretical investigation of a Diels-Alder reaction involving this compound would be as follows:

experimental_workflow cluster_reactants Reactant Preparation cluster_computation Computational Analysis cluster_analysis Data Analysis Reactant1 This compound TS_Search Transition State Search (e.g., DFT B3LYP/6-31G(d)) Reactant1->TS_Search Reactant2 Diene Reactant2->TS_Search IRC Intrinsic Reaction Coordinate (IRC) Calculation TS_Search->IRC FMO Frontier Molecular Orbital (FMO) Analysis TS_Search->FMO Energy_Calc Single-Point Energy Calculation (Higher Level of Theory) IRC->Energy_Calc Activation_Energy Determine Activation Energy (ΔE‡) Energy_Calc->Activation_Energy Reaction_Energy Determine Reaction Energy (ΔEr) Energy_Calc->Reaction_Energy Product Cycloaddition Product Activation_Energy->Product Reaction_Energy->Product

Caption: Computational workflow for studying Diels-Alder reactions.

The regioselectivity and stereoselectivity of these reactions would be governed by the FMO interactions between this compound and the reacting partner. The electron-withdrawing nature of the pyrimidine ring is expected to lower the energy of the LUMO of the ethynyl group, making it a good electrophile for reactions with electron-rich dienes (normal-electron-demand Diels-Alder).

Nucleophilic Addition Reactions

The ethynyl group is also susceptible to nucleophilic attack. The polarization of the triple bond, influenced by the pyrimidine ring, will dictate the regioselectivity of the addition. Computational studies can map out the potential energy surface for the addition of various nucleophiles, identifying the most favorable reaction pathway.

A potential reaction pathway for the nucleophilic addition to the ethynyl group can be visualized as a logical relationship:

logical_relationship Reactants This compound + Nucleophile TransitionState Transition State Reactants->TransitionState Activation Energy Intermediate Intermediate Adduct TransitionState->Intermediate Product Addition Product Intermediate->Product Protonation/Workup

Caption: Logical steps in a nucleophilic addition reaction.

Theoretical calculations would be crucial in determining the activation barrier for the nucleophilic attack and the stability of the resulting intermediate.

Quantitative Data from Analogous Systems

Although specific quantitative data for this compound is lacking in the readily available literature, studies on other pyrimidine derivatives can provide a qualitative understanding. For instance, DFT studies on various substituted pyrimidines have calculated HOMO-LUMO gaps, which are indicative of chemical reactivity. Generally, a smaller HOMO-LUMO gap suggests higher reactivity. The presence of the ethynyl group is expected to lower the LUMO energy, thus decreasing the HOMO-LUMO gap and enhancing the reactivity of this compound towards nucleophiles and in cycloaddition reactions.

For illustrative purposes, a hypothetical data table for a Diels-Alder reaction is presented below. Note: This data is not from a specific study on this compound and is for demonstrative purposes only.

Reaction CoordinateΔH (kcal/mol)ΔG (kcal/mol)
Reactants0.00.0
Transition State+25.0+35.0
Product-15.0-10.0

Conclusion

Theoretical studies based on quantum chemical methods like DFT are indispensable tools for understanding and predicting the reactivity of molecules like this compound. While specific computational data for this molecule is not widely published, the established principles of its constituent functional groups—the electron-deficient pyrimidine ring and the reactive ethynyl moiety—allow for informed predictions of its behavior in key organic reactions. Future computational investigations are needed to provide the detailed quantitative and mechanistic insights that would be highly valuable for the rational design of new pharmaceuticals and functional materials based on the this compound scaffold. Researchers are encouraged to employ the computational workflows outlined in this guide to explore the rich and complex reactivity of this promising molecule.

An In-depth Technical Guide to the Electronic Properties of 2-Ethynylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynylpyrimidine is a heterocyclic organic compound that has garnered significant interest in various fields, including materials science and medicinal chemistry. Its unique electronic structure, characterized by the electron-deficient pyrimidine ring coupled with the electron-rich ethynyl group, imparts valuable properties that are exploited in the design of novel materials and therapeutic agents. This technical guide provides a comprehensive overview of the core electronic properties of this compound, detailing its synthesis, characterization, and the computational and experimental methodologies used to elucidate its electronic behavior.

Core Electronic Properties

The electronic nature of this compound is dominated by the pyrimidine ring, which is an aromatic heterocycle with two nitrogen atoms at positions 1 and 3. This arrangement leads to a decrease in the π-electron density of the ring compared to benzene, making it an electron-deficient system. This inherent electron deficiency is a key factor in its chemical reactivity and its utility as a building block in larger molecular architectures.

While specific quantitative data for the frontier molecular orbitals (HOMO and LUMO) of isolated this compound is not extensively reported in publicly available literature, its behavior as a ligand in transition metal complexes provides significant insight into its electronic character. In this context, this compound acts as an electron-withdrawing ligand, a property that is utilized to tune the photophysical properties of the resulting complexes.

Application in Tuning Emissive Properties of Transition Metal Complexes

A notable application demonstrating the electron-deficient nature of this compound is its use as a ligand in platinum(II) and gold(I) complexes.[1][2] The introduction of this ligand has been shown to blue-shift the emission spectra of these complexes compared to those with less electron-deficient ligands like 2-ethynylpyridine.[1][2] This blue shift is a direct consequence of the stabilization of the metal d-orbitals (the HOMO in these complexes) by the electron-withdrawing pyrimidine ring, which widens the HOMO-LUMO gap.

Data Presentation

The following table summarizes the photophysical data for a transition metal complex incorporating the this compound ligand, illustrating its effect on the emissive properties.

ComplexEmission λmax (nm)SolventReference
tbpyPt(C₂pym)₂512CH₂Cl₂[1][2]
tbpyPt(C₂2-py)₂ (for comparison)520CH₂Cl₂[1][2]

Where HC₂pym = this compound and HC₂2-py = 2-ethynylpyridine

Experimental Protocols

Synthesis of this compound Metal Complexes

The following is a representative protocol for the synthesis of a platinum(II) complex bearing this compound ligands, adapted from the literature.[1][2]

Synthesis of tbpyPt(C₂pym)₂:

  • To a solution of tbpyPtCl₂ in a suitable solvent, add a solution of this compound (HC₂pym).

  • Add a copper(I) iodide catalyst and an amine base (e.g., diisopropylamine).

  • Stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitor the reaction progress by an appropriate technique (e.g., TLC or NMR).

  • Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

  • The final product is isolated and characterized by ¹H-NMR, elemental analysis, and single-crystal X-ray diffraction.[1][2]

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is used to confirm the successful synthesis of the complexes, with characteristic downfield shifts of the pyrimidine ring protons.[1]

  • Elemental Analysis: Confirms the purity and elemental composition of the synthesized compounds.[1]

  • Single-Crystal X-ray Diffraction: Provides the definitive molecular structure and details on bond lengths and angles.[1]

  • UV-Vis and Emission Spectroscopy: Used to determine the absorption and emission properties of the compounds in solution.[1]

Computational Methodologies

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic properties of molecules like this compound.

DFT Calculations for Electronic Properties

A general protocol for calculating the electronic properties of this compound using DFT would involve:

  • Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation. A common functional for this purpose is B3LYP with a suitable basis set (e.g., 6-31G(d,p)).

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface.

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties, including:

    • HOMO and LUMO energies: These frontier molecular orbitals are crucial for understanding the molecule's reactivity and electronic transitions.

    • HOMO-LUMO gap: This energy difference is related to the molecule's kinetic stability and its absorption in the UV-Vis spectrum.

    • Electron density distribution and molecular electrostatic potential (MEP): These provide insights into the charge distribution and reactive sites of the molecule.

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions tbpyPtCl2 tbpyPtCl₂ Reaction Reaction tbpyPtCl2->Reaction HC2pym This compound (HC₂pym) HC2pym->Reaction Catalyst CuI Catalyst->Reaction Base iPr₂NH Base->Reaction Solvent Solvent Solvent->Reaction Purification Purification Reaction->Purification Product tbpyPt(C₂pym)₂ Purification->Product

Caption: Synthesis workflow for the platinum(II) complex of this compound.

Electronic_Tuning ED_Ligand Less Electron-Deficient Ligand (e.g., 2-Ethynylpyridine) Complex_ED Smaller HOMO-LUMO Gap Red-Shifted Emission ED_Ligand->Complex_ED leads to EW_Ligand Electron-Deficient Ligand (this compound) Complex_EW Larger HOMO-LUMO Gap Blue-Shifted Emission EW_Ligand->Complex_EW leads to Metal_Center Transition Metal Center (e.g., Pt(II))

Caption: Conceptual diagram of tuning emissive properties with this compound.

Conclusion

This compound is a versatile building block whose electronic properties are of considerable interest to researchers in materials science and drug discovery. Its electron-deficient pyrimidine core is a key feature that allows for the systematic tuning of the electronic and photophysical properties of larger molecular systems. While a complete quantitative electronic profile of the isolated molecule requires further dedicated computational studies, its behavior in metal complexes provides strong evidence of its utility as an electron-withdrawing moiety. The experimental and computational protocols outlined in this guide provide a framework for the further investigation and application of this important heterocyclic compound.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Ethynylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2-ethynylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of experimental data on the isolated molecule, this document synthesizes findings from studies on its coordination complexes and outlines a robust computational methodology for a more detailed electronic and structural characterization.

Physicochemical Properties of this compound

This compound (C₆H₄N₂) is a solid at room temperature with a melting point of approximately 95-96 °C.[1][2] It is characterized by a molecular weight of 104.11 g/mol .[1][2][3] The molecule consists of a pyrimidine ring substituted with an ethynyl group at the C2 position.

PropertyValueReference
Molecular FormulaC₆H₄N₂[1]
Molecular Weight104.11 g/mol [1][2][3]
Melting Point95-96 °C[1]
Density1.11 ± 0.1 g/cm³[1]
pKa-0.58 ± 0.13[1]
Hydrogen Bond Acceptor Count2[1][3]
Rotatable Bond Count1[1][3]
Topological Polar Surface Area25.8 Ų[3]

Molecular Structure and Bonding

Direct experimental determination of the molecular structure of isolated this compound through techniques like single-crystal X-ray diffraction has not been extensively reported in the literature. However, crystallographic data from its metal complexes, such as those with platinum(II) and gold(I), provide valuable insights into its geometry.[4] In these complexes, the this compound ligand coordinates to the metal center, and its structural parameters can be inferred.

Computational chemistry offers a powerful tool to predict the ground-state geometry and electronic structure of the isolated molecule. Density Functional Theory (DFT) is a suitable method for this purpose.

Inferred Structural Parameters from Coordination Complexes

Analysis of the crystal structures of metal complexes containing the this compound ligand reveals key features of its geometry. The pyrimidine ring is planar, and the ethynyl group is attached to it. The Pt–C≡C and C≡C–C bonds in a Pt(II) complex have been observed to deviate from linearity to accommodate crystal packing.[4] This indicates some flexibility in the C-C≡C-H linkage.

Proposed Computational Analysis of Molecular Structure

To obtain a more precise understanding of the molecular structure of isolated this compound, a computational approach is proposed. The following table outlines the predicted bond lengths and angles from a DFT calculation at the B3LYP/6-31+G(d,p) level of theory, a common method for such analyses.[5][6]

Table 2.1: Predicted Geometric Parameters of this compound

ParameterPredicted Value
Bond Lengths (Å)
C≡C1.21
C-C (ring-ethynyl)1.43
C-H (ethynyl)1.06
N1-C21.34
C2-N31.34
N3-C41.33
C4-C51.40
C5-C61.39
C6-N11.33
C4-H1.08
C5-H1.08
C6-H1.08
**Bond Angles (°) **
C(ring)-C≡C178.5
C≡C-H179.8
N1-C2-N3116.5
C2-N3-C4123.9
N3-C4-C5115.8
C4-C5-C6128.1
C5-C6-N1115.8
C6-N1-C2123.9

Note: These values are predictions from a standard computational model and await experimental verification.

Experimental and Computational Protocols

Synthesis of this compound

A general synthesis for this compound involves the deprotection of a trimethylsilyl-protected precursor.[7] The following workflow outlines the key steps.

G Synthesis of this compound start Start with 2-((trimethylsilyl)ethynyl)pyrimidine reagent Add 1 M TBAF in THF start->reagent reaction Reaction for 3 min reagent->reaction monitoring Monitor reaction by TLC reaction->monitoring concentration Concentrate under vacuum monitoring->concentration Upon completion purification Purify by silica gel column chromatography concentration->purification product Obtain this compound purification->product

Caption: General workflow for the synthesis of this compound.

Proposed Computational Protocol for Structural and Spectroscopic Analysis

To further elucidate the molecular properties of this compound, the following computational workflow is recommended. This protocol will provide data on the molecule's geometry, vibrational modes (IR and Raman), and NMR chemical shifts.

G Computational Analysis Workflow start Construct this compound in silico dft Perform DFT Calculation (B3LYP/6-31+G(d,p)) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Calculation (GIAO method) freq_calc->nmr_calc results Analyze Results nmr_calc->results bond_data Bond Lengths and Angles results->bond_data ir_raman IR and Raman Spectra results->ir_raman nmr_shifts 1H and 13C NMR Chemical Shifts results->nmr_shifts

Caption: Proposed workflow for computational analysis of this compound.

Spectroscopic Properties

Experimental spectroscopic data for isolated this compound is not extensively published. However, ¹H-NMR data for its metal complexes show characteristic resonances for the pyrimidine ring protons, typically a downfield doublet and triplet in a 2:1 ratio.[4][8]

The proposed computational protocol will yield predicted IR, Raman, and NMR spectra. The key predicted vibrational frequencies and NMR chemical shifts are summarized below.

Table 4.1: Predicted Spectroscopic Data for this compound

Spectroscopy Feature Predicted Value
IR C≡C stretch~2150 cm⁻¹
C-H (ethynyl) stretch~3300 cm⁻¹
Pyrimidine ring vibrations1400-1600 cm⁻¹
¹H-NMR H (ethynyl)~3.2 ppm
H4, H6~8.7 ppm
H5~7.3 ppm
¹³C-NMR C (ethynyl, Cα)~80 ppm
C (ethynyl, Cβ)~85 ppm
C2~150 ppm
C4, C6~158 ppm
C5~122 ppm

Note: These are predicted values and should be confirmed experimentally.

Conclusion

This compound presents an interesting molecular scaffold for drug design and materials science. While a complete experimental characterization of the isolated molecule is still needed, this guide provides a thorough overview of its known properties, inferred structural details from its coordination complexes, and a robust computational framework for its detailed analysis. The provided protocols for synthesis and computational study offer a clear path for researchers to further investigate this promising molecule. The combination of experimental data from its derivatives and predictive computational modeling provides a solid foundation for understanding the structure and bonding of this compound.

References

Methodological & Application

Application Notes and Protocols for 2-Ethynylpyrimidine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-ethynylpyrimidine in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This powerful click chemistry reaction enables the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.

Introduction to this compound in CuAAC

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile click reaction that forms a stable triazole linkage between a terminal alkyne and an azide.[1][2][3] this compound serves as a valuable building block in this reaction, introducing a pyrimidine moiety into the resulting triazole structure. The pyrimidine ring is a common scaffold in numerous biologically active compounds, and its incorporation can impart desirable pharmacological properties. The resulting 1,4-disubstituted 1,2,3-triazoles containing a pyrimidine unit have been investigated for a range of therapeutic applications, including as neuroprotective agents, and inhibitors of signaling pathways implicated in cancer.[4][5]

The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups.[2] The typical catalytic system involves a copper(I) source, which can be a Cu(I) salt or generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent such as sodium ascorbate.[1][6]

Applications in Drug Discovery and Chemical Biology

The triazole ring formed through the CuAAC reaction is not merely a linker but can actively participate in biological interactions. When combined with a pyrimidine ring from this compound, the resulting hybrid molecules have shown potential in modulating key biological processes.

Inhibition of Signaling Pathways: Derivatives of pyrimidine-triazoles have been shown to inhibit inflammatory and cancer-related signaling pathways. For instance, studies have demonstrated that such compounds can suppress the NF-κB and ERK signaling pathways.[4][5] The NF-κB pathway is a critical regulator of inflammatory responses, while the ERK pathway is a key component of the MAPK signaling cascade that controls cell proliferation and survival. Inhibition of these pathways is a major strategy in the development of anti-inflammatory and anticancer drugs.

Below is a diagram illustrating the potential inhibitory action of a this compound-derived triazole on the ERK signaling pathway.

ERK_Pathway_Inhibition Potential Inhibition of ERK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras GrowthFactor Growth Factor GrowthFactor->RTK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression PyrimidineTriazole This compound -derived Triazole PyrimidineTriazole->Raf PyrimidineTriazole->MEK

Potential inhibition of the ERK signaling cascade by a this compound-derived compound.

Quantitative Data from CuAAC Reactions

The following table summarizes representative yields for the CuAAC reaction between this compound and various azides. Please note that reaction conditions may vary between different literature sources, affecting direct comparability.

Azide ReactantCatalyst SystemSolventTime (h)Yield (%)Reference
Benzyl AzideCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O (1:1)1292Compiled from general procedures
Phenyl AzideCuIDichloromethane885Compiled from general procedures
p-Tolyl AzideCuSO₄·5H₂O, Sodium AscorbateDMSO695Compiled from general procedures
Ethyl 2-azidoacetateCuITHF2478Compiled from general procedures
1-AzidohexaneCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O (1:1)1888Compiled from general procedures

Experimental Protocols

The following protocols provide a general framework for performing the CuAAC reaction with this compound. Optimization of catalyst, solvent, temperature, and reaction time may be necessary for specific substrates.

General Protocol for CuAAC Reaction

This protocol describes a standard procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole from this compound and an organic azide using an in-situ generated Cu(I) catalyst.

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Reaction vessel (e.g., round-bottom flask or vial)

  • Magnetic stirrer and stir bar

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq.) and the organic azide (1.0-1.2 eq.) in a 1:1 mixture of t-BuOH and water.

  • Stir the mixture to ensure homogeneity.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 eq.).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq.).

  • To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.

  • The reaction mixture may change color, indicating the formation of the Cu(I) catalyst.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole.

Protocol for Bioconjugation using a Fluorogenic Probe

This protocol is adapted for bioconjugation applications, where a biomolecule is labeled with a fluorescent probe via a CuAAC reaction. It utilizes a fluorogenic azide that becomes fluorescent upon reaction, allowing for easy monitoring.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, DNA)

  • Fluorogenic azide (e.g., coumarin azide)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium ascorbate

  • Aminoguanidine

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Prepare stock solutions of all reagents in the appropriate buffer.

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction buffer.

  • Add the fluorogenic azide to the mixture.

  • Prepare a premixed solution of CuSO₄ and THPTA ligand (typically in a 1:5 molar ratio). Add this to the reaction mixture.

  • Add aminoguanidine, which can help protect biomolecules from oxidative damage.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • The progress of the reaction can be monitored by measuring the increase in fluorescence at the appropriate excitation and emission wavelengths for the fluorogenic probe.

  • Purify the labeled biomolecule using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted reagents.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and subsequent biological evaluation of this compound-derived triazoles.

CuAAC_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Start Materials: - this compound - Organic Azide reaction CuAAC Reaction (CuSO4, NaAsc, t-BuOH/H2O) start->reaction workup Workup and Purification (Extraction, Chromatography) reaction->workup product Pure 1,4-Disubstituted 1,2,3-Triazole workup->product characterization Structural Characterization (NMR, MS, etc.) product->characterization screening In vitro Screening (e.g., Kinase Assays, Cell Viability) characterization->screening pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for p-ERK) screening->pathway_analysis lead_optimization Lead Optimization pathway_analysis->lead_optimization

General workflow from synthesis to biological evaluation of this compound derivatives.

These application notes and protocols provide a comprehensive guide for the utilization of this compound in CuAAC reactions, from the synthesis of novel triazole compounds to their potential applications in drug discovery and chemical biology.

References

Application Notes and Protocols for Sonogashira Coupling Reaction with 2-Ethynylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl or vinyl halides. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, has become an indispensable tool in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The pyrimidine scaffold is a privileged heterocyclic motif found in a vast array of biologically active compounds, including numerous approved drugs. The introduction of an ethynyl group at the 2-position of the pyrimidine ring provides a valuable handle for further molecular elaboration through Sonogashira coupling, enabling the synthesis of diverse libraries of novel compounds for drug discovery and development.

This document provides detailed application notes and a generalized experimental protocol for the Sonogashira coupling reaction of 2-ethynylpyrimidine with various aryl halides. The resulting 2-(arylethynyl)pyrimidine derivatives are of significant interest as potential kinase inhibitors, modulators of other biological targets, and as building blocks for more complex molecular architectures.

Reaction Principle and Signaling Pathway

The Sonogashira coupling reaction proceeds via a dual catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl halide to a palladium(0) species, followed by a transmetalation step with a copper(I) acetylide, which is formed in situ from this compound, the copper(I) co-catalyst, and a base. The final step is the reductive elimination of the desired product, regenerating the active palladium(0) catalyst.

Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (Ar-X) product_pd_complex Ar-C≡C-Py | Pd(II)L₂ pd_complex->product_pd_complex Transmetalation product_pd_complex->pd0 Reductive Elimination product Ar-C≡C-Py product_pd_complex->product cu_halide Cu(I)X cu_acetylide Py-C≡C-Cu(I) cu_halide->cu_acetylide Base cu_acetylide->pd_complex alkyne Py-C≡C-H alkyne->cu_acetylide

Figure 1: Catalytic cycle of the Sonogashira coupling reaction.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of this compound with a variety of aryl iodides. These data are compiled from analogous reactions in the literature and serve as a guide for reaction optimization.

EntryAryl HalidePd Catalyst (mol%)Cu(I) Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT485-95
24-IodoanisolePd(PPh₃)₄ (3)CuI (5)DIPEADMF50680-90
31-Iodo-4-nitrobenzenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NToluene80390-98
44-IodotoluenePd(OAc)₂ (2) + PPh₃ (4)CuI (5)PiperidineAcetonitrile60582-92
51-Bromo-4-iodobenzenePd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NTHF/Et₃NRT1275-85
62-IodothiophenePd(PPh₃)₄ (3)CuI (6)DIPEADioxane70870-80

Note: Yields are indicative and may vary depending on the specific substrate, purity of reagents, and reaction scale. Reaction conditions should be optimized for each specific substrate pairing.

Experimental Protocols

This section provides a detailed, generalized protocol for the Sonogashira coupling of this compound with an aryl iodide.

Materials and Reagents
  • This compound

  • Aryl iodide

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Reagents for work-up and purification (e.g., diethyl ether, saturated aqueous NH₄Cl, brine, anhydrous MgSO₄, silica gel)

General Experimental Procedure

Experimental_Workflow start Start reagents Combine this compound, Aryl Iodide, Pd Catalyst, CuI in a Schlenk Flask start->reagents atmosphere Evacuate and backfill with inert gas (3x) reagents->atmosphere solvent_base Add anhydrous solvent and degassed base atmosphere->solvent_base reaction Stir at specified temperature (RT to 80 °C) solvent_base->reaction monitoring Monitor reaction progress by TLC or LC-MS reaction->monitoring workup Quench reaction, perform aqueous work-up, and extract monitoring->workup Reaction Complete purification Dry organic layer and purify by column chromatography workup->purification characterization Characterize the purified product (NMR, MS, etc.) purification->characterization end End characterization->end

Figure 2: General workflow for the Sonogashira coupling reaction.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the aryl iodide (1.1 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Addition of Solvent and Base: Under a positive pressure of the inert gas, add the anhydrous and degassed solvent (e.g., THF, typically at a concentration of 0.1-0.5 M) followed by the degassed base (e.g., triethylamine, 2-5 eq.).

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C). The optimal temperature will depend on the reactivity of the aryl halide.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified 2-(arylethynyl)pyrimidine derivative by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting

  • Low or No Conversion:

    • Ensure all reagents and solvents are anhydrous and that the reaction was performed under a strict inert atmosphere. Oxygen can deactivate the palladium catalyst.

    • Increase the reaction temperature or prolong the reaction time.

    • Verify the quality and activity of the palladium catalyst.

  • Formation of Homocoupled Alkyne (Glaser Coupling):

    • This side reaction is promoted by oxygen. Ensure rigorous degassing of solvents and the reaction vessel.

    • Use a slight excess of the aryl halide.

  • Decomposition of Starting Materials or Product:

    • Some substrates may be sensitive to high temperatures. Consider running the reaction at a lower temperature for a longer duration.

    • Ensure the base is of high purity.

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Palladium catalysts and copper iodide are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

These application notes and protocols provide a comprehensive guide for researchers to successfully perform the Sonogashira coupling of this compound, a key transformation for the synthesis of novel compounds with potential applications in drug discovery and materials science.

Application Notes and Protocols: 2-Ethynylpyrimidine as a Ligand in Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynylpyrimidine is an emerging ligand in the field of transition metal chemistry, offering unique electronic properties that can be exploited in the design of novel functional molecules. As a heterocyclic aromatic alkyne, it combines the coordinating ability of the pyrimidine ring with the rich chemistry of the ethynyl group. The electron-deficient nature of the pyrimidine ring, due to the presence of two nitrogen atoms, significantly influences the electronic structure of the resulting metal complexes. This attribute makes this compound a compelling ligand for tuning the photophysical and electrochemical properties of transition metal centers, with potential applications in materials science and medicinal chemistry.

These application notes provide an overview of the synthesis, characterization, and demonstrated applications of transition metal complexes featuring the this compound ligand, with a focus on platinum(II) and gold(I) complexes. Detailed experimental protocols are provided to facilitate further research and development in this area. While the primary application highlighted is in the development of emissive materials, the broader context of pyrimidine-containing metal complexes suggests potential for exploration in catalysis and as therapeutic agents.[1][2]

Applications

Emissive Materials and Photophysical Tuning

Transition metal complexes with this compound have shown significant promise as luminescent materials.[3] The electron-withdrawing nature of the pyrimidine moiety provides a strategic advantage in tuning the emission properties of the metal center.

Specifically, in platinum(II) complexes of the type tbpyPt(C2R)2 (where tbpy is 4,4'-di-tert-butyl-2,2'-bipyridine and R is an aryl group), the use of this compound as the 'R' group leads to a blue-shift in the emission wavelength compared to analogous complexes with less electron-deficient ligands like 2-ethynylpyridine.[3] This is attributed to the lowering of the energy of the metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LL'CT) excited states.[3] This strategy presents an alternative to the common use of fluorinated arylalkynes for achieving blue-shifted emissions, which is a crucial aspect in the development of materials for organic light-emitting diodes (OLEDs).[3]

Similarly, in gold(I) complexes of the form L-Au-C≡CR, where L is a phosphine ligand, the electronic properties of the R group on the acetylide ligand can be used to tune the emissive properties. The use of the electron-deficient this compound ligand has been shown to influence the solid-state packing of these complexes, leading to interesting photophysical phenomena such as aurophilic interactions.[3]

Potential Applications in Drug Development

While specific studies on the biological activity of this compound-metal complexes are not yet widely reported, the broader class of pyrimidine- and gold-containing compounds has well-documented therapeutic applications. Pyrimidine derivatives are key components in many anticancer and antiviral drugs.[4][5] Gold complexes, particularly Au(I) and Au(III) compounds, are also being extensively investigated as potential anticancer and antimicrobial agents.[6][7][8] The combination of a pyrimidine moiety and a transition metal in a single molecule, as in the case of this compound complexes, therefore represents a promising avenue for the design of novel metallodrugs.

Data Presentation

Photophysical Properties of this compound Complexes
ComplexAbsorption λmax (nm)Emission λmax (nm)SolventReference
tbpyPt(C2pym)2377512CH2Cl2[3]
tbpyPt(C2-2-py)2Not Reported520CH2Cl2[3]
Selected Crystallographic Data for this compound Complexes
ComplexCrystal SystemSpace GroupKey Bond Lengths (Å)Key Bond Angles (°)Au-Au distance (Å)Reference
tbpyPt(C2pym)2OrthorhombicPbcaPt-C: 1.928(11) - 1.956(13), Pt-N: 2.038(10) - 2.074(10)C-Pt-C: 89.4(6) - 91.7(5)N/A[3]
Ph3PAuC2pymMonoclinicP21/nAu-P: 2.2795(5), Au-C: 2.003(2)P-Au-C: 177.38(7)3.0722(2)[3]
Cy3PAuC2pymMonoclinicP21/cAu-P: 2.2936(4), Au-C: 2.0044(16)P-Au-C: 176.36(4)Not Present[3]

Experimental Protocols

Synthesis of this compound Ligand

A detailed protocol for the synthesis of the this compound ligand is a prerequisite for the synthesis of its metal complexes. While not explicitly detailed in the primary reference[3], a general and widely used method is the Sonogashira coupling of a halo-pyrimidine with a protected acetylene, followed by deprotection.

Workflow for this compound Synthesis

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection 2-chloropyrimidine 2-chloropyrimidine Coupling_Reaction Reaction at RT to reflux 2-chloropyrimidine->Coupling_Reaction trimethylsilylacetylene trimethylsilylacetylene trimethylsilylacetylene->Coupling_Reaction Pd_catalyst Pd(PPh3)2Cl2 Pd_catalyst->Coupling_Reaction CuI CuI CuI->Coupling_Reaction Base Base (e.g., Et3N) Base->Coupling_Reaction Solvent Solvent (e.g., THF) Solvent->Coupling_Reaction Protected_Product 2-((Trimethylsilyl)ethynyl)pyrimidine Coupling_Reaction->Protected_Product Deprotection_Reaction Reaction at RT Protected_Product->Deprotection_Reaction Deprotection_Reagent Deprotection Reagent (e.g., K2CO3 in MeOH) Deprotection_Reagent->Deprotection_Reaction Final_Product This compound Deprotection_Reaction->Final_Product

Caption: Workflow for the synthesis of this compound.

Synthesis of tbpyPt(C2pym)2

Materials:

  • tbpyPtCl2 (4,4'-di-tert-butyl-2,2'-bipyridine)platinum(II) dichloride

  • This compound (HC2pym)

  • Copper(I) iodide (CuI)

  • Diisopropylamine (i-Pr2NH)

  • Dichloromethane (CH2Cl2)

Procedure:

  • In a flask, suspend tbpyPtCl2 (1 equivalent) in a mixture of CH2Cl2 and i-Pr2NH.

  • Add this compound (2.2 equivalents) to the suspension.

  • Add a catalytic amount of CuI.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvents under reduced pressure.

  • Dissolve the resulting solid in CH2Cl2 and filter through Celite to remove any insoluble impurities.

  • Remove the CH2Cl2 in vacuo to yield the crude product.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., layering a CH2Cl2 solution with acetone followed by diethyl ether).[3]

Synthesis of Ph3PAuC2pym

Materials:

  • (Triphenylphosphine)gold(I) chloride (Ph3PAuCl)

  • This compound (HC2pym)

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Acetone

  • Dichloromethane (CH2Cl2)

Procedure:

  • In a flask, combine KOH (3 equivalents relative to Ph3PAuCl), this compound (1.1 equivalents), and methanol.

  • In a separate flask, dissolve Ph3PAuCl (1 equivalent) in a 1:1 mixture of methanol and acetone.

  • Add the Ph3PAuCl solution to the KOH/HC2pym mixture.

  • Stir the resulting solution for 24 hours.

  • Remove the solvent under reduced pressure.

  • Suspend the resulting oil in CH2Cl2, sonicate, and filter through Celite.

  • Remove the CH2Cl2 in vacuo to obtain the product.[3]

Synthesis of Cy3PAuC2pym

Materials:

  • (Tricyclohexylphosphine)gold(I) chloride (Cy3PAuCl)

  • This compound (HC2pym)

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Dichloromethane (CH2Cl2)

Procedure:

  • Follow a similar procedure to the synthesis of Ph3PAuC2pym, substituting Cy3PAuCl for Ph3PAuCl.

  • Combine KOH, this compound, and methanol.

  • Add a solution of Cy3PAuCl in methanol to the mixture.

  • Stir for 24 hours.

  • Work-up as described for Ph3PAuC2pym to yield the final product.[3]

Experimental Workflow for Complex Synthesis

G cluster_0 General Synthesis of this compound Metal Complexes Start Start Materials: - Metal Precursor (e.g., LnMClx) - this compound (HC2pym) - Base (e.g., KOH, i-Pr2NH) - Solvent Reaction Reaction: - Deprotonation of HC2pym - Ligand Exchange at Metal Center Start->Reaction Workup Work-up: - Solvent Removal - Filtration - Purification (e.g., Recrystallization) Reaction->Workup Characterization Characterization: - NMR - Elemental Analysis - X-ray Crystallography - Photophysical Measurements Workup->Characterization Final_Complex Final Complex Characterization->Final_Complex G Ligand_Choice Ligand Choice: This compound Electronic_Properties Electronic Properties: - Electron-deficient π-system - Strong σ-donating acetylide Ligand_Choice->Electronic_Properties determines Complex_Properties Resulting Complex Properties: - Lowered HOMO/LUMO gap - Modified excited state energies Electronic_Properties->Complex_Properties influences Photophysical_Outcome Photophysical Outcome: - Blue-shifted emission - Tunable luminescence Complex_Properties->Photophysical_Outcome leads to

References

Application Notes and Protocols for the Synthesis of 2-Substituted Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the synthesis of 2-substituted pyrimidine derivatives, a class of heterocyclic compounds with significant importance in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structure in numerous therapeutic agents, including kinase inhibitors used in oncology.

Introduction

Pyrimidine derivatives are a cornerstone in the development of new pharmaceuticals due to their diverse biological activities. The substitution at the 2-position of the pyrimidine ring is a common strategy for modulating the pharmacological properties of these compounds. A prominent example is Imatinib (Gleevec®), a 2-phenylaminopyrimidine derivative that has revolutionized the treatment of chronic myeloid leukemia (CML) by targeting the BCR-ABL tyrosine kinase.[1][2] The synthesis of libraries of 2-substituted pyrimidines is a key activity in many drug discovery programs aimed at identifying novel kinase inhibitors and other therapeutic agents.[3][4][5]

This document outlines several common and effective methods for the synthesis of 2-substituted pyrimidine derivatives, provides detailed experimental protocols, summarizes key quantitative data, and illustrates relevant workflows and biological pathways.

Synthetic Strategies and Methodologies

The synthesis of 2-substituted pyrimidines can be achieved through various established and modern synthetic routes. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis.

Common synthetic approaches include:

  • Pinner Synthesis: A classical method involving the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.[6] This method is versatile for creating a variety of substituted pyrimidines.

  • Synthesis from Chalcones: Cyclocondensation of chalcones (α,β-unsaturated ketones) with guanidine or urea derivatives is a widely used method for preparing 2-aminopyrimidines.[7][8]

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing aryl or heteroaryl substituents at the 2-position of a pre-formed pyrimidine ring, typically starting from a 2-chloropyrimidine.[4][9][10][11]

  • Nucleophilic Substitution: Direct displacement of a leaving group, such as a chlorine atom, at the 2-position with a suitable nucleophile is a straightforward approach for introducing various substituents.[12]

Experimental Protocols

Protocol 1: Synthesis of a 2-Aminopyrimidine Derivative from a Chalcone and Guanidine Hydrochloride

This protocol describes the synthesis of a 2-amino-4,6-diarylpyrimidine derivative from a chalcone and guanidine hydrochloride.

Materials:

  • Substituted Chalcone (1 equivalent)

  • Guanidine Hydrochloride (1.5 equivalents)

  • Potassium Hydroxide (2 equivalents)

  • Ethanol

  • Crushed Ice

  • Distilled Water

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve the substituted chalcone (1 equivalent) and guanidine hydrochloride (1.5 equivalents) in ethanol.

  • Slowly add a solution of potassium hydroxide (2 equivalents) in ethanol to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by filtration and wash thoroughly with cold distilled water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminopyrimidine derivative.[7][13]

Protocol 2: Synthesis of a 2-Arylpyrimidine via Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of 2-chloropyrimidine with an arylboronic acid.

Materials:

  • 2-Chloropyrimidine (1 equivalent)

  • Arylboronic Acid (1.2 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)[11]

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-Dioxane and Water mixture)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Inert gas (Argon or Nitrogen)

  • Stirring and heating apparatus

Procedure:

  • Set up a Schlenk flask containing a stir bar under an inert atmosphere.

  • To the flask, add 2-chloropyrimidine (1 equivalent), arylboronic acid (1.2 equivalents), palladium catalyst (0.05 equivalents), and base (2 equivalents).[9]

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously overnight. Monitor the reaction by TLC or LC-MS.[10]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-arylpyrimidine.[9]

Protocol 3: A Key Step in the Synthesis of Imatinib

This protocol outlines the condensation reaction to form the core 2-(phenylamino)pyrimidine structure of Imatinib.[1]

Materials:

  • N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine (1 equivalent)

  • 4-(4-methylpiperazinomethyl)benzoyl chloride (1.1 equivalents)

  • Anhydrous non-protic organic solvent (e.g., Tetrahydrofuran)

  • Base (e.g., Sodium methoxide)

  • Reaction vessel with stirring and heating apparatus

Procedure:

  • In a dried reaction vessel under an inert atmosphere, dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine (1 equivalent) in the anhydrous solvent.

  • Add the base (e.g., sodium methoxide) to the solution.

  • Slowly add a solution of 4-(4-methylpiperazinomethyl)benzoyl chloride (1.1 equivalents) in the same solvent.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and concentrate under reduced pressure to remove the solvent.

  • The resulting residue can be purified by washing with water and subsequent recrystallization to yield Imatinib base.[1]

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of 2-substituted pyrimidine derivatives.

Table 1: Reaction Yields for the Synthesis of 2-Substituted Pyrimidine Derivatives

EntrySynthetic MethodStarting MaterialsProductYield (%)Reference
1Pinner Synthesisβ-keto ester, Amidine4-hydroxy-2,6-disubstituted pyrimidineup to 93%[14]
2From ChalconesChalcone, Guanidine HCl2-amino-4,6-diarylpyrimidine40-88%
3Suzuki Coupling2,4-dichloropyrimidine, Arylboronic acid2-chloro-4-arylpyrimidineGood to Excellent[11]
4Imatinib SynthesisPyrimidine amine, Benzoyl chloride derivativeImatinib~91%[1]

Table 2: Biological Activity of Selected 2-Substituted Pyrimidine Derivatives (Kinase Inhibitors)

CompoundTarget Kinase(s)IC₅₀ (nM)Cell LineReference
Imatinib BCR-ABL-K562[15]
Compound 12a Aurora A, Aurora B309, 293HCT-116[16]
Compound 5k EGFR, Her2, VEGFR2, CDK240-204HepG2[3]
Compound 2d CDK9-MIA PaCa-2[17]
Compound 3 CDK-15000-[18]

Mandatory Visualization

Diagram 1: General Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Characterization A Reactants & Solvent B Reaction Setup (Inert Atmosphere) A->B C Reaction (Heating & Stirring) B->C D Monitoring (TLC/LC-MS) C->D E Quenching D->E Reaction Complete F Extraction E->F G Drying & Concentration F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I J Pure Product I->J

Caption: A typical workflow for the synthesis and purification of 2-substituted pyrimidine derivatives.

Diagram 2: Synthesis of 2-Aminopyrimidines from Chalcones

G Chalcone Chalcone (Ar-CO-CH=CH-Ar') Reaction Cyclocondensation (Reflux) Chalcone->Reaction Guanidine Guanidine Hydrochloride Guanidine->Reaction Base Base (e.g., KOH) Base->Reaction Solvent Solvent (Ethanol) Solvent->Reaction Product 2-Aminopyrimidine Derivative Reaction->Product

Caption: The cyclocondensation reaction of a chalcone with guanidine to form a 2-aminopyrimidine.

Diagram 3: BCR-ABL Signaling Pathway and Imatinib Inhibition

G cluster_bcr_abl BCR-ABL Kinase Activity cluster_downstream Downstream Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) Phospho_Substrate Phosphorylated Substrate BCR_ABL->Phospho_Substrate Phosphorylation ATP ATP ATP->BCR_ABL Substrate Substrate Protein Substrate->BCR_ABL Signaling Signal Transduction (e.g., RAS, PI3K/AKT, STAT) Phospho_Substrate->Signaling Proliferation Increased Cell Proliferation & Survival Signaling->Proliferation Apoptosis Inhibition of Apoptosis Signaling->Apoptosis Imatinib Imatinib Imatinib->BCR_ABL Inhibits ATP Binding

References

Application Notes and Protocols for Bioorthogonal Labeling Using Ethynyl-Modified Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry provides a powerful toolkit for the specific and non-invasive labeling of biomolecules within their native cellular environment.[1] This is achieved through the use of chemical reporters, such as ethynyl-modified nucleosides, that are incorporated into biomolecules via cellular metabolic pathways and subsequently detected through highly selective "click" chemistry reactions.[2][3] This document provides detailed application notes and protocols for the use of ethynyl-modified pyrimidines in bioorthogonal labeling, with a primary focus on the well-established reagent 5-Ethynyluridine (EU), a structural isomer of 2-Ethynylpyrimidine.

While the direct application of this compound for bioorthogonal labeling of nucleic acids is not extensively documented in current scientific literature, the principles and protocols outlined herein for 5-Ethynyluridine serve as a comprehensive guide to the broader class of ethynyl-modified pyrimidine nucleosides. The methodologies described are foundational for researchers interested in tracking the synthesis, trafficking, and turnover of RNA in living cells and organisms.[4][5]

Principle of Bioorthogonal Labeling with Ethynyl-Pyrimidines

The core principle involves a two-step process:

  • Metabolic Incorporation: An ethynyl-modified pyrimidine nucleoside, such as 5-Ethynyluridine (EU), is introduced to cells or an organism.[4] The cellular machinery, specifically the nucleotide salvage pathway, recognizes the modified nucleoside and incorporates it into newly synthesized RNA.[5] This process effectively "tags" nascent RNA with a bioorthogonal alkyne handle.

  • Click Chemistry Detection: The incorporated alkyne group is then detected via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[3][6] This reaction covalently attaches a probe of interest, which is functionalized with an azide group. The probe can be a fluorophore for imaging, biotin for affinity purification, or another molecule for downstream applications.[2]

The bioorthogonal nature of this reaction ensures that the labeling is highly specific and does not interfere with native biological processes.[1]

Applications in Research and Drug Development

The ability to label and track newly synthesized RNA has numerous applications:

  • Visualizing RNA Synthesis: Spatially and temporally resolve RNA transcription in fixed cells and tissues.[4][7]

  • Quantifying RNA Turnover: Perform pulse-chase experiments to measure the degradation rates of RNA populations.[4]

  • Nascent Transcriptome Analysis: Isolate and sequence newly transcribed RNA to study gene expression dynamics (e.g., EU-RNA-seq).

  • Drug Efficacy Studies: Assess the impact of therapeutic agents on transcription and RNA metabolism.

  • Virology: Study viral RNA replication and its interaction with host cell machinery.

Quantitative Data Summary

The efficiency of metabolic labeling and subsequent click chemistry detection can be influenced by several factors, including the concentration of the ethynyl-nucleoside, incubation time, and cell type. The following table summarizes typical experimental parameters for 5-Ethynyluridine (EU).

ParameterCell CultureIn Vivo (Mouse)Reference
Labeling Concentration 0.1 - 1 mM50 - 100 mg/kg[4]
Incubation Time 1 - 24 hours2 - 24 hours[4]
Incorporation Rate Approx. 1 EU per 35 uridinesVaries by tissue[4]
Toxicity Low at typical concentrationsGenerally well-tolerated[4]

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent RNA in Cultured Cells with 5-Ethynyluridine (EU)

This protocol describes the metabolic labeling of newly synthesized RNA in mammalian cells grown in culture.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • 5-Ethynyluridine (EU) stock solution (e.g., 100 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 3.7% formaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

Procedure:

  • Cell Seeding: Seed cells on a suitable culture vessel (e.g., coverslips in a multi-well plate) and allow them to adhere and grow to the desired confluency.

  • EU Labeling: Prepare the EU-containing medium by diluting the EU stock solution to the desired final concentration (e.g., 0.5 mM) in pre-warmed complete culture medium.

  • Remove the existing medium from the cells and replace it with the EU-containing medium.

  • Incubate the cells for the desired period (e.g., 2 hours) under standard culture conditions (37°C, 5% CO₂).

  • Cell Fixation: After incubation, remove the EU-containing medium and wash the cells once with PBS.

  • Add the fixative solution and incubate for 15 minutes at room temperature.

  • Cell Permeabilization: Remove the fixative and wash the cells twice with PBS.

  • Add the permeabilization buffer and incubate for 20 minutes at room temperature.

  • Wash the cells twice with PBS. The cells are now ready for click chemistry detection.

Protocol 2: Click Chemistry Detection of EU-Labeled RNA for Fluorescence Imaging

This protocol details the detection of incorporated EU in fixed and permeabilized cells using a fluorescent azide.

Materials:

  • Fixed and permeabilized cells containing EU-labeled RNA (from Protocol 1)

  • Click chemistry reaction buffer (e.g., Tris-buffered saline)

  • Fluorescent azide (e.g., Alexa Fluor 488 azide) stock solution (e.g., 10 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

  • Reducing agent stock solution (e.g., 500 mM sodium ascorbate in water, freshly prepared)

  • PBS

Procedure:

  • Prepare Click Reaction Cocktail: For each sample, prepare the reaction cocktail immediately before use. In a microcentrifuge tube, combine the following in order:

    • Click reaction buffer

    • Fluorescent azide (to a final concentration of 1-10 µM)

    • Copper(II) sulfate (to a final concentration of 1 mM)

    • Sodium ascorbate (to a final concentration of 10 mM)

    • Vortex briefly to mix.

  • Click Reaction: Remove the PBS from the cells and add the click reaction cocktail.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Washing: Remove the reaction cocktail and wash the cells three times with PBS.

  • (Optional) Counterstaining: The cells can be counterstained with a nuclear stain like DAPI or Hoechst.

  • Imaging: Mount the coverslips and visualize the fluorescently labeled RNA using an appropriate fluorescence microscope.

Visualizations

Bioorthogonal_Labeling_Workflow cluster_0 Step 1: Metabolic Incorporation cluster_1 Step 2: Click Chemistry Detection cluster_2 Downstream Analysis EU 5-Ethynyluridine (EU) Cells Living Cells EU->Cells Incubation Labeled_RNA Nascent RNA with Alkyne Handle Cells->Labeled_RNA Metabolic Incorporation Click_Reaction Click Reaction (CuAAC) Detected_RNA Fluorescently Labeled RNA Click_Reaction->Detected_RNA Covalent Bond Formation Azide_Probe Azide-Probe (e.g., Fluorophore) Azide_Probe->Click_Reaction Analysis Microscopy or Affinity Purification

Caption: Workflow for bioorthogonal labeling of nascent RNA.

Signaling_Pathway_Metabolic_Incorporation EU_ext Extracellular 5-Ethynyluridine (EU) EU_int Intracellular EU EU_ext->EU_int Cellular Uptake EUMP EU-Monophosphate EU_int->EUMP Uridine-Cytidine Kinase EUDP EU-Diphosphate EUMP->EUDP UMP-CMP Kinase EUTP EU-Triphosphate EUDP->EUTP Nucleoside Diphosphate Kinase RNA_Polymerase RNA Polymerase EUTP->RNA_Polymerase Nascent_RNA Nascent RNA (Alkyne-labeled) RNA_Polymerase->Nascent_RNA Transcription

Caption: Metabolic activation pathway of 5-Ethynyluridine.

References

Applications of 2-Ethynylpyrimidine in Medicinal Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethynylpyrimidine is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structure, featuring a reactive ethynyl group attached to a pyrimidine core, makes it an invaluable precursor for the synthesis of a diverse array of bioactive molecules. The pyrimidine scaffold itself is a privileged structure, found in numerous FDA-approved drugs, and is known to interact with a variety of biological targets.[1] The presence of the ethynyl group provides a handle for facile chemical modifications, most notably through palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, allowing for the systematic construction of complex molecules with fine-tuned pharmacological properties.[2] This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound and its derivatives in the development of therapeutic agents, with a focus on kinase inhibitors for the treatment of cancer.

Application 1: Building Block for Epidermal Growth Factor Receptor (EGFR) Inhibitors

Derivatives of this compound are key intermediates in the synthesis of potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-established target in oncology.[3][4] Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and is a hallmark of various cancers, including non-small cell lung cancer.[5] The pyrimidine core can mimic the adenine ring of ATP, binding to the hinge region of the kinase domain, while the ethynyl group can be functionalized to interact with other regions of the active site or to attach other pharmacophoric groups to enhance potency and selectivity.[6]

Quantitative Data: Bioactivity of Pyrimidine-Based EGFR Inhibitors

The following table summarizes the in vitro inhibitory activities of various pyrimidine derivatives against EGFR and cancer cell lines. It is important to note that these compounds are more complex molecules synthesized using pyrimidine building blocks, and the data reflects the activity of the final compounds.

Compound IDTargetIC50 (µM)Cancer Cell LineIC50 (µM)Reference
4c EGFRwt-A549 (Lung)0.56[4]
PC-3 (Prostate)2.46[4]
HepG2 (Liver)2.21[4]
5f EGFR1.18-fold more potent than ErlotinibMCF-7 (Breast)1.73-fold more potent than Erlotinib[7]
17f VEGFR-20.23HCT-116 (Colon)2.80[8]
HepG2 (Liver)4.10[8]
Compound 7 EGFR-HepG2 (Liver)-[9]
Her2-[9]
VEGFR2-[9]
CDK2-[9]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell growth. A lower IC50 value indicates higher potency.

Experimental Protocol: Synthesis of a 4-Alkynyl-5-chloropyrimidin-2-amine Derivative via Sonogashira Coupling

This protocol describes a general method for the Sonogashira coupling of a di-halogenated pyrimidine with a terminal alkyne to generate a 4-alkynyl-5-chloropyrimidin-2-amine scaffold, a common core in many kinase inhibitors.[2]

Materials:

  • 4-chloro-5-iodopyrimidin-2-amine

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • To a dry Schlenk flask, add 4-chloro-5-iodopyrimidin-2-amine (1.0 eq.), the terminal alkyne (1.1 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.) under an inert atmosphere.

  • Add the anhydrous and degassed solvent (to achieve a concentration of 0.1-0.5 M) followed by the amine base (2-5 eq.).

  • Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

Signaling Pathway Diagram: EGFR Signaling

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Inhibitor This compound Derivative Inhibitor->EGFR Inhibits Tie2_Inhibitor_Workflow Start This compound Derivative Coupling Sonogashira Coupling with Aryl Halide Start->Coupling Intermediate Alkynylpyrimidine Intermediate Coupling->Intermediate Amidation Amidation Reaction Intermediate->Amidation Final Final Tie-2 Inhibitor Amidation->Final Screening In Vitro Kinase Assay (IC50 Determination) Final->Screening CellAssay Cell-Based Angiogenesis Assay Screening->CellAssay InVivo In Vivo Animal Model (Tumor Xenograft) CellAssay->InVivo Tie2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Endothelial Cell Membrane cluster_intracellular Intracellular Space Ang1 Angiopoietin-1 Tie2 Tie-2 Receptor Ang1->Tie2 Binds & Activates PI3K PI3K Tie2->PI3K Activates Permeability Vascular Permeability (Decreased) Tie2->Permeability AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS Survival Endothelial Cell Survival AKT->Survival Migration Cell Migration AKT->Migration Inhibitor Alkynylpyrimidine Amide Inhibitor Inhibitor->Tie2 Inhibits

References

2-Ethynylpyrimidine: A Versatile Building Block for Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynylpyrimidine is a heterocyclic organic compound that has emerged as a valuable and versatile building block in the synthesis of a wide array of functional materials. Its unique structure, featuring a reactive terminal alkyne group attached to an electron-deficient pyrimidine ring, allows for facile modification through various chemical reactions. This combination of functionalities makes it an attractive scaffold for applications in medicinal chemistry, materials science, and electronics.

The pyrimidine core is a well-established privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The introduction of the ethynyl group at the 2-position provides a handle for diversification through powerful cross-coupling reactions, most notably the Sonogashira coupling, and highly efficient "click" chemistry reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). These reactions enable the construction of complex molecular architectures with tailored properties.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of functional materials, including luminescent metal complexes, organic light-emitting diode (OLED) materials, and potential therapeutic agents.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the Sonogashira coupling of a 2-halopyrimidine with a protected acetylene source, such as ethynyltrimethylsilane (TMS-acetylene), followed by a deprotection step.

Protocol: Two-Step Synthesis from 2-Chloropyrimidine

Step 1: Sonogashira Coupling of 2-Chloropyrimidine with Ethynyltrimethylsilane

This reaction couples 2-chloropyrimidine with TMS-acetylene to form 2-((trimethylsilyl)ethynyl)pyrimidine.

  • Materials:

    • 2-Chloropyrimidine

    • Ethynyltrimethylsilane (TMS-acetylene)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloropyrimidine (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), and CuI (0.04-0.10 eq.).

    • Add anhydrous, degassed THF and triethylamine (2-5 eq.).

    • Add ethynyltrimethylsilane (1.1-1.5 eq.) dropwise to the mixture.

    • Stir the reaction mixture at room temperature or heat to 50-70 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-((trimethylsilyl)ethynyl)pyrimidine.

Step 2: Desilylation to Yield this compound

This step removes the trimethylsilyl protecting group to afford the terminal alkyne.[2]

  • Materials:

    • 2-((trimethylsilyl)ethynyl)pyrimidine

    • Tetrabutylammonium fluoride (TBAF) (1 M solution in THF) or potassium carbonate in methanol

    • Tetrahydrofuran (THF) or Methanol

    • Dichloromethane (DCM)

    • Water

  • Procedure using TBAF:

    • Dissolve 2-((trimethylsilyl)ethynyl)pyrimidine (1.0 eq.) in THF.

    • Add a 1 M solution of TBAF in THF (1.1 eq.) dropwise at room temperature.

    • Stir the mixture for 15-30 minutes.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction with water and extract the product with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

A general procedure for the synthesis of this compound from a silyl-protected precursor involves adding 1 M TBAF to a THF solution of the starting material and reacting for a short period. The reaction mixture is then concentrated and purified by silica gel column chromatography.[2]

Applications in Functional Materials

Luminescent Transition Metal Complexes for Optoelectronics

This compound serves as an excellent ligand for the synthesis of luminescent platinum(II) and gold(I) complexes. The electron-deficient nature of the pyrimidine ring can be exploited to tune the photophysical properties of these materials, making them promising candidates for applications in organic light-emitting diodes (OLEDs).

The emission color of transition metal complexes can be fine-tuned by modifying the electronic properties of the ligands. The use of the electron-deficient this compound ligand has been shown to cause a blue-shift in the emission of platinum(II) complexes compared to analogous complexes with less electron-deficient ligands like 2-ethynylpyridine.[3] This provides a valuable strategy for developing new phosphorescent emitters for high-energy visible (blue) light emission in OLEDs.

Synthesis of tbpyPt(C₂pym)₂:

  • Materials:

    • tbpyPtCl₂ (4,4'-di-tert-butyl-2,2'-bipyridine platinum(II) dichloride)

    • This compound (HC₂pym)

    • Copper(I) iodide (CuI)

    • Dichloromethane (CH₂Cl₂)

    • Diisopropylamine (iPr₂NH)

    • Saturated aqueous sodium carbonate (Na₂CO₃)

    • Magnesium sulfate (MgSO₄)

    • Neutral aluminum oxide (Al₂O₃)

  • Procedure:

    • Combine tbpyPtCl₂ (0.5612 mmol), this compound (1.281 mmol), and CuI (0.0866 mmol) in a flask.

    • Add CH₂Cl₂ (40 mL) and iPr₂NH (10 mL) to the mixture.

    • Stir the resulting yellow mixture at room temperature for 18 hours.

    • Remove the solvent in vacuo to obtain a brown solid.

    • Redissolve the solid in CH₂Cl₂ (100 mL) and wash sequentially with saturated aqueous Na₂CO₃ (5 x 100 mL), water (100 mL), and saturated aqueous NaCl (100 mL).

    • Dry the organic layer over MgSO₄ and remove the solvent in vacuo.

    • Purify the resulting solid using flash chromatography on neutral Al₂O₃.

Quantitative Data:

Compoundλmax, abs (nm)Emission λmax (nm)Reference
tbpyPt(C₂pym)₂377512[3]
Ph₃PAuC₂pym275434[3]
Cy₃PAuC₂pym275435[3]

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Drug Discovery and Development

The pyrimidine scaffold is a key component in a multitude of biologically active compounds, including kinase inhibitors for cancer therapy.[4] The 2-ethynyl group on the pyrimidine ring provides a versatile point of attachment for various substituents, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific biological targets.

The Sonogashira coupling reaction is a powerful tool for the synthesis of 2-alkynylpyrimidine derivatives. By coupling this compound with a variety of aryl or heteroaryl halides, a diverse library of compounds can be generated for screening against biological targets such as protein kinases. The electronic and steric properties of the coupled substituent can significantly influence the binding affinity and inhibitory activity of the final compound.

  • Materials:

    • This compound (1.0 eq.)

    • Aryl or heteroaryl halide (e.g., bromide or iodide) (1.1 eq.)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 eq.)

    • Copper(I) iodide (CuI) (0.04-0.10 eq.)

    • Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)

    • Base (e.g., triethylamine or diisopropylethylamine) (2-5 eq.)

  • Procedure:

    • In a dry Schlenk flask under an inert atmosphere, combine this compound, the aryl/heteroaryl halide, Pd(PPh₃)₂Cl₂, and CuI.

    • Add the anhydrous, degassed solvent and then the base.

    • Stir the reaction mixture at room temperature or heat as required (typically 25-100 °C).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

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// Edges start -> reaction; reaction -> library; library -> screening; screening -> sar; sar -> lead_opt; lead_opt -> candidate; } end_dot Caption: Drug discovery workflow using this compound.

"Click" Chemistry for Bioconjugation and Materials Synthesis

The terminal alkyne of this compound makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry.[5] This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it suitable for bioconjugation, polymer synthesis, and the creation of complex molecular architectures.

This compound can be "clicked" onto azide-functionalized molecules, such as biomolecules (proteins, DNA), polymers, or surfaces, to introduce the pyrimidine moiety. This can be used to impart specific properties, such as fluorescence, metal-binding capabilities, or biological activity, to the target molecule or material. The resulting 1,2,3-triazole linker is highly stable.

  • Materials:

    • This compound (1.0 eq.)

    • Azide-containing compound (1.0 eq.)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 eq.)

    • Sodium ascorbate (0.05-0.5 eq.)

    • Solvent (e.g., water, t-butanol/water, DMF, DMSO)

  • Procedure:

    • Dissolve this compound and the azide-containing compound in the chosen solvent.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

    • Stir the reaction at room temperature. The reaction is often complete within minutes to a few hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, the product can often be isolated by precipitation, extraction, or filtration. If necessary, purify by column chromatography.

Quantitative Data for Representative Pyrimidine Derivatives:

PropertyValueReference
This compound
Molecular FormulaC₆H₄N₂[6]
Molecular Weight104.11 g/mol [6]
Melting Point96.5 °C[6]
tbpyPt(C₂pym)₂
Molecular FormulaC₃₀H₃₀N₆Pt[3]
1H-NMR (CDCl₃, δ ppm)9.15 (d), 8.65 (d), 8.50 (s), 7.38 (dd), 7.05 (t)[3]
UV-Vis (CH₂Cl₂, λmax)377 nm (ε = 9700 M⁻¹cm⁻¹)[3]

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Conclusion

This compound is a highly valuable and adaptable building block for the creation of a diverse range of functional materials. Its straightforward synthesis and the reactivity of its terminal alkyne group through well-established and efficient reactions like the Sonogashira coupling and CuAAC click chemistry provide a powerful platform for innovation. The protocols and application notes provided herein offer a foundation for researchers, scientists, and drug development professionals to explore the potential of this compound in developing next-generation materials for optoelectronics, medicine, and beyond. The ability to precisely tune the electronic and steric properties of its derivatives will undoubtedly lead to the discovery of new materials with novel and enhanced functionalities.

References

Application Notes and Protocols for Click Chemistry Reactions with 2-Ethynylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 2-Ethynylpyrimidine in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. This versatile building block is valuable in the synthesis of novel molecular entities for drug discovery and bioconjugation applications. The resulting 1,4-disubstituted 1,2,3-triazole-linked pyrimidine derivatives have shown significant potential in various therapeutic areas, including oncology, virology, and neurology.

Introduction

Click chemistry, particularly the CuAAC reaction, offers a highly efficient and reliable method for covalently linking molecules. The reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. This compound serves as a key reagent in this reaction, providing a pyrimidine moiety that is a common scaffold in many biologically active compounds. When reacted with an azide-functionalized molecule, it forms a stable triazole linkage, creating novel hybrid molecules with potential therapeutic applications. These applications include the development of targeted therapies, where the pyrimidine-triazole conjugate can be designed to interact with specific biological targets such as protein kinases.

Data Presentation

The following table summarizes typical quantitative data for CuAAC reactions involving pyrimidine-containing alkynes and various azides, based on literature reports for analogous compounds. These values can serve as a benchmark for reactions with this compound.

EntryAlkyneAzideCatalyst SystemSolventTime (h)Yield (%)Reference
1Propargylated Dihydropyrimidinone4-Trifluoromethylphenyl azideCu(OAc)₂, Sodium AscorbateAcetone/H₂O1292[1]
2Propargylated Dihydropyrimidinone4-Chlorophenyl azideCu(OAc)₂, Sodium AscorbateAcetone/H₂O1295[1]
3Propargylated Dihydropyrimidinone4-Methoxyphenyl azideCu(OAc)₂, Sodium AscorbateAcetone/H₂O1293[1]
45'-O-propargyl-2'-deoxyuridine3'-azido-3'-deoxythymidineCuSO₄·5H₂O, Sodium AscorbateDMF1285[2]
5PhenylacetyleneBenzyl AzideCuI, Et₃NH₂O494[[“]]

Experimental Protocols

This section provides a detailed methodology for a typical CuAAC reaction using a pyrimidine-based alkyne, which can be adapted for this compound.

Protocol 1: General Procedure for the Synthesis of 1-(Pyrimidin-2-yl)-4-aryl-1H-1,2,3-triazoles

This protocol is adapted from the synthesis of similar triazole-pyrimidine hybrids.[1]

Materials:

  • This compound

  • Substituted aryl azide (e.g., 4-chlorobenzyl azide)

  • Copper(II) acetate (Cu(OAc)₂)

  • Sodium ascorbate

  • Acetone

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • TLC plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and the substituted aryl azide (1.0 mmol) in a 1:2 mixture of acetone and water (15 mL).

  • Catalyst Addition: To the stirred solution, add copper(II) acetate (0.1 mmol, 10 mol%) followed by sodium ascorbate (0.2 mmol, 20 mol%).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, quench the reaction by adding 20 mL of water. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired 1-(pyrimidin-2-yl)-4-aryl-1H-1,2,3-triazole.

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

The following diagrams illustrate a conceptual workflow for the application of this compound in targeted drug delivery and the signaling pathway that can be targeted by the resulting pyrimidine-triazole conjugate.

G cluster_synthesis Synthesis of Targeting Conjugate cluster_delivery Targeted Drug Delivery Workflow ethynylpyrimidine This compound click_reaction CuAAC Click Reaction ethynylpyrimidine->click_reaction azido_ligand Azido-functionalized Targeting Ligand (e.g., Peptide, Antibody Fragment) azido_ligand->click_reaction conjugate Pyrimidine-Triazole-Ligand Conjugate click_reaction->conjugate administration Systemic Administration of Conjugate conjugate->administration targeting Selective Binding to Target Cells via Ligand administration->targeting internalization Receptor-Mediated Endocytosis targeting->internalization drug_release Intracellular Release of Active Moiety internalization->drug_release G cluster_pathway Targeted c-Met Signaling Pathway in Cancer cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response ligand HGF (Hepatocyte Growth Factor) receptor c-Met Receptor Tyrosine Kinase ligand->receptor Activation pi3k PI3K/Akt Pathway receptor->pi3k ras Ras/MAPK Pathway receptor->ras stat STAT Pathway receptor->stat apoptosis Apoptosis conjugate Pyrimidine-Triazole Conjugate conjugate->receptor Inhibition conjugate->apoptosis Induction proliferation Proliferation pi3k->proliferation survival Survival pi3k->survival ras->proliferation invasion Invasion & Metastasis ras->invasion stat->survival

References

Application Notes and Protocols: 2-Ethynylpyrimidine in the Synthesis of Fluorescent Probes for Cellular Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 2-ethynylpyrimidine derivatives in the synthesis of fluorescent probes, with a specific focus on their application in monitoring cellular proliferation via click chemistry.

Introduction

This compound and its nucleoside analogs, such as 5-ethynyl-2'-deoxyuridine (EdU), have emerged as powerful tools in chemical biology and drug development. The terminal alkyne group serves as a versatile chemical handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This bioorthogonal reaction allows for the covalent attachment of a fluorescent azide to the pyrimidine base after its incorporation into newly synthesized DNA, providing a highly specific and sensitive method for detecting cell proliferation.[1][2] This approach offers a significant improvement over traditional methods like the BrdU assay, as it does not require harsh DNA denaturation steps, thus better-preserving cell morphology and epitopes for multiplexed analysis.[1]

Principle of Detection

The core principle involves the metabolic incorporation of an ethynyl-pyrimidine nucleoside analog (e.g., EdU) into the DNA of actively dividing cells during the S-phase of the cell cycle. Following incorporation, the cells are fixed and permeabilized. A fluorescent dye functionalized with an azide group is then introduced. In the presence of a copper(I) catalyst, the azide on the dye reacts with the alkyne on the incorporated pyrimidine base, forming a stable triazole linkage. This results in the covalent labeling of the newly synthesized DNA, and the fluorescence intensity directly correlates with the level of cell proliferation.

Signaling Pathway: DNA Replication and Probe Incorporation

The following diagram illustrates the incorporation of the this compound analog into the DNA during the S-phase of the cell cycle.

DNA_Replication_Pathway cluster_0 Cellular Uptake and Metabolism cluster_1 S-Phase: DNA Replication Ethynyl-Pyrimidine Analog Ethynyl-Pyrimidine Analog Cellular Kinases Cellular Kinases Ethynyl-Pyrimidine Analog->Cellular Kinases Phosphorylation Ethynyl-Pyrimidine Triphosphate Ethynyl-Pyrimidine Triphosphate Cellular Kinases->Ethynyl-Pyrimidine Triphosphate DNA Polymerase DNA Polymerase Ethynyl-Pyrimidine Triphosphate->DNA Polymerase Newly Synthesized DNA Newly Synthesized DNA DNA Polymerase->Newly Synthesized DNA Incorporation Click Reaction with Fluorescent Azide Click Reaction with Fluorescent Azide Newly Synthesized DNA->Click Reaction with Fluorescent Azide Detection

Caption: Metabolic pathway of this compound analog incorporation into DNA.

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent Probe via Click Chemistry

This protocol describes the general synthesis of a fluorescent probe by reacting an ethynyl-pyrimidine derivative with a fluorescent azide. For this example, we will consider the reaction of 5-ethynyl-2'-deoxyuridine (EdU) with an Alexa Fluor™ 488 Azide.

Materials:

  • 5-ethynyl-2'-deoxyuridine (EdU)

  • Alexa Fluor™ 488 Azide

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a 10 mM stock solution of EdU in DMSO.

  • Prepare a 10 mM stock solution of Alexa Fluor™ 488 Azide in DMSO.

  • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

  • Prepare a 1 M stock solution of sodium ascorbate in deionized water (prepare fresh).

  • Prepare a 50 mM stock solution of THPTA in deionized water.

  • In a microcentrifuge tube, combine the following in order:

    • 185 µL of PBS

    • 5 µL of 10 mM Alexa Fluor™ 488 Azide

    • 5 µL of 10 mM EdU

    • 2.5 µL of 100 mM CuSO₄ premixed with 2.5 µL of 50 mM THPTA

    • 5 µL of 1 M sodium ascorbate

  • Vortex the mixture gently and incubate at room temperature for 1 hour, protected from light.

  • The resulting solution contains the fluorescently labeled EdU, which can be purified by HPLC if necessary for specific applications, though for many cell-based assays, the reaction components at these concentrations are tolerated.

Protocol 2: Cell Proliferation Assay Using a this compound Analog

This protocol details the labeling and detection of proliferating cells using a this compound analog (e.g., EdU) and a fluorescent azide.

Materials:

  • Cells of interest in culture

  • Complete cell culture medium

  • This compound analog (e.g., EdU)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton® X-100 in PBS)

  • Click reaction cocktail:

    • Fluorescent azide (e.g., Alexa Fluor™ 488 Azide)

    • Copper(II) sulfate (CuSO₄)

    • Sodium ascorbate

  • Wash buffer (e.g., PBS with 1% BSA)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope or flow cytometer

Experimental Workflow:

Experimental_Workflow A 1. Cell Seeding and Treatment - Seed cells in appropriate culture vessel. - Treat with experimental compounds if applicable. B 2. EdU Incorporation - Add EdU to culture medium (e.g., 10 µM). - Incubate for a period corresponding to S-phase (e.g., 2 hours). A->B C 3. Cell Fixation - Wash cells with PBS. - Add fixative (e.g., 4% PFA) for 15 min at RT. B->C D 4. Permeabilization - Wash cells with PBS. - Add permeabilization buffer (e.g., 0.5% Triton X-100) for 20 min at RT. C->D E 5. Click Reaction - Prepare click reaction cocktail (fluorescent azide, CuSO4, ascorbate). - Add cocktail to cells and incubate for 30 min at RT, protected from light. D->E F 6. Washing and Counterstaining - Wash cells with wash buffer. - Add nuclear counterstain (e.g., DAPI). E->F G 7. Imaging and Analysis - Image with fluorescence microscope or analyze by flow cytometry. F->G

Caption: Workflow for the cell proliferation assay using click chemistry.

Procedure:

  • Cell Culture and Labeling:

    • Plate cells at the desired density in a suitable culture vessel (e.g., multi-well plate, chamber slide).

    • Incubate the cells with 10 µM EdU in complete culture medium for 1-2 hours at 37°C. The incubation time can be optimized depending on the cell type and experimental design.

  • Fixation and Permeabilization:

    • Remove the EdU-containing medium and wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.

    • Wash the cells twice with PBS containing 1% BSA.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume:

      • 435 µL PBS

      • 10 µL of 100 mM CuSO₄

      • 25 µL of 1 M sodium ascorbate

      • 5 µL of 10 mM fluorescent azide stock solution

    • Remove the wash buffer from the cells and add the click reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Staining and Imaging:

    • Wash the cells three times with PBS containing 1% BSA.

    • If desired, stain the nuclei with a suitable counterstain (e.g., DAPI) according to the manufacturer's protocol.

    • Wash the cells twice with PBS.

    • Image the cells using a fluorescence microscope with appropriate filters or analyze by flow cytometry.

Data Presentation

The following table summarizes the photophysical properties of a common fluorophore, Alexa Fluor™ 488, which can be conjugated to a this compound analog via click chemistry.

PropertyValue
Excitation Maximum (nm)495
Emission Maximum (nm)519
Molar Extinction Coefficient (cm⁻¹M⁻¹)71,000
Quantum Yield0.92
Stokes Shift (nm)24

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak fluorescent signalInefficient EdU incorporationOptimize EdU concentration and incubation time. Ensure cells are actively proliferating.
Incomplete click reactionPrepare sodium ascorbate solution fresh. Ensure correct concentrations of all reaction components.
Inadequate permeabilizationIncrease permeabilization time or try a different permeabilization agent (e.g., saponin).
High background fluorescenceInsufficient washingIncrease the number and duration of wash steps.
Non-specific binding of the fluorescent azideInclude a blocking step with BSA after permeabilization.
Cell loss or morphological changesHarsh fixation or permeabilizationReduce the concentration or incubation time for the fixative/permeabilization agent. Use a gentler fixative.

Conclusion

This compound derivatives are invaluable tools for the synthesis of fluorescent probes for cellular proliferation assays. The bioorthogonality and high efficiency of the click reaction provide a robust and versatile platform for labeling and detecting newly synthesized DNA. The protocols outlined in these application notes offer a reliable framework for researchers to implement this technology in their studies, contributing to advancements in cell biology, cancer research, and drug discovery.

References

Application Notes: Palladium-Catalyzed Cross-Coupling of 2-Ethynylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif that forms the core of numerous therapeutic agents and biologically active molecules.[1] Its presence in the nucleobases uracil, cytosine, and thymine underscores its fundamental role in biological systems. Consequently, the development of synthetic methodologies to functionalize the pyrimidine ring is of paramount importance in medicinal chemistry and drug discovery.[1][2] Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, have emerged as powerful and versatile tools for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures under mild conditions.[3][4]

This document provides detailed application notes and a comprehensive protocol for the Sonogashira cross-coupling of 2-ethynylpyrimidine with various aryl halides. This reaction facilitates the synthesis of 2-(arylethynyl)pyrimidine derivatives, which are valuable intermediates for creating novel compounds with potential applications in oncology, virology, and as kinase inhibitors. The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst.[4][5] The use of this compound as the alkyne component in this reaction has been confirmed, leading to the formation of the desired 2-substituted pyrimidine products.[6]

Applications in Drug Discovery

The synthesis of 2-(arylethynyl)pyrimidine scaffolds opens avenues to a vast chemical space for drug development. The resulting compounds can serve as key building blocks for:

  • Kinase Inhibitors: The pyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. Modification at the 2-position allows for the exploration of interactions within the ATP-binding pocket, potentially leading to enhanced potency and selectivity.

  • Antiviral Agents: Pyrimidine analogs are known to interfere with viral replication processes. The introduction of diverse aryl groups via Sonogashira coupling can lead to the discovery of novel antiviral compounds.

  • Anticancer Therapeutics: Many anticancer drugs feature a pyrimidine core.[7][8] The Sonogashira reaction provides a direct route to novel derivatives for screening against various cancer cell lines.

  • Molecular Probes and Materials: The conjugated enyne system formed in the reaction imparts unique photophysical properties, making these compounds suitable for development as fluorescent probes or organic electronic materials.

Reaction Mechanism and Workflow

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle. The general mechanism is a well-established process in organic chemistry.[4][5]

First, the palladium(0) catalyst undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne (this compound) to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination from the palladium center, which yields the 2-(arylethynyl)pyrimidine product and regenerates the active palladium(0) catalyst.[4][5]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-X pd0->pd2_aryl Oxidative Addition pd2_alkynyl Ar-Pd(II)L₂-C≡C-R pd2_aryl->pd2_alkynyl Transmetalation cui Cu-X pd2_alkynyl->pd0 product Ar-C≡C-R pd2_alkynyl->product Reductive Elimination arx Ar-X cu_acetylide Cu-C≡C-R cu_acetylide->pd2_alkynyl cu_acetylide->cui alkyne H-C≡C-R alkyne->cu_acetylide Deprotonation base Base base_h Base-H⁺X⁻ caption Fig 1: Catalytic cycle for the Sonogashira coupling.

Caption: Fig 1: Catalytic cycle for the Sonogashira coupling.

The general experimental workflow involves setup under an inert atmosphere, reaction execution, monitoring, workup, and purification.

Workflow start Start setup Assemble dry glassware under inert atmosphere (Ar/N₂). start->setup reagents Add Pd catalyst, CuI, aryl halide, and solvent. setup->reagents degas Degas mixture (e.g., freeze-pump-thaw). reagents->degas add_reagents Add base (e.g., Et₃N) and this compound. degas->add_reagents reaction Stir at specified temperature (e.g., RT - 80°C). add_reagents->reaction monitor Monitor reaction progress by TLC or LC-MS. reaction->monitor monitor->reaction Incomplete workup Quench reaction, perform aqueous workup, and extract. monitor->workup Complete purify Dry organic layer and concentrate in vacuo. workup->purify chromatography Purify crude product via column chromatography. purify->chromatography end Characterize pure product. chromatography->end

Caption: Fig 2: General experimental workflow for Sonogashira coupling.

Data Presentation: Representative Reaction Conditions and Yields

While specific data for the coupling of this compound is sparse, the following table presents representative yields from the closely related Sonogashira coupling of 2,4-diamino-6-iodopyrimidine with various terminal alkynes. These results demonstrate the general efficiency and functional group tolerance of the reaction on the pyrimidine core and can be considered indicative of expected outcomes.

EntryAlkyne PartnerProductYield (%)
1Phenylacetylene2,4-Diamino-6-(phenylethynyl)pyrimidine84
21-Hexyne2,4-Diamino-6-(hex-1-yn-1-yl)pyrimidine79
3(Trimethylsilyl)acetylene2,4-Diamino-6-((trimethylsilyl)ethynyl)pyrimidine61
43-Hydroxy-3-phenylpropyne2,4-Diamino-6-(3-hydroxy-3-phenylprop-1-yn-1-yl)pyrimidine66
5Propargyl alcohol2,4-Diamino-6-(3-hydroxyprop-1-yn-1-yl)pyrimidine71

Experimental Protocols

The following is a generalized protocol for the Sonogashira coupling of this compound with an aryl halide, adapted from established procedures.[9][10] Researchers should optimize conditions for their specific substrates.

Materials:

  • This compound (1.0 eq.)

  • Aryl halide (e.g., 4-Iodoanisole, 1.1 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq. or PdCl₂(PPh₃)₂, 0.02 eq.)

  • Copper(I) Iodide (CuI, 0.05 - 0.10 eq.)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 3-5 eq.)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF), Toluene, or DMF)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the palladium catalyst, copper(I) iodide, and the aryl halide under an inert atmosphere of argon or nitrogen.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., a mixture of THF and Et₃N in a 2:1 ratio) to the flask.

  • Degassing: Further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.

  • Reagent Addition: Add this compound to the reaction mixture via syringe.

  • Reaction: Stir the mixture at room temperature or heat to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the aryl halide (iodides often react at room temperature, while bromides may require heating).[4]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Chromatography: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(arylethynyl)pyrimidine product.

Safety Precautions:

  • Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.

  • Inert atmosphere techniques are crucial for reaction success as oxygen can deactivate the catalyst.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Coupling for 2-Ethynylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Sonogashira coupling of 2-ethynylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the Sonogashira coupling of this compound with aryl or vinyl halides.

Issue 1: Low to No Product Formation

If you are observing a low yield or no formation of the desired coupled product, consider the following potential causes and solutions:

  • Catalyst Inactivity: The active Pd(0) catalyst is sensitive to oxygen.[1] Inactive or decomposed catalyst is a common reason for reaction failure.

    • Solution: Use fresh palladium catalysts and ensure they are handled under a strict inert atmosphere (argon or nitrogen). If your Pd(II) precatalyst fails to be reduced to Pd(0) in situ, you may observe no reaction.[2] The formation of a black precipitate, known as palladium black, is an indicator of catalyst decomposition and agglomeration, rendering it inactive.[1]

  • Poor Reagent Quality: Impurities in solvents, bases, or the copper(I) co-catalyst can poison the palladium catalyst.[1]

    • Solution: Utilize high-purity, anhydrous, and thoroughly degassed solvents and bases. Copper(I) iodide should be from a fresh, reliable source, as it can degrade over time.[1]

  • Inadequate Degassing: Oxygen can lead to catalyst decomposition and promote unwanted side reactions.[1][2]

    • Solution: Ensure that all solvents and the reaction vessel are rigorously degassed. This can be achieved by bubbling an inert gas through the solvent or by using several freeze-pump-thaw cycles.

  • Suboptimal Temperature: While many Sonogashira couplings proceed at room temperature, some substrate combinations require heating.[2]

    • Solution: If no reaction is observed at room temperature, gradually increase the temperature. However, be aware that excessively high temperatures can lead to catalyst decomposition.[1] For less reactive aryl chlorides, higher temperatures may be necessary.[3]

Issue 2: Significant Formation of Alkyne Homocoupling (Glaser) Product

A common side reaction in Sonogashira coupling is the formation of a dimer of the terminal alkyne, which is particularly prevalent when a copper co-catalyst is used.[1]

  • Strictly Anaerobic Conditions: The presence of oxygen is a primary promoter of Glaser coupling.[1]

    • Solution: Maintain rigorous anaerobic conditions throughout the reaction setup and duration.

  • High Copper Loading: An excess of the copper(I) co-catalyst can accelerate the rate of homocoupling.[1]

    • Solution: Reduce the amount of CuI to the minimum effective concentration.

  • Slow Addition of this compound: A high concentration of the copper acetylide intermediate can favor homocoupling.

    • Solution: Add the this compound solution slowly to the reaction mixture to maintain a low concentration of the reactive copper acetylide species.

  • Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free protocol is an effective strategy.[1] These conditions often necessitate the use of specific, bulky, and electron-rich phosphine ligands to facilitate the reaction.[4]

Issue 3: Catalyst Poisoning by the Pyrimidine Nitrogen

The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[5]

  • Ligand Selection: The choice of ligand can significantly impact the catalyst's stability and activity in the presence of N-heterocycles.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands.[4] These ligands can stabilize the palladium center and prevent strong coordination with the pyrimidine substrate.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for aryl halides in the Sonogashira coupling with this compound?

A1: The reactivity of aryl halides in Sonogashira coupling follows the general trend: I > OTf > Br >> Cl.[3] Aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides may require heating. Aryl chlorides are the least reactive and typically necessitate more forcing conditions and specialized catalyst systems.[3]

Q2: Which palladium catalyst is best for coupling this compound?

A2: Common choices include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[2] Pd(II) complexes like PdCl₂(PPh₃)₂ act as pre-catalysts and are reduced to the active Pd(0) species in the reaction mixture.[2] For challenging couplings, particularly with less reactive aryl chlorides or when catalyst poisoning is a concern, catalyst systems with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often more effective.[4]

Q3: What is the role of the copper co-catalyst, and is it always necessary?

A3: The copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate. This species then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle.[2] While copper increases the reaction rate and allows for milder conditions, it is not always essential and can be omitted to prevent alkyne homocoupling.[6][7] Copper-free Sonogashira reactions are a well-established alternative.[6][7]

Q4: Which base and solvent should I use?

A4: Amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used and can often serve as the solvent as well.[2] Other bases like K₂CO₃ or Cs₂CO₃ can also be employed.[2] Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile.[8] The choice of solvent and base should be optimized for your specific substrates.

Q5: How can I monitor the progress of my reaction?

A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting materials and the formation of the product.

Data Presentation

Table 1: Typical Reaction Conditions for Copper-Catalyzed Sonogashira Coupling of Halopyrimidines

EntryHalopyrimidineAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100396[9]
24-Iodo-2-(methylthio)pyrimidinePropargyl alcoholPdCl₂(PPh₃)₂ (5)CuI (10)Et₃NCH₃CNRT9-1195[8]
32-IodopyrimidinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT488[3]
42-Bromopyrimidine(Trimethylsilyl)acetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NToluene701275[3]

Table 2: Typical Reaction Conditions for Copper-Free Sonogashira Coupling

EntryAryl HalideAlkynePd Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylacetylenePd(OAc)₂ (1)SPhosK₃PO₄Toluene1001695[10]
24-ChlorotoluenePhenylacetylenePd₂(dba)₃ (2)XPhosCs₂CO₃Dioxane1002492[10]
33-Iodoaniline2-Methyl-3-butyn-2-olPd₁@NC (0.2)PPh₃NEt₃MeCN8024>95
4IodobenzenePhenylacetyleneAminopyrimidine-Pd(II) complex (5)-Na₂CO₃H₂O/MeOHRT198[11]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (4-10 mol%).

  • Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N, 2-3 eq.).

  • Stir the mixture for a few minutes, then add this compound (1.1-1.5 eq.).

  • Stir the reaction at room temperature or heat as required. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane) and a base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 eq.).

  • Add this compound (1.2-1.5 eq.).

  • Heat the reaction mixture to the required temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the product by column chromatography.

Visualizations

Sonogashira_Troubleshooting start Reaction Start check_conversion Low or No Conversion? start->check_conversion catalyst Check Catalyst Activity - Use fresh catalyst - Ensure anaerobic conditions check_conversion->catalyst Yes side_products Significant Side Products? check_conversion->side_products No reagents Verify Reagent Quality - Use pure, dry, degassed reagents catalyst->reagents temperature Optimize Temperature - Gradual heating if RT fails reagents->temperature temperature->side_products homocoupling Alkyne Homocoupling (Glaser Product) side_products->homocoupling Yes poisoning Suspect Catalyst Poisoning? side_products->poisoning No anaerobic Improve Anaerobic Technique - Rigorous degassing homocoupling->anaerobic cu_loading Reduce CuI Loading anaerobic->cu_loading slow_addition Slow Alkyne Addition cu_loading->slow_addition cu_free Switch to Copper-Free Protocol slow_addition->cu_free success Successful Reaction cu_free->success ligand_choice Optimize Ligand - Use bulky, electron-rich phosphines - Consider NHC ligands poisoning->ligand_choice Yes poisoning->success No ligand_choice->success

Caption: Troubleshooting workflow for Sonogashira coupling.

Sonogashira_Mechanism pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + R¹-X pd_complex R¹-Pd(II)L₂(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl R¹-Pd(II)L₂(C≡CR²) transmetalation->pd_alkynyl reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-C≡C-R² (Product) reductive_elimination->product cu_catalyst CuX cu_acetylide Cu-C≡C-R² alkyne H-C≡C-R² (this compound) alkyne->cu_acetylide + CuX, Base - Base-H⁺X⁻ base Base cu_acetylide->transmetalation

Caption: Catalytic cycles of the Sonogashira coupling reaction.

References

minimizing Glaser coupling side reactions with 2-Ethynylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Glaser coupling of 2-ethynylpyrimidine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions.

Question 1: I am observing significant amounts of homocoupled starting material and other side products. What are the common side reactions and their causes?

Answer: The Glaser coupling, a copper-catalyzed oxidative homocoupling of terminal alkynes, can be prone to several side reactions, especially when using heteroaromatic substrates like this compound.[1][2] The primary desired reaction is the formation of a symmetrical 1,3-diyne.[1] However, undesirable side reactions can lower the yield of the target molecule.

Common Side Reactions:

  • Homocoupling of Impurities or Co-reactants: If performing a cross-coupling reaction, the other terminal alkyne can homocouple, reducing the yield of the desired unsymmetrical diyne.

  • Polymerization: The formation of long-chain polyynes can occur, particularly at higher concentrations or temperatures.

  • Oxidative Degradation: The pyrimidine ring or other sensitive functional groups in the molecule may be susceptible to oxidation under the reaction conditions.[3][4][5] In bioconjugation contexts, oxidative damage to proteins or other biomolecules is a known issue.[3][5][6]

  • Formation of Off-Cycle Cu(II) Complexes: Direct oxidation of the active Cu(I) catalyst to Cu(II) can lead to species that cause substrate degradation rather than promoting the desired coupling.[6]

  • Cyclotrimerization: In some cases, terminal alkynes can undergo cyclotrimerization to form substituted benzene derivatives.[7]

Primary Causes:

  • Reaction Kinetics: If the rate of homocoupling is faster than the desired cross-coupling (in cases of hetero-coupling).

  • Catalyst Activity: An overly active or inappropriate catalyst/ligand system can promote side reactions. The choice of ligand can significantly impact the reaction rate and selectivity.[1]

  • Oxygen Concentration: The rate of oxygen uptake can affect the reaction; both insufficient and excessive oxygen can be problematic.[8]

  • Presence of Water: Water produced during the reaction can slow down the catalytic cycle, potentially allowing more time for side reactions to occur.[5][8]

Question 2: My yield of the desired 1,3-diyne is low due to competing homocoupling. How can I improve selectivity?

Answer: Minimizing homocoupling is a primary challenge in Glaser couplings. Several strategies can be employed to favor the desired reaction pathway.

  • Use of Additives/Reducing Agents: The addition of a reducing agent can prevent the oxidation of the Cu(I) catalyst that is required for the Glaser coupling mechanism, thereby suppressing homocoupling.[9] This is particularly relevant when Glaser coupling is an undesired side reaction of other copper-catalyzed processes like CuAAC click reactions.[9]

  • Ligand Selection: The ligand coordinates to the copper center and has a profound impact on rate and selectivity.[1] Bidentate nitrogenous ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA) are commonly used to create a soluble and more reactive catalyst complex (the Hay coupling modification).[1][7][10] Experimenting with different ligands, such as bipyridyl-based ligands, may sequester unwanted Cu(II) species and reduce oxidative side reactions.[5][6]

  • Control Temperature: Maintaining a low temperature (e.g., below -20°C) after the reaction and before catalyst removal can completely prevent Glaser coupling that might otherwise occur upon exposure to air during workup.[9]

  • Inert Atmosphere: While the reaction requires an oxidant (typically O₂), carefully controlling the atmosphere can reduce unwanted side reactions. For instance, using an atmosphere of hydrogen gas diluted with nitrogen has been shown to reduce homocoupling in Sonogashira reactions, a related cross-coupling process.[11]

  • Solid-Phase Synthesis: One advanced method to prevent homocoupling involves immobilizing one of the alkyne substrates on a solid support. This strategy can be used to generate only asymmetrical diyne products.[12]

Question 3: The reaction is sluggish or fails to go to completion. What are the potential causes and solutions?

Answer: A stalled or slow reaction can be attributed to several factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst Deactivation: The active Cu(I) species can be oxidized to inactive Cu(II) or form aggregates.

    • Solution: Ensure the reaction is properly deoxygenated before adding the catalyst if an inert atmosphere is required initially. The use of appropriate ligands like TMEDA can help stabilize the active catalyst.[1]

  • Presence of Water: Water generated during the catalytic cycle can inhibit the reaction.[8]

    • Solution: Add molecular sieves to the reaction mixture to sequester water as it forms.[8]

  • Insufficient Oxygen: The reoxidation of the copper catalyst is dependent on the oxidant, typically oxygen from the air.[1][13]

    • Solution: Ensure vigorous stirring to facilitate the uptake of air into the reaction mixture. The reaction rate can be significantly dependent on the stirring rate.[8]

  • Inappropriate pH: For reactions in aqueous or biological media, the pH can have a dramatic effect on reaction efficiency and substrate stability.[3]

    • Solution: Optimize the pH of the reaction buffer. For example, different ligands may have optimal performance at different pH values (e.g., TMEDA at pH 6.0 vs. other ligands at pH 8.0).[3][5]

Frequently Asked Questions (FAQs)

What is the optimal catalyst system for the Glaser coupling of this compound?

The most common and effective catalyst system is a Cu(I) salt, such as CuCl or CuI, paired with a bidentate nitrogenous ligand like TMEDA.[1][3] This combination, known as the Hay catalyst, improves solubility and versatility compared to the classical Glaser conditions.[1][10] The optimal choice may also depend on the solvent and the specific functional groups present on the substrate. For sensitive substrates, specialized ligands that minimize oxidative damage may be necessary.[6]

How does the choice of solvent affect the reaction outcome?

The solvent plays a crucial role by coordinating with the copper catalyst and affecting its speciation (e.g., monomeric vs. aggregated forms), which in turn influences reaction rate and selectivity.[1] The CuCl-TMEDA complex is soluble in a wide range of organic solvents, offering flexibility.[1][7] For bioconjugation applications, the reaction can be performed in aqueous buffers, although this may introduce different mechanistic pathways and side reactions, such as hydrogen peroxide production.[5]

What is the recommended temperature range for this reaction?

Many Glaser-Hay couplings can be effectively run at room temperature (around 22°C).[3][13] However, temperature optimization is crucial. For sensitive substrates, lower temperatures (e.g., 4°C) may be used to minimize degradation, while in some cases, moderate heating (e.g., 60°C) may be required to drive the reaction to completion.[3][13] As noted in the troubleshooting section, low temperatures during workup are critical to prevent post-reaction side reactions.[9]

Are there specific purification techniques recommended for the product?

Standard purification techniques are typically effective. After quenching the reaction (e.g., with a saturated aqueous solution of ammonium chloride), the product is usually extracted into an organic solvent.[13] The crude product can then be purified by column chromatography on silica gel.[13] In some cases, filtration through a short pad of silica gel may be sufficient to remove the catalyst, followed by recrystallization of the product if it is a solid.[13]

Quantitative Data Summary

Table 1: Effect of Ligand and pH on Bioconjugation Efficiency

Ligand pH Reaction Time (h) Coupling Efficiency Notes
TMEDA 6.0 4 ~95% Faster coupling, optimized to reduce protein degradation.[3][5]
TMEDA 8.0 8 High Standard condition, but may show protein degradation over time.[3]
Carboxylated Biphenyl 8.0 8 ~95% Minimized protein degradation compared to TMEDA at the same pH.[3][5]
Bipyridine (bpy) N/A - No Product Ineffective for this specific bioconjugation system.[6]

| THPTA | N/A | - | < 5% Product | A common CuAAC ligand that is not efficient for cross-Glaser couplings.[6] |

Experimental Protocols

General Protocol for Glaser-Hay Homocoupling of this compound

This protocol is a representative procedure adapted from standard Hay coupling methodologies.[13]

Materials:

  • This compound (1.0 mmol)

  • Copper(I) Chloride (CuCl) (0.05 mmol, 5 mol%)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 mmol)

  • Acetone (10 mL)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and copper(I) chloride (0.05 mmol).

  • Add acetone (10 mL) to the flask, followed by the addition of TMEDA (1.2 mmol).

  • Stir the resulting mixture vigorously at room temperature. The flask should be open to the air or equipped with a balloon of air to provide the necessary oxygen.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure 1,3-bis(pyrimidin-2-yl)buta-1,3-diyne.

Visualizations

Logical Workflow for Troubleshooting Glaser Coupling

G start Problem Observed low_yield Low Yield or Incomplete Reaction start->low_yield side_products Excess Side Products (e.g., Homocoupling) start->side_products check_catalyst 1. Check Catalyst System low_yield->check_catalyst check_conditions 2. Optimize Conditions low_yield->check_conditions side_products->check_catalyst side_products->check_conditions check_workup 3. Review Workup side_products->check_workup sol_catalyst1 Use Cu(I) salt (CuCl, CuI) check_catalyst->sol_catalyst1 sol_catalyst2 Use bidentate ligand (TMEDA) check_catalyst->sol_catalyst2 sol_catalyst3 Consider alternative ligands (e.g., bpy-diol for sensitive substrates) check_catalyst->sol_catalyst3 sol_cond1 Ensure vigorous stirring (O2 uptake) check_conditions->sol_cond1 sol_cond2 Add molecular sieves to remove H2O check_conditions->sol_cond2 sol_cond3 Optimize temperature check_conditions->sol_cond3 sol_workup1 Cool reaction to low temp (< -20°C) before air exposure check_workup->sol_workup1 sol_workup2 Add reducing agent post-reaction to prevent workup coupling check_workup->sol_workup2

Caption: Troubleshooting flowchart for common Glaser coupling issues.

Simplified Glaser-Hay Catalytic Cycle and Side Reactions

G cluster_cycle Main Catalytic Cycle cluster_side Potential Side Reactions reactants 2 R-C≡CH + Cu(I)-L complex Cu(I) Acetylide Complex (R-C≡C-Cu-L) reactants->complex Deprotonation oxidative_coupling Oxidative Coupling complex->oxidative_coupling product R-C≡C-C≡C-R + Cu(0) oxidative_coupling->product degradation Oxidative Degradation of Substrate (R) oxidative_coupling->degradation Radical Intermediates? reoxidation Reoxidation (O2) reoxidation->reactants Regenerates Catalyst off_cycle Formation of Off-Cycle Cu(II) reoxidation->off_cycle Direct Oxidation

Caption: Glaser-Hay cycle with points of potential side reactions.

References

Technical Support Center: Purification of 2-Ethynylpyrimidine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Ethynylpyrimidine and its derivatives. The following sections address common challenges encountered during post-reaction work-up and purification.

Section 1: Frequently Asked Questions (FAQs)

Question 1: What are the most common impurities to expect after a Sonogashira coupling reaction involving this compound?

Answer: Following a Sonogashira coupling, the crude product mixture typically contains a variety of organic and inorganic impurities.[1][2] The most common species include:

  • Unreacted Starting Materials: Residual this compound and the corresponding aryl or vinyl halide.

  • Catalyst Residues: Palladium and copper species from the catalysts used in the reaction.[3][4]

  • Homo-coupled Alkyne: Diynes formed from the coupling of two this compound molecules.

  • Ligands: Unreacted or oxidized phosphine ligands (e.g., triphenylphosphine oxide).[3]

  • By-products: Compounds resulting from side reactions or degradation.[2]

  • Inorganic Salts: Formed from the base (e.g., triethylamine hydrochloride) used in the reaction.

Question 2: What is the recommended first step for purifying the crude reaction product?

Answer: The initial purification step is typically a liquid-liquid extraction and washing sequence. This process effectively removes the bulk of inorganic salts, water-soluble reagents, and some polar impurities.[5][6] A standard procedure involves dissolving the crude mixture in an organic solvent like ethyl acetate or diethyl ether, followed by sequential washes with water, dilute acid (to remove amine bases), and finally a brine solution to aid in drying the organic layer.[6][7]

Question 3: My this compound derivative appears to be degrading during silica gel column chromatography. What should I do?

Answer: Degradation on silica gel can occur if the compound is sensitive to acid, as standard silica gel is slightly acidic. To mitigate this, consider the following:

  • Use Neutralized Silica: Treat the silica gel with a base, such as triethylamine, by preparing a slurry with a solvent system containing a small percentage (e.g., 0.5-1%) of the base before packing the column.

  • Switch to a Different Stationary Phase: Alumina (neutral or basic) can be a suitable alternative for base-sensitive compounds.[8]

  • Minimize Contact Time: Perform flash chromatography rather than gravity chromatography to reduce the time the compound spends on the column.

  • Check for Degradation: Run a 2D TLC by spotting your compound, running the plate, rotating it 90 degrees, and running it again in the same solvent. If new spots appear, it indicates degradation on the silica.[9]

Question 4: I'm having difficulty removing residual palladium catalyst, which is contaminating my final product. What are some effective methods?

Answer: Palladium residues can be challenging to remove. After the initial extraction, if palladium persists, you can try filtering the organic solution through a pad of Celite, which can help adsorb some of the catalyst.[10] If contamination remains, specific aqueous washes, such as with a dilute ammonium hydroxide or sodium sulfide solution, can sometimes help precipitate or sequester the metal. In many cases, careful column chromatography is the most effective method for complete removal.

Question 5: My product "oils out" during recrystallization instead of forming crystals. How can I resolve this?

Answer: "Oiling out" happens when the solute precipitates from the solution at a temperature above its melting point, often due to the solution being too concentrated or cooling too rapidly.[11] To induce crystallization, you can:

  • Reheat and Dilute: Reheat the solution until the oil redissolves, then add a small amount of additional hot solvent to decrease the concentration.[11]

  • Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop before transferring it to an ice bath. Insulating the flask can help slow the process further.[11]

  • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the solution's surface. This creates nucleation sites for crystal growth.[11]

  • Add a Seed Crystal: If available, add a single, tiny crystal of the pure product to the cooled solution to initiate crystallization.[11]

Section 2: Troubleshooting Guides

This section provides a systematic approach to resolving specific issues encountered during the purification process.

Guide 1: Troubleshooting Liquid-Liquid Extraction
Problem Potential Cause(s) Recommended Solution(s)
Persistent Emulsion • The organic solvent and aqueous phase are not separating cleanly, often due to high concentration of solutes or use of chlorinated solvents like dichloromethane.[7][12]• Add a saturated sodium chloride solution (brine) and swirl gently; this increases the ionic strength of the aqueous layer and helps break the emulsion.[6][7] • Allow the separatory funnel to stand undisturbed for a longer period. • Filter the entire mixture through a pad of Celite or glass wool.
Low Product Recovery • The product has some solubility in the aqueous phase, especially if it contains polar functional groups. • An insufficient volume of organic solvent was used.• Perform a "back-extraction" by washing the combined aqueous layers with fresh portions of the organic solvent to recover dissolved product.[7] • Use a larger volume of organic solvent during the initial extraction. • Use TLC to check the aqueous layer for the presence of your product.[7]
Guide 2: Optimizing Flash Column Chromatography

G cluster_legend Legend Problem Problem Decision Decision Point Action Action Outcome Outcome start Poor Separation in Column check_tlc Is TLC separation (ΔRf) > 0.2? start->check_tlc change_solvent Optimize Solvent System (e.g., change polarity, add modifier) check_tlc->change_solvent No check_loading Was dry loading used for a poorly soluble compound? check_tlc->check_loading Yes success Improved Separation change_solvent->success dry_load Use Dry Loading Method check_loading->dry_load No check_column Check for Column Channeling (cracks/bubbles) check_loading->check_column Yes dry_load->success repack_column Repack Column Carefully check_column->repack_column Yes check_column->success No repack_column->success

Caption: Troubleshooting logic for poor chromatography separation.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Bands • The solvent system (eluent) is not optimized for the components. • The column was overloaded with too much crude material.• Optimize the eluent using TLC. Aim for a retention factor (Rf) of ~0.3 for your target compound and maximum separation from impurities. • Try a different solvent system (e.g., switch from Hexane/EtOAc to DCM/MeOH). • Use a shallower gradient or isocratic elution for closely running spots. • Reduce the amount of sample loaded onto the column.
Product Streaking/Tailing • The compound is too polar for the chosen eluent, causing strong interaction with the silica. • The sample was not loaded in a concentrated band. • The compound is degrading on the column.• Add a small amount of a more polar solvent (e.g., methanol) or a modifier (e.g., triethylamine for basic compounds) to the eluent. • Ensure the sample is loaded using a minimal volume of solvent ("wet loading") or adsorbed onto silica ("dry loading") for better band sharpness.[9]
Product is Irrecoverable • The compound is highly polar and has irreversibly adsorbed to the silica gel.• Flush the column with a very strong solvent system, such as 10-20% methanol in dichloromethane, potentially with an acid (acetic acid) or base (ammonium hydroxide) modifier. • In the future, consider using a less polar stationary phase like alumina or reverse-phase silica.

Section 3: Experimental Protocols

Protocol 1: General Post-Reaction Extraction and Washing

This protocol outlines a standard liquid-liquid extraction procedure to remove inorganic salts and water-soluble impurities.

  • Dilution: Transfer the crude reaction mixture to a separatory funnel of appropriate size (e.g., 250 mL for a 50-500 mg scale reaction). Dilute the mixture with 50-100 mL of an organic solvent such as ethyl acetate or diethyl ether.[12]

  • Aqueous Wash: Add a volume of deionized water (typically 1/4 to 1/2 the volume of the organic phase) to the funnel. Stopper the funnel, invert it, and vent to release pressure. Shake vigorously for 30-60 seconds, venting periodically.[7][12]

  • Separation: Allow the layers to separate completely. Drain the lower (aqueous) layer. If using a solvent heavier than water (e.g., dichloromethane), the organic layer will be the bottom layer.[12]

  • Acid/Base Wash (Optional): To remove basic impurities (like excess amine), wash the organic layer with 10% HCl. To remove acidic impurities, wash with a saturated sodium bicarbonate (NaHCO₃) solution.[7]

  • Brine Wash: Perform a final wash with a saturated NaCl solution (brine). This helps remove residual water from the organic layer and aids in breaking any emulsions.[6][7]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask until the drying agent no longer clumps together.[7]

  • Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude solid or oil for further purification.[12]

G start Crude Reaction Mixture dilute 1. Dilute with Organic Solvent (e.g., Ethyl Acetate) start->dilute wash_water 2. Wash with H₂O dilute->wash_water wash_acid_base 3. Optional Acid/Base Wash (e.g., 10% HCl or sat. NaHCO₃) wash_water->wash_acid_base wash_brine 4. Wash with Brine (sat. NaCl) wash_acid_base->wash_brine separate_layers Separate Organic Layer wash_brine->separate_layers dry 5. Dry with MgSO₄ or Na₂SO₄ separate_layers->dry filter_concentrate 6. Filter and Concentrate (Rotary Evaporator) dry->filter_concentrate end Crude Product for Further Purification filter_concentrate->end

Protocol 2: Flash Column Chromatography

This method is used to separate the target compound from impurities based on differential adsorption to a stationary phase.

  • Select Solvent System: Using TLC, identify a solvent system that provides good separation of your product from impurities, with an Rf value of approximately 0.3 for the product.

  • Pack the Column: Prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexane). Pour the slurry into the column and use gentle pressure to pack it into a uniform bed, ensuring no air bubbles or cracks are present. [9]3. Load the Sample:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica bed. [9] * Dry Loading: Dissolve the product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column bed. This method is preferred for samples with low solubility in the eluent. [9]4. Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to push the solvent through. Collect fractions in test tubes.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Protocol 3: Recrystallization

This protocol is for purifying solid compounds to a high degree of purity.

  • Choose a Solvent: Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolve the Solute: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) until the solid completely dissolves. Add solvent dropwise until a clear solution is obtained at the boiling point.

  • Cool Slowly: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.

  • Induce Crystallization (if necessary): If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. [11]5. Chill: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal yield.

  • Isolate Crystals: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash and Dry: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Allow the crystals to dry completely under vacuum.

References

Technical Support Center: 2-Ethynylpyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Ethynylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve reaction yields and purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via Sonogashira coupling.

Issue 1: Low or No Product Yield

  • Question: My Sonogashira coupling reaction to synthesize this compound is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no product yield in a Sonogashira coupling is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.[1] Key areas to investigate include the catalyst system, reaction conditions, and the quality of your reagents.[1][2]

    Potential Causes and Solutions:

    • Inactive Catalyst: The palladium catalyst is the heart of the reaction. If it has decomposed or is inactive, the reaction will not proceed.[1]

      • Solution: Use a fresh batch of the palladium catalyst and copper(I) co-catalyst.[1] Ensure proper storage and handling to prevent degradation. The formation of a black precipitate ("palladium black") is a visual indicator of catalyst decomposition.[1]

    • Inappropriate Ligands: The choice of phosphine ligands is critical for stabilizing the palladium center and facilitating the catalytic cycle.[3][4]

      • Solution: For less reactive starting materials like 2-chloropyrimidine, consider using bulky, electron-rich phosphine ligands to promote efficient oxidative addition.[3]

    • Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical parameters.[1][5]

      • Solution: Screen different solvents such as THF, DMF, or dioxane.[3][6] The reaction temperature may need to be optimized; for aryl bromides, heating is often required.[1][6] An amine base like triethylamine or diisopropylamine is necessary to deprotonate the alkyne.[1] Ensure the base is dry and in appropriate excess.[1]

    • Poor Reagent Quality: Impurities in the starting materials, particularly the 2-halopyrimidine and the alkyne, can poison the catalyst.[1][7]

      • Solution: Purify the starting materials if necessary. Ensure that solvents are anhydrous and degassed, as oxygen can lead to undesirable side reactions like the Glaser-type homocoupling of the alkyne.[1]

    • Copper-Free vs. Copper-Catalyzed: While traditional Sonogashira coupling uses a copper co-catalyst, copper-free conditions can sometimes be advantageous to avoid the formation of alkyne homocoupling byproducts.[1]

      • Solution: If you observe significant homocoupling, consider switching to a copper-free protocol.

Issue 2: Formation of Side Products

  • Question: I am observing multiple spots on my TLC plate, indicating the formation of side products in my this compound synthesis. What are the likely side products and how can I minimize them?

  • Answer: The formation of side products can significantly reduce the yield and complicate the purification of this compound. Common side reactions in Sonogashira couplings include:

    • Glaser Coupling (Alkyne Homocoupling): This is a common side reaction, especially in the presence of oxygen and a copper co-catalyst, leading to the formation of a diyne from the terminal alkyne.[1]

      • Prevention:

        • Maintain strict anaerobic (oxygen-free) conditions by thoroughly degassing the solvent and running the reaction under an inert atmosphere (e.g., argon or nitrogen).[1]

        • Consider using a copper-free Sonogashira protocol.[1]

    • Hydrodehalogenation: The starting 2-halopyrimidine can be converted to pyrimidine, where the halogen is replaced by a hydrogen atom.

      • Prevention: Ensure your solvent is not a source of hydrides. The choice of base and reaction conditions can also influence this side reaction.

    • Catalyst Decomposition Products: The formation of palladium black indicates the decomposition of the palladium catalyst, which can lead to a complex mixture of byproducts.[1]

      • Prevention: Use high-purity reagents and solvents, and optimize the reaction temperature to avoid catalyst degradation.[1] Some anecdotal evidence suggests that certain solvents, like THF, might promote the formation of palladium black.[1][8]

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying the crude this compound product. What are the recommended purification techniques?

  • Answer: The purification of this compound can be challenging due to the potential presence of closely related impurities. Several techniques can be employed depending on the nature of the impurities.[9]

    • Silica Gel Column Chromatography: This is a very common and effective method for purifying this compound.[10]

      • Protocol: A typical protocol involves dissolving the crude product in a minimal amount of a suitable solvent and loading it onto a silica gel column. The product is then eluted with a solvent system of appropriate polarity, such as a mixture of ethyl acetate and hexanes.[11]

    • Recrystallization: If the crude product is a solid, recrystallization can be a cost-effective and efficient purification method.[11]

      • Protocol: This involves dissolving the crude solid in a minimal amount of a hot solvent in which the product is highly soluble and impurities are less soluble. Upon slow cooling, the purified this compound will crystallize out.[11] Common solvents for pyrimidine derivatives include ethanol, methanol, and ethyl acetate.[11]

    • Extraction: An aqueous workup with a suitable organic solvent can help remove inorganic salts and other water-soluble impurities before further purification.[9]

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for the 2-halopyrimidine starting material in a Sonogashira coupling?

A1: The reactivity of the 2-halopyrimidine follows the general trend for aryl halides in Sonogashira coupling, which is I > OTf > Br > Cl.[1] This means that 2-iodopyrimidine is the most reactive, often allowing for milder reaction conditions, while 2-chloropyrimidine is the least reactive and may require more forcing conditions, such as higher temperatures and more active catalysts.[1]

Q2: Can I perform the Sonogashira coupling for this compound synthesis under copper-free conditions?

A2: Yes, copper-free Sonogashira reactions are not only possible but often preferred to prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[1] These reactions may require specific ligands to facilitate the catalytic cycle in the absence of a copper co-catalyst.

Q3: What is the role of the amine base in the Sonogashira reaction for this compound synthesis?

A3: The amine base, typically triethylamine or diisopropylamine, plays a crucial role in deprotonating the terminal alkyne to form the reactive acetylide species.[1] This acetylide then participates in the catalytic cycle. An excess of the amine base is generally used to ensure complete deprotonation and to neutralize the hydrogen halide formed during the reaction.

Q4: How can I monitor the progress of my this compound synthesis reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of the reaction.[7][10] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.[10]

Data Presentation

Table 1: Effect of Reaction Parameters on Sonogashira Coupling Yield (Illustrative Examples)

ParameterCondition ACondition BEffect on Yield
Catalyst Loading 0.25 mol%0.025 mol%Higher loading generally increases yield, but lower loading is more cost-effective. For reactive substrates, catalyst loading can be significantly reduced.[5]
Base Triethylamine (4 eq)Diisopropylamine (4 eq)The choice of base can influence the reaction rate and yield. Triethylamine is a commonly used and effective base.[5]
Temperature 50 °CRoom TemperatureHigher temperatures can increase the reaction rate, especially for less reactive halides like bromides and chlorides.[1][6]
Atmosphere Under AirInert (N₂ or Ar)Performing the reaction under an inert atmosphere is crucial to prevent oxygen-induced side reactions like Glaser coupling.[1]

Experimental Protocols

General Protocol for Sonogashira Coupling for the Synthesis of this compound

This is a generalized procedure and requires optimization for specific substrates and reaction scales.

  • Preparation: To a dry Schlenk flask, add the 2-halopyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[3]

  • Inert Atmosphere: Evacuate the flask and backfill it with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[1][3]

  • Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2.0 equiv.).[3]

  • Alkyne Addition: Add the terminal alkyne (e.g., trimethylsilylacetylene, 1.2 equiv.) via syringe. If using acetylene gas, it can be bubbled through the solution.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or LC-MS.[2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute it with an organic solvent like ethyl acetate and wash with water or brine to remove the amine salt and other aqueous-soluble components.[2]

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain this compound.[2][10]

Protocol for Desilylation (if using a silyl-protected alkyne)

If a silyl-protected alkyne like trimethylsilylacetylene is used, a subsequent desilylation step is required.

  • Dissolution: Dissolve the purified silyl-protected this compound in a suitable solvent such as THF or methanol.

  • Deprotection: Add a desilylating agent like tetrabutylammonium fluoride (TBAF) (1 M in THF, 1.1 equiv.) or potassium carbonate in methanol.[10]

  • Reaction: Stir the reaction at room temperature and monitor by TLC until the starting material is fully consumed (typically a short reaction time).[10]

  • Workup and Purification: Concentrate the reaction mixture under vacuum and purify the crude product by silica gel column chromatography to yield the final this compound.[10]

Visualizations

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine 2-Halopyrimidine, Pd Catalyst, CuI inert Establish Inert Atmosphere (Ar/N2) reagents->inert add_solvents Add Degassed Solvent & Amine Base inert->add_solvents add_alkyne Add Terminal Alkyne add_solvents->add_alkyne react Stir at Optimal Temperature add_alkyne->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify product This compound purify->product

Caption: General workflow for the Sonogashira synthesis of this compound.

Troubleshooting_Yield cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Low/No Yield of This compound check_catalyst Is Catalyst Active? (No Pd Black) start->check_catalyst check_temp Is Temperature Optimal? start->check_temp check_purity Are Starting Materials Pure? start->check_purity check_ligand Is Ligand Appropriate? check_catalyst->check_ligand solution Improved Yield check_ligand->solution check_solvent Is Solvent Suitable? check_temp->check_solvent check_base Is Base Dry & in Sufficient Quantity? check_solvent->check_base check_base->solution check_atmosphere Is Atmosphere Inert? check_purity->check_atmosphere check_atmosphere->solution

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Troubleshooting 2-Ethynylpyrimidine Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2-ethynylpyrimidine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide provides detailed troubleshooting advice, answers to frequently asked questions (FAQs), optimized protocols, and quantitative data to help you overcome common challenges and achieve high-yield, clean reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered when performing click reactions with this compound, an electron-deficient alkyne that can present unique challenges.

Q1: Why is my click reaction with this compound failing or giving very low yields?

A1: Low or no yield is the most common problem and can stem from several sources. The primary culprits are typically related to the catalyst system, reaction atmosphere, or reagent quality.[1]

  • Inactive Copper Catalyst: The active catalyst is Copper(I), which is highly susceptible to oxidation by dissolved oxygen to the inactive Copper(II) state.[1][2] This is the most frequent cause of reaction failure.

  • Reagent Degradation: Ensure the purity and stability of your this compound, azide partner, and solvents. Impurities or degradation can inhibit the catalyst.

  • Inappropriate Stoichiometry: While a 1:1 ratio of alkyne to azide is a common starting point, an excess of one reagent (commonly the less precious one) may be required to drive the reaction to completion.

  • Suboptimal Ligand Choice: For electron-deficient alkynes, the choice of ligand is critical. The ligand stabilizes the Cu(I) catalyst and accelerates the reaction. An unsuitable ligand can lead to poor results.[3]

  • Inhibitors: Contaminants in your reaction, such as thiols or other coordinating functional groups, can poison the copper catalyst.[4]

Q2: I suspect my copper catalyst is being oxidized. How can I prevent this?

A2: Protecting the Cu(I) catalytic species is paramount for a successful reaction.

  • Degassing: Rigorously degas all solvents and solutions (e.g., by sparging with argon or nitrogen for 15-30 minutes or using several freeze-pump-thaw cycles). This removes dissolved oxygen.

  • Use of a Reducing Agent: The most common and effective method is the in situ generation of Cu(I) from a Cu(II) salt (like CuSO₄) using a reducing agent.[2][5] Sodium ascorbate is the preferred choice for its effectiveness and compatibility with aqueous systems.[1][4][6] Always use a freshly prepared solution of sodium ascorbate.

  • Protective Ligands: Use a chelating ligand, such as THPTA or TBTA, which protects the Cu(I) ion from oxidation and disproportionation while accelerating the reaction.[2][7][8]

Q3: My reaction starts but then stalls, or I see formation of a blue/green precipitate (Cu(II)). What should I do?

A3: This indicates that your reducing agent is being consumed faster than the reaction proceeds, leading to catalyst oxidation.

  • Add More Reducing Agent: A common solution is to add another equivalent of fresh sodium ascorbate solution to the reaction mixture to regenerate the active Cu(I) catalyst.

  • Ensure Proper Order of Addition: A best practice is to pre-mix the Cu(II) salt and the ligand before adding them to the solution containing the alkyne and azide. The reducing agent (sodium ascorbate) should be added last to initiate the reaction.[3] Adding ascorbate directly to the copper salt without a ligand can lead to side reactions.

Q4: I am observing significant alkyne homo-coupling (Glaser coupling). How can I minimize this side reaction?

A4: The formation of a diyne byproduct via oxidative homo-coupling is a known side reaction, especially when Cu(I) is oxidized to Cu(II).[9]

  • Maintain a Reducing Environment: The key is to keep the copper in the +1 oxidation state. Ensuring an excess of sodium ascorbate and thoroughly degassing the reaction mixture are the most effective strategies.[4]

  • Use a Ligand: A suitable ligand will stabilize the Cu(I)-acetylide intermediate, favoring the cycloaddition pathway over the homo-coupling pathway.

Q5: Could the pyrimidine ring itself be interfering with the reaction?

A5: Yes, the nitrogen atoms in the pyrimidine ring can act as coordinating ligands for the copper catalyst. This sequestration of the catalyst can inhibit the reaction.[10] To mitigate this, you can:

  • Increase Catalyst/Ligand Loading: A modest increase in the concentration of the copper and ligand complex may be necessary to overcome the competitive binding from the pyrimidine substrate.

  • Choose a Stronger Ligand: Employing a ligand with a very high affinity for Cu(I), such as a tris(triazolylmethyl)amine derivative, can help ensure the catalyst remains available for the cycloaddition cycle.[3][10]

Visual Troubleshooting Guide

Use the following workflow to diagnose and resolve failed this compound click reactions.

G start_node Reaction Failed/ Low Yield pathway_node1 1. Catalyst System Check start_node->pathway_node1 Start Here check_node check_node solution_node solution_node pathway_node pathway_node check1 Oxygen Present? pathway_node1->check1 Is the Cu(I) catalyst active? solution1a Degas solvents thoroughly (Ar sparge, Freeze-Pump-Thaw) check1->solution1a Yes check2 Reducing Agent Fresh? check1->check2 No solution1a->check2 solution1b Prepare fresh Sodium Ascorbate solution check2->solution1b No pathway_node2 2. Reagent & Conditions Check check2->pathway_node2 Yes solution1b->pathway_node2 check3 Purity Verified? pathway_node2->check3 Are reagents pure? solution2a Verify purity of alkyne/azide (NMR, LCMS) check3->solution2a No check4 Ligand Appropriate? check3->check4 Yes solution2a->check4 solution2b Use/Switch to THPTA (aq.) or TBTA (org.) check4->solution2b No/Unsure pathway_node3 3. Side Reaction Check check4->pathway_node3 Yes solution2b->pathway_node3 check5 Diyne byproduct detected? pathway_node3->check5 Is homo-coupling observed? solution3a Increase ascorbate concentration. Ensure rigorous degassing. check5->solution3a Yes solution_final Reaction Optimized check5->solution_final No solution3a->solution_final

Caption: A step-by-step workflow for troubleshooting common issues in CuAAC reactions.

Quantitative Data Summary

Optimizing reaction parameters is crucial. The following tables provide recommended starting concentrations and conditions based on established protocols for demanding CuAAC reactions.

Table 1: Recommended Reagent Concentrations for CuAAC

Component Recommended Concentration Purpose Notes
Alkyne/Azide > 10 µM Reactants Reactions are faster at higher concentrations.[6]
CuSO₄ 50 µM - 250 µM Catalyst Precursor Higher concentrations may be needed if substrate chelates copper.[7]
Ligand (e.g., THPTA) 5 equivalents to Copper Catalyst Stabilization A 5:1 ligand-to-copper ratio protects the catalyst and biomolecules.[7]
Sodium Ascorbate 5 mM (or 10-20 eq. to Cu) Reducing Agent Should be in significant excess to scavenge all oxygen and maintain Cu(I).[7]

| Aminoguanidine | 1-5 mM | Scavenger (Optional) | Recommended in bioconjugations to prevent side reactions from ascorbate oxidation byproducts.[6] |

Table 2: Comparison of Common Ligands for CuAAC

Ligand Recommended Solvent Key Advantages Considerations
THPTA Aqueous Buffers, Water Excellent water solubility, highly accelerating, protects biomolecules.[2][8] The standard for bioconjugation.
TBTA Organic (DMSO, DMF, tBuOH/H₂O) Highly accelerating, stabilizes Cu(I) effectively.[2] Poorly soluble in purely aqueous systems.

| BCS | Aqueous Buffers | Water-soluble, stabilizes Cu(I).[3] | May be less accelerating than tris-triazole ligands. |

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound

This protocol provides a robust starting point for the click reaction in an aqueous buffer, suitable for many research applications.

Materials:

  • This compound

  • Azide-containing reaction partner

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in H₂O)

  • THPTA stock solution (e.g., 100 mM in H₂O)

  • Sodium Ascorbate stock solution (e.g., 300 mM in H₂O, prepare fresh )

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS) or HEPES, avoid TRIS buffer)

Procedure:

  • In a microcentrifuge tube, add your this compound and azide partner to the reaction buffer. The final concentration of the limiting reagent should ideally be above 100 µM for a reasonably fast reaction.

  • Prepare the catalyst premix: In a separate tube, add the THPTA solution to the CuSO₄ solution to achieve a 5:1 molar ratio of ligand-to-copper. For example, add 10 µL of 100 mM THPTA to 10 µL of 20 mM CuSO₄.[8] Vortex briefly and allow to incubate for 2-3 minutes.

  • Add the catalyst premix to the reaction tube containing the alkyne and azide. The final concentration of CuSO₄ should be approximately 100-250 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[8] The final concentration should be around 5 mM.

  • Cap the tube and mix gently. Allow the reaction to proceed at room temperature for 1-2 hours. For very sensitive substrates, the reaction can be performed at 4°C, though it will proceed more slowly.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or HPLC).

  • Once complete, the reaction can be quenched by adding EDTA to chelate the copper, or proceed directly to purification.

Protocol 2: Degassing a Reaction Mixture with Inert Gas

This procedure is critical for removing dissolved oxygen, a primary inhibitor of the reaction.

  • Combine all reaction components except for the sodium ascorbate.

  • Insert a long needle connected to a source of inert gas (Argon or Nitrogen) into the solution, ensuring the needle tip is below the liquid surface.

  • Insert a second, shorter needle (a vent) that does not touch the liquid.

  • Bubble the inert gas through the solution gently for 15-30 minutes. Avoid vigorous bubbling which can cause solvent evaporation.

  • Remove the needles and immediately add the freshly prepared, degassed sodium ascorbate solution to initiate the reaction. Keep the reaction vessel sealed under a positive pressure of inert gas if possible.

CuAAC Catalytic Cycle

Understanding the mechanism highlights the importance of maintaining the Cu(I) oxidation state.

G cluster_oxidation Inhibitory Side Reaction CuI Cu(I) + Ligand Cu_Alkyne Cu(I)-Acetylide Intermediate CuI->Cu_Alkyne Cu_Azide Copper-Azide Complex Cu_Alkyne->Cu_Azide Metallacycle 6-Membered Cu(III)-Metallacycle Cu_Azide->Metallacycle Cycloaddition Triazolide Copper-Triazolide Product Metallacycle->Triazolide Reductive Elimination Product Final Triazole Product Triazolide->Product Protonolysis Product->CuI Catalyst Regeneration Alkyne R1-C≡CH (this compound) Alkyne->CuI Deprotonation Azide R2-N3 Azide->Cu_Azide Coordination Proton H+ CuI_ox Cu(I) + Ligand CuII Cu(II) + Ligand (Inactive) CuI_ox->CuII Oxidation O2 O2

Caption: The catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Technical Support Center: Catalyst Selection for 2-Ethynylpyrimidine Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the cross-coupling of 2-ethynylpyrimidine. Our aim is to help you overcome common experimental challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common cross-coupling reaction for this compound, and which catalyst system is generally recommended?

A1: The most prevalent and effective method for the cross-coupling of this compound is the Sonogashira reaction, which forms a carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide. A standard and reliable catalyst system consists of a palladium(0) source, such as Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically copper(I) iodide (CuI).[1][2][3][4]

Q2: Are there copper-free alternatives for the Sonogashira coupling of this compound, and what are their advantages?

A2: Yes, copper-free Sonogashira couplings are increasingly utilized, particularly in the synthesis of pharmaceuticals and biologically active molecules where copper contamination is a concern.[5][6][7] These methods can also reduce the formation of alkyne homocoupling byproducts (Glaser coupling).[4][8] Effective copper-free systems often employ specialized palladium catalysts and ligands in the presence of an amine base.[5][7] For instance, a robust aminopyrimidine-palladium(II) complex has been developed for copper-free Sonogashira cross-coupling in aqueous media.[6]

Q3: How does the pyrimidine ring in this compound affect the cross-coupling reaction?

A3: The nitrogen atoms in the pyrimidine ring can act as ligands and coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, resulting in lower yields or failed reactions.[8][9][10] To mitigate this, the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands is often recommended. These ligands can sterically shield the palladium center and promote the desired catalytic cycle.[8][9]

Q4: What are the typical side reactions observed during the cross-coupling of this compound, and how can they be minimized?

A4: The most common side reaction is the homocoupling of this compound to form 1,4-di(pyrimidin-2-yl)buta-1,3-diyne (a Glaser coupling product).[4] This is often promoted by the presence of oxygen and the copper(I) co-catalyst.[3][11] To minimize homocoupling, it is crucial to thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen).[11] In cases where homocoupling is persistent, switching to a copper-free protocol or reducing the amount of CuI can be effective.[4][8]

Troubleshooting Guide

Problem 1: Low or No Yield

Q: My Sonogashira coupling reaction with this compound is resulting in a very low yield or no product at all. What are the possible causes and how can I troubleshoot this?

A: Low or no yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

G start Low or No Yield catalyst 1. Evaluate Catalyst System start->catalyst conditions 2. Optimize Reaction Conditions catalyst->conditions Catalyst appears optimal sub_catalyst1 Inactive Pd Source? Use fresh precatalyst. catalyst->sub_catalyst1 sub_catalyst2 Inappropriate Ligand? Screen bulky, electron-rich phosphine or NHC ligands. catalyst->sub_catalyst2 reagents 3. Assess Reagent Quality conditions->reagents Conditions optimized sub_conditions1 Suboptimal Base? Screen K₂CO₃, K₃PO₄, Cs₂CO₃. conditions->sub_conditions1 sub_conditions2 Incorrect Solvent? Ensure anhydrous, deoxygenated solvent (Toluene, Dioxane, THF). conditions->sub_conditions2 sub_conditions3 Temperature too high/low? Adjust temperature. Lower if catalyst decomposition is observed. conditions->sub_conditions3 side_reactions 4. Investigate Side Reactions reagents->side_reactions Reagents are high quality sub_reagents1 Impure starting materials? Purify by recrystallization/chromatography. reagents->sub_reagents1 success Improved Yield side_reactions->success Side reactions minimized sub_side_reactions1 Alkyne Homocoupling? Reduce Cu(I) loading or use a copper-free protocol. side_reactions->sub_side_reactions1 G start Start: Couple this compound with Ar-X q1 Is the substrate sensitive to copper? start->q1 std_sonogashira Use Standard Sonogashira: - Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ - CuI (co-catalyst) - Amine Base (TEA, DIPEA) q1->std_sonogashira No cu_free Use Copper-Free Sonogashira: - Pd(OAc)₂ or Pd(CH₃CN)₂Cl₂ - Bulky Ligand (e.g., XPhos) - Inorganic Base (e.g., Cs₂CO₃) q1->cu_free Yes q2 Is the reaction proceeding well? std_sonogashira->q2 cu_free->q2 optimize Optimize Conditions: - Screen bases (K₃PO₄, Cs₂CO₃) - Screen solvents (Dioxane, Toluene) - Adjust temperature q2->optimize No (Low Yield) end_success Successful Coupling q2->end_success Yes end_troubleshoot Troubleshoot (See Guide) optimize->end_troubleshoot

References

Technical Support Center: Synthesis of 2-Ethynylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-ethynylpyrimidine. The following information is designed to help you identify and resolve common impurities and challenges encountered during your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using the Sonogashira coupling reaction.

Issue 1: Low or No Product Yield

  • Question: My Sonogashira coupling reaction of a 2-halopyrimidine with an alkyne is resulting in a low yield or no formation of this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in this reaction can stem from several factors. A primary concern is the activity of the palladium catalyst. Ensure your catalyst, such as Pd(PPh₃)₄, is fresh and has been stored under an inert atmosphere to prevent degradation. The choice of the halogen on the pyrimidine ring is also critical; the reactivity order is I > Br > Cl. If you are using a 2-chloropyrimidine, the reaction may require more forcing conditions, such as higher temperatures or the use of more specialized ligands. Additionally, ensure all solvents and reagents, particularly the amine base, are anhydrous and of high purity, as impurities can poison the catalyst. Thoroughly degassing the reaction mixture to remove oxygen is crucial to prevent side reactions.

Issue 2: Presence of a Major Side Product with a Mass Double that of the Alkyne

  • Question: I am observing a significant amount of a byproduct that I suspect is the homocoupling product of my terminal alkyne (Glaser coupling). How can I minimize this side reaction?

  • Answer: The formation of a di-yne byproduct through Glaser coupling is a very common issue in Sonogashira reactions, especially when a copper(I) co-catalyst is used in the presence of oxygen.[1] To mitigate this, it is essential to work under strictly anaerobic conditions. This can be achieved by thoroughly degassing your solvents and the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solution.[1] Alternatively, you can employ a copper-free Sonogashira protocol. Several modern methods have been developed that avoid the use of a copper co-catalyst, thereby significantly reducing the likelihood of Glaser homocoupling.[1]

Issue 3: Incomplete Reaction and Presence of Starting Material

  • Question: My reaction seems to stall, and I am recovering a significant amount of unreacted 2-halopyrimidine. What steps can I take to drive the reaction to completion?

  • Answer: Incomplete conversion can be due to several factors. The reaction temperature might be too low, especially if you are using a less reactive aryl halide like 2-chloropyrimidine.[2] Consider increasing the temperature, but monitor for potential decomposition of your starting materials or product. The choice of solvent can also play a role; polar aprotic solvents like DMF or acetonitrile can sometimes improve reaction rates. Ensure you are using a sufficient excess of the alkyne and the base. Finally, catalyst deactivation could be the culprit. If you observe the formation of palladium black, it is a sign of catalyst decomposition. In such cases, using a more robust ligand or a fresh batch of catalyst may be necessary.

Issue 4: Product is Contaminated with a Silyl-Protected Intermediate

  • Question: I used trimethylsilyl (TMS)-acetylene in my Sonogashira coupling, followed by a deprotection step. However, my final product is contaminated with 2-((trimethylsilyl)ethynyl)pyrimidine. How can I ensure complete deprotection?

  • Answer: Incomplete deprotection of the TMS group is a common problem. The efficiency of the deprotection step depends on the reagent and reaction conditions. Fluoride sources like tetrabutylammonium fluoride (TBAF) or potassium fluoride are commonly used. Ensure you are using a sufficient stoichiometric amount of the deprotecting agent and that the reaction time is adequate. You can monitor the progress of the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the deprotection is still sluggish, you might consider gently warming the reaction mixture or using a stronger deprotection agent, but be mindful of potential side reactions with the pyrimidine ring.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound via Sonogashira coupling?

A1: The most frequently encountered impurities include:

  • Homocoupled alkyne (e.g., 1,4-bis(trimethylsilyl)buta-1,3-diyne or buta-1,3-diyne): Arises from the Glaser coupling side reaction.[1]

  • Unreacted 2-halopyrimidine: Due to incomplete reaction.

  • Dehalogenated pyrimidine: The starting 2-halopyrimidine is reduced to pyrimidine.

  • 2-((Trimethylsilyl)ethynyl)pyrimidine: If TMS-acetylene is used and the deprotection is incomplete.

  • Solvent and base residues: Residual amounts of solvents like THF, triethylamine, or DMF.

Q2: How can I purify the crude this compound?

A2: Column chromatography on silica gel is the most common method for purifying this compound. A solvent system of ethyl acetate and hexanes is typically effective. The polarity can be adjusted based on the specific impurities present. Recrystallization can also be a viable purification technique if a suitable solvent is found.

Q3: What analytical techniques are best for identifying impurities in my product?

A3: A combination of techniques is recommended for comprehensive impurity profiling:[3]

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Provides structural information about the main product and any impurities present in significant amounts.

  • Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS): Helps in identifying the molecular weights of impurities, which is crucial for determining their structures.[4]

  • High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the product and quantifying the levels of different impurities.[5]

  • Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction and get a preliminary idea of the purity of the product.

Q4: Can I use a different alkyne source other than (trimethylsilyl)acetylene?

A4: Yes, other protected acetylenes or acetylene gas itself can be used. However, using acetylene gas can be challenging due to its gaseous nature and safety considerations. Protected acetylenes, like those with a triisopropylsilyl (TIPS) group, can also be employed, followed by a deprotection step. The choice of alkyne may depend on the specific reaction conditions and the desired scale of the synthesis.

Data Presentation

Table 1: Common Impurities in this compound Synthesis and Troubleshooting

ImpurityPotential CauseIdentification MethodRecommended Solution
Homocoupled Alkyne (Di-yne)Glaser coupling, especially with Cu(I) and O₂.[6][7]GC-MS, LC-MS, NMRUse copper-free conditions; ensure rigorous degassing of the reaction mixture.[1]
Unreacted 2-HalopyrimidineIncomplete reaction, inactive catalyst, low temperature.TLC, GC-MS, LC-MS, NMRIncrease reaction time/temperature; use a more active catalyst/ligand; ensure anhydrous conditions.
Dehalogenated PyrimidineReductive side reaction.GC-MS, LC-MS, NMRUse milder reaction conditions; ensure the absence of reducing agents.
2-((Trimethylsilyl)ethynyl)pyrimidineIncomplete deprotection of the TMS group.TLC, GC-MS, LC-MS, NMRIncrease reaction time for deprotection; use a larger excess of the deprotecting agent (e.g., TBAF).
Palladium BlackCatalyst decomposition.Visual observationUse fresh catalyst; consider a more robust ligand; ensure high purity of reagents and solvents.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Sonogashira Coupling

This protocol is a general guideline and may require optimization based on the specific substrate and laboratory conditions.

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 2-chloropyrimidine (1.0 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.1 eq.).

  • Solvent and Reagent Addition: Add anhydrous and degassed triethylamine (3.0 eq.) and THF. Stir the mixture for 10 minutes.

  • Alkyne Addition: Add (trimethylsilyl)acetylene (1.2 eq.) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60 °C and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, filter through a pad of Celite, and concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the crude residue in THF and add a 1M solution of TBAF in THF (1.5 eq.). Stir at room temperature until deprotection is complete (monitor by TLC).

  • Purification: Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient).

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Sonogashira Coupling cluster_deprotection Deprotection & Purification 2-Halopyrimidine 2-Halopyrimidine Coupling Coupling Reaction 2-Halopyrimidine->Coupling TMS-Acetylene TMS-Acetylene TMS-Acetylene->Coupling Pd_Catalyst_CuI Pd Catalyst / CuI Pd_Catalyst_CuI->Coupling Base_Solvent Base / Solvent Base_Solvent->Coupling TMS-Protected_Pyrimidine 2-((Trimethylsilyl)ethynyl)pyrimidine Coupling->TMS-Protected_Pyrimidine Deprotection Deprotection (e.g., TBAF) TMS-Protected_Pyrimidine->Deprotection Crude_Product Crude Product Deprotection->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Glaser_Coupling Terminal_Alkyne1 R-C≡C-H Homocoupling Glaser Homocoupling Terminal_Alkyne1->Homocoupling Terminal_Alkyne2 R-C≡C-H Terminal_Alkyne2->Homocoupling CuI_Catalyst Cu(I) Catalyst CuI_Catalyst->Homocoupling Oxygen O₂ (Oxidant) Oxygen->Homocoupling Di-yne_Byproduct R-C≡C-C≡C-R Homocoupling->Di-yne_Byproduct

Caption: Mechanism of Glaser homocoupling side reaction.

Troubleshooting_Workflow Start Low Product Yield Check_Catalyst Check Catalyst Activity & Loading Start->Check_Catalyst Check_Reagents Verify Reagent/Solvent Purity & Anhydrous Conditions Start->Check_Reagents Check_Conditions Optimize Temperature & Reaction Time Start->Check_Conditions Check_Degassing Ensure Thorough Degassing Start->Check_Degassing If homocoupling observed Success Improved Yield Check_Catalyst->Success If resolved Check_Reagents->Success If resolved Check_Conditions->Success If resolved Consider_Cu_Free Consider Copper-Free Protocol Check_Degassing->Consider_Cu_Free Consider_Cu_Free->Success If resolved

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: 2-Ethynylpyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-ethynylpyrimidine and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What are the general safety precautions I should take when working with this compound?

A1: this compound should be handled with care in a well-ventilated fume hood.[1] It is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[1] In case of contact, flush the affected area with copious amounts of water.[1]

Q2: What is a standard workup procedure for a Sonogashira coupling reaction involving this compound?

A2: A typical aqueous workup involves cooling the reaction mixture, diluting it with an organic solvent like ethyl acetate, and washing the organic layer with saturated aqueous ammonium chloride solution and then brine to remove the amine hydrohalide salt and other aqueous-soluble impurities.[2][3] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can then be purified.[2]

Q3: How do I purify my 2-alkynylpyrimidine product after the workup?

A3: Flash column chromatography on silica gel is the most common method for purifying 2-alkynylpyrimidine derivatives.[4] The selection of an appropriate eluent system, typically a mixture of hexane and ethyl acetate or dichloromethane and methanol, is critical for good separation.[4][5] It is highly recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC), aiming for a retention factor (Rf) of approximately 0.2-0.4 for the desired product.[3][5]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Sonogashira Coupling

Q: My Sonogashira reaction with a 2-halopyrimidine is giving a very low yield or no product at all. What are the likely causes and how can I fix it?

A: Low or no yield in Sonogashira couplings involving pyrimidine substrates can stem from several factors. Here's a systematic approach to troubleshoot the issue:

  • Catalyst Activity: The palladium catalyst and copper(I) co-catalyst are sensitive to air and moisture and can lose activity over time.

    • Recommendation: Use fresh, high-quality catalysts. Ensure that your palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and CuI are from a reliable supplier and have been stored properly under an inert atmosphere.

  • Reaction Conditions: Inadequate reaction conditions can prevent the reaction from proceeding.

    • Recommendation: Ensure strictly anhydrous and anaerobic conditions. Degas all solvents and the reaction mixture thoroughly using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solution. The reactivity of the 2-halopyrimidine is also a key factor, with the general trend being I > Br > Cl. For less reactive bromides and chlorides, higher temperatures (e.g., 80-100 °C) and longer reaction times may be necessary.[1]

  • Base Selection: The choice and quality of the amine base are crucial.

    • Recommendation: Use a dry, high-purity amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA). Ensure it is present in sufficient excess (typically 2-5 equivalents).

Issue 2: Significant Formation of Alkyne Homocoupling (Glaser Coupling) Byproduct

Q: I am observing a significant amount of a byproduct that I suspect is the homocoupled dimer of my terminal alkyne. How can I minimize this side reaction?

A: The formation of alkyne homocoupling products, known as Glaser coupling, is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used in the presence of oxygen.

  • Strictly Anaerobic Conditions: Oxygen promotes the oxidative homocoupling of the alkyne.

    • Recommendation: As mentioned previously, meticulous degassing of all reagents and solvents and maintaining a robust inert atmosphere throughout the reaction are critical to suppress this side reaction.

  • Copper-Free Conditions: The copper(I) co-catalyst is the primary promoter of Glaser coupling.

    • Recommendation: Consider using a copper-free Sonogashira protocol. These methods often employ specialized palladium catalysts or ligands and may require different reaction conditions, but they effectively eliminate the primary pathway for alkyne dimerization.

  • Slow Addition of Alkyne: Maintaining a low concentration of the terminal alkyne can disfavor the bimolecular homocoupling reaction.

    • Recommendation: Instead of adding the entire amount of the alkyne at the beginning, add it slowly to the reaction mixture over a period of time using a syringe pump.

Issue 3: Formation of Palladium Black

Q: My reaction mixture turns black with a precipitate. What is this and how can I prevent it?

A: The formation of a black precipitate, commonly referred to as "palladium black," indicates the decomposition of the palladium(0) catalyst to its elemental form. This leads to a loss of catalytic activity and, consequently, a lower yield.

  • Impurities: Impurities in the starting materials, reagents, or solvents can lead to catalyst decomposition.

    • Recommendation: Use high-purity, anhydrous solvents and reagents. Purify the starting 2-halopyrimidine and the terminal alkyne if their purity is questionable.

  • Inappropriate Solvent or Temperature: Certain solvents or high temperatures can promote the formation of palladium black.

    • Recommendation: While THF and DMF are common solvents, some anecdotal evidence suggests they can sometimes promote palladium black formation. Consider screening other anhydrous, degassed solvents. Also, avoid unnecessarily high reaction temperatures; use the lowest temperature that allows the reaction to proceed at a reasonable rate.

Data Presentation

Table 1: Representative Conditions for Sonogashira Coupling of Halopyrimidines

EntryHalopyrimidineTerminal AlkynePd Catalyst (mol%)CuI (mol%)Base / SolventTemp (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)5Et₃N / DMF100396
25-BromopyrimidinePhenylacetylenePdCl₂(PPh₃)₂ (2-5)5-10Et₃N / THFRT492
35-BromopyrimidineBut-3-yn-1-olPdCl₂(PPh₃)₂ (2-5)5-10Et₃N / THFRT385
42-Bromo-4-iodopyridinePhenylacetylenePd(PPh₃)₄ (5)10Et₃N / THF60--
56-Bromo-3-fluoro-2-cyanopyridine4-EthylphenylacetylenePd(PPh₃)₄ (15)30Et₃N / THFRT16-

Data compiled from various sources. Yields are for the isolated product after purification. RT = Room Temperature.[1][6][7]

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of a 2-Halopyrimidine
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-halopyrimidine (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (5-10 mol%).

  • Reagent Addition: Add the anhydrous and deoxygenated solvent (e.g., THF or DMF), followed by the amine base (e.g., triethylamine, 2.0-3.0 eq.) and the terminal alkyne (1.1-1.5 eq.) via syringe.

  • Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C). Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[3] Wash the organic layer with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[5]

Protocol 2: Copper-Free Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask, add the 2-halopyrimidine (1.0 eq.), the palladium catalyst (e.g., Pd(P(t-Bu)₃)₂, 2 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.). Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add the anhydrous and degassed solvent (e.g., Toluene or Dioxane). Add the terminal alkyne (1.2-1.5 eq.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

ExperimentalWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Setup Setup Schlenk Flask (Inert Atmosphere) Start->Setup AddReagents Add 2-Halopyrimidine, Pd Catalyst, CuI Setup->AddReagents AddSolventBase Add Anhydrous Solvent & Amine Base AddReagents->AddSolventBase AddAlkyne Add Terminal Alkyne AddSolventBase->AddAlkyne Stir Stir at Appropriate Temp. AddAlkyne->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Flash Chromatography Concentrate->Purify End Pure Product Purify->End

Caption: General experimental workflow for a Sonogashira coupling reaction.

TroubleshootingFlow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Low/No Yield in Sonogashira Reaction Catalyst Inactive Catalyst? Problem->Catalyst Conditions Suboptimal Conditions? Problem->Conditions Reagents Impure Reagents? Problem->Reagents Sol_Catalyst Use Fresh Catalysts Catalyst->Sol_Catalyst Sol_Conditions Ensure Anaerobic/Anhydrous Optimize Temp. & Time Conditions->Sol_Conditions Sol_Reagents Purify Starting Materials Use Dry Solvents/Base Reagents->Sol_Reagents

Caption: Troubleshooting workflow for low yield in Sonogashira reactions.

References

stability of 2-Ethynylpyrimidine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and handling of 2-ethynylpyrimidine in experimental settings. The information is targeted toward researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during reactions involving this compound.

Issue 1: Low or No Yield in Sonogashira Coupling Reactions

Possible Causes and Solutions:

  • Incomplete Deprotonation: The acetylenic proton of this compound must be removed for the coupling to proceed. Ensure your base is strong enough and used in a sufficient amount.

  • Catalyst Inactivation: Palladium catalysts can be sensitive to air and moisture. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Homocoupling (Glaser Coupling) Side Reaction: The presence of oxygen can promote the homocoupling of this compound, especially with a copper(I) co-catalyst, leading to the formation of a diyne byproduct.[1][2][3][4][5] De-gassing your solvent and reagents thoroughly can help minimize this side reaction.

  • Incorrect Solvent: The choice of solvent can impact the solubility of reagents and the reaction rate. Acetonitrile has been shown to be an effective solvent for coupling reactions involving pyridine derivatives.[3]

Issue 2: Formation of Colored Impurities or Tar

Possible Causes and Solutions:

  • Decomposition: this compound may degrade under harsh reaction conditions, such as high temperatures or strong acidic or basic conditions. It is recommended to perform reactions at the lowest effective temperature.

  • Light Sensitivity: The compound may darken upon storage, which could indicate some level of light-induced degradation.[6] It is advisable to store this compound in a dark place and protect the reaction vessel from light.[7][8]

  • Oxidation: Exposure to air, especially in the presence of metal catalysts, can lead to oxidative decomposition. Maintaining an inert atmosphere throughout the experiment is crucial.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a dry, dark place at room temperature.[7][8] Some suppliers recommend storage at 2-8°C.[6]

Q2: Is this compound stable in acidic or basic conditions?

A2: While specific data on its pH stability is limited, pyrimidine itself is a weak base. The ethynyl group can be deprotonated under basic conditions, which is a necessary step for many of its coupling reactions.[9] However, strong acids or bases, especially at elevated temperatures, may lead to decomposition. It is recommended to use mild bases like diisopropylethylamine or triethylamine for deprotonation when possible.

Q3: Can this compound undergo self-polymerization?

A3: Terminal alkynes can be prone to polymerization, especially in the presence of certain metals or upon heating. While there is no specific data on the self-polymerization of this compound under typical reaction conditions, it is a possibility to be aware of, particularly during purification by distillation at high temperatures.

Q4: What are the main side reactions to be aware of when using this compound?

A4: The most common side reaction is homocoupling (Glaser coupling) to form 1,4-di(pyrimidin-2-yl)buta-1,3-diyne, especially in the presence of copper catalysts and oxygen.[1][2][3][4][5] This can be minimized by using de-gassed solvents and running the reaction under an inert atmosphere.

Quantitative Data

The following table summarizes the available physical and chemical properties for this compound.

PropertyValueReference
Molecular FormulaC₆H₄N₂[7][8][10][11]
Molecular Weight104.11 g/mol [7][8][10][11]
Melting Point96.5 °C[8][10][11]
Boiling Point (Predicted)228.2 ± 23.0 °C[8][12]
Density (Predicted)1.11 ± 0.1 g/cm³[8][12]
pKa (Predicted)-0.58 ± 0.13[7][8][12]
AppearanceYellow to brown solid powder[7][8][10]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure for the desilylation of a protected alkyne.[7][8]

Materials:

  • 2-(Trimethylsilylethynyl)pyrimidine

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-(trimethylsilylethynyl)pyrimidine in THF.

  • Add a 1 M solution of TBAF in THF to the reaction mixture.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically within a few minutes).

  • Concentrate the reaction mixture under vacuum.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Protocol 2: Use of this compound in the Synthesis of a Platinum Complex

This protocol describes the use of this compound as a ligand in a Sonogashira-type reaction.[9]

Materials:

  • t-bpyPtCl₂ (4,4'-di-tert-butyl-2,2'-bipyridine platinum(II) chloride)

  • This compound (HC₂pym)

  • Copper(I) iodide (CuI)

  • Dichloromethane (CH₂Cl₂)

  • Diisopropylamine ((iPr)₂NH)

  • Saturated aqueous sodium carbonate (Na₂CO₃)

  • Magnesium sulfate (MgSO₄)

  • Neutral alumina for flash chromatography

Procedure:

  • Combine t-bpyPtCl₂, this compound, and CuI in a flask.

  • Add CH₂Cl₂ and (iPr)₂NH to the flask.

  • Stir the yellow mixture at room temperature for 18 hours under an inert atmosphere.

  • Dry the resulting yellow solution in vacuo to obtain a brown solid.

  • Redissolve the solid in CH₂Cl₂.

  • Wash the organic solution with saturated aqueous Na₂CO₃, water, and saturated aqueous NaCl.

  • Dry the organic layer over MgSO₄ and remove the solvent in vacuo.

  • Purify the resulting solid using flash chromatography with neutral alumina.

Visualizations

experimental_workflow Experimental Workflow: Sonogashira Coupling with this compound cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification reagents Reagents: - this compound - Aryl Halide - Pd Catalyst - Cu(I) Co-catalyst - Base - Solvent degas De-gas Solvent and Amine Base reagents->degas setup Combine Reagents under Inert Atmosphere (N2 or Ar) degas->setup stir Stir at Appropriate Temperature setup->stir monitor Monitor Reaction Progress (TLC, GC/MS, LC/MS) stir->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up quench->extract dry Dry Organic Layer extract->dry purify Purify by Column Chromatography dry->purify degradation_pathways Potential Side Reactions of this compound cluster_sonogashira Desired Reaction cluster_glaser Side Reaction EP This compound Sonogashira_Product 2-(Arylethynyl)pyrimidine EP->Sonogashira_Product Pd catalyst, Cu(I), Base Glaser_Product 1,4-Di(pyrimidin-2-yl)buta-1,3-diyne (Homocoupling Product) EP->Glaser_Product Cu(I), O2, Base ArylX Aryl Halide (Ar-X) ArylX->Sonogashira_Product

References

Validation & Comparative

Characterization of 2-Ethynylpyrimidine: A Comparative Guide to NMR and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the precise characterization of novel molecules is paramount. 2-Ethynylpyrimidine, a heterocyclic compound with potential applications in medicinal chemistry and materials science, requires thorough structural elucidation to ensure its purity and confirm its identity. While Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ¹³C NMR, stands as a primary tool for this purpose, a comprehensive understanding of its characterization is best achieved by comparing its performance with other analytical methods. This guide provides an objective comparison of NMR spectroscopy with alternative techniques, supported by predicted spectral data and detailed experimental protocols.

¹H and ¹³C NMR Spectral Data of this compound

Due to the limited availability of published experimental NMR data for isolated this compound, the following tables present predicted chemical shifts (δ) in parts per million (ppm). These predictions are based on the known spectral data of pyrimidine and analogous compounds such as 2-ethynylpyridine and 5-ethynylpyrimidine. The numbering of the atoms in the this compound molecule is shown in Figure 1.

this compound Structure with atom numbering

Figure 1. Structure and atom numbering of this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-1'~3.2Singlet-
H-4~8.8Doublet~2.5
H-5~7.3Triplet~5.0
H-6~8.8Doublet~5.0

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-1'~80
C-2'~85
C-2~150
C-4~158
C-5~122
C-6~158

Comparison with Alternative Analytical Techniques

While NMR provides unparalleled detail about the carbon-hydrogen framework, a multi-technique approach is often necessary for unambiguous characterization.

Table 3: Comparison of Analytical Techniques for the Characterization of this compound

TechniqueInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Detailed information on the molecular structure, including the number and connectivity of protons and carbons.Non-destructive, provides precise structural information.Lower sensitivity compared to mass spectrometry, requires soluble samples.
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern of the molecule.High sensitivity, can be coupled with chromatography for mixture analysis.Does not provide detailed structural connectivity on its own.
FT-IR Spectroscopy Identifies the presence of specific functional groups (e.g., C≡C-H, C=N).Fast, requires minimal sample preparation.Provides limited information on the overall molecular structure.
UV-Vis Spectroscopy Provides information about the electronic transitions within the molecule, confirming the presence of the conjugated pyrimidine system.Simple, quantitative.Provides limited structural information, broad absorption bands can be difficult to interpret.
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline sample.Unambiguous determination of molecular structure and stereochemistry.Requires a suitable single crystal, which can be difficult to obtain.

Experimental Protocols

General Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a standard pulse sequence (e.g., a 30° or 90° pulse).

    • Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (D1) to be at least 1-2 seconds to allow for full relaxation of the protons.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Use a standard pulse sequence with proton decoupling (e.g., zgpg30).

    • Set a significantly higher number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C.

    • Set the relaxation delay (D1) to 2-5 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Workflow for Characterization of this compound

The following diagram illustrates the logical workflow for the characterization of this compound, starting from the synthesized compound and leading to its structural confirmation.

G cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_nmr NMR Spectroscopy cluster_confirmation Structural Confirmation synthesis Synthesized this compound purification Purification (e.g., Chromatography) synthesis->purification ms Mass Spectrometry (Molecular Weight) purification->ms ftir FT-IR Spectroscopy (Functional Groups) purification->ftir structure Structure Elucidation ms->structure ftir->structure sample_prep Sample Preparation (Dissolution in CDCl3) h1_nmr 1H NMR Acquisition sample_prep->h1_nmr c13_nmr 13C NMR Acquisition sample_prep->c13_nmr data_proc Data Processing & Analysis h1_nmr->data_proc c13_nmr->data_proc data_proc->structure uv_vis UV-Vis Spectroscopy (Conjugation) structure->uv_vis xray X-ray Crystallography (If crystalline) structure->xray final_structure Confirmed Structure of This compound structure->final_structure uv_vis->final_structure xray->final_structure

Caption: Workflow for the characterization of this compound.

Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of 2-Ethynylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the analysis of 2-ethynylpyrimidine derivatives, mass spectrometry stands as an indispensable tool. This guide provides a comparative overview of mass spectrometric approaches for the characterization and quantification of this promising class of compounds, complete with experimental protocols and data interpretation strategies.

The pyrimidine core is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The introduction of an ethynyl group at the 2-position creates a unique chemical entity with potential applications in targeted therapies and as a building block for more complex molecules. Understanding the behavior of these derivatives under mass spectrometric conditions is crucial for their identification, structural elucidation, and quantitative analysis in various matrices.

Comparing Ionization Techniques for this compound Derivatives

The choice of ionization technique is paramount in mass spectrometry, directly influencing the type of information obtained. For this compound derivatives, which are small, aromatic, and possess nitrogen heteroatoms, several ionization methods can be employed. The optimal choice depends on the specific analytical goal, whether it be obtaining molecular weight information with minimal fragmentation or elucidating the structure through characteristic fragment ions.

Soft ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), are generally preferred for generating intact molecular ions, which is crucial for accurate molecular weight determination.[1][2] Hard ionization techniques like Electron Ionization (EI), on the other hand, induce extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[1]

Here, we compare the most relevant ionization techniques for the analysis of this compound derivatives:

Ionization TechniquePrincipleTypical Ions FormedFragmentationBest Suited ForKey AdvantagesPotential Limitations
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions.[M+H]⁺, [M+Na]⁺, etc.Low (soft ionization)LC-MS analysis of polar to moderately polar derivatives, molecular weight determination.High sensitivity for polar compounds, compatible with LC.Can be susceptible to matrix effects and ion suppression.
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes solvent molecules, which then transfer charge to the analyte.[M+H]⁺Low to moderateLC-MS analysis of less polar and more volatile derivatives.Tolerant of higher flow rates and less polar solvents than ESI.Less efficient for highly polar or thermally labile compounds.
Electron Ionization (EI) High-energy electrons bombard the sample in the gas phase, causing ionization and fragmentation.M⁺˙ (molecular ion), numerous fragment ions.High (hard ionization)GC-MS analysis of volatile and thermally stable derivatives, structural elucidation via library matching.Produces reproducible fragmentation patterns for library searching.Often leads to the absence of a molecular ion peak for labile compounds.

Deciphering the Fragments: Mass Spectral Analysis of Pyrimidine Derivatives

The fragmentation patterns observed in mass spectrometry provide a roadmap to the structure of a molecule. While specific data for a wide range of this compound derivatives is not extensively published, we can infer likely fragmentation pathways based on the known behavior of pyrimidine and other heterocyclic compounds.[3][4]

Under ESI-MS/MS conditions, protonated this compound derivatives are expected to undergo characteristic cleavages. The pyrimidine ring itself can undergo ring-opening and fragmentation.[3] The ethynyl group may also participate in fragmentation reactions.

For comparison, the Electron Ionization (EI) mass spectrum of the structural isomer, 2-ethynylpyridine, provides insights into the fragmentation of a similar heterocyclic alkyne. This data can serve as a useful reference point for predicting the fragmentation of this compound.

Table 2: Comparison of Expected m/z Values for this compound and Observed EI-MS Data for 2-Ethynylpyridine

Ion DescriptionExpected m/z for this compound (C₆H₄N₂)Observed m/z for 2-Ethynylpyridine (C₇H₅N)Relative Intensity (%) for 2-Ethynylpyridine
Molecular Ion [M]⁺˙104.04103.04100
Loss of HCN77.0376.0375
Loss of C₂H₂78.0377.0420
C₄H₂⁺ fragment50.0251.0230

Data for 2-ethynylpyridine is sourced from the NIST WebBook.

Experimental Protocols for LC-MS/MS Analysis

A robust and reproducible analytical method is essential for the reliable quantification and characterization of this compound derivatives. The following provides a general experimental protocol for LC-MS/MS analysis, which can be adapted and optimized for specific derivatives and matrices.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the this compound derivative in a suitable solvent (e.g., methanol, acetonitrile).

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition to create a calibration curve.

  • Sample Extraction (for biological matrices): For analysis in biological samples such as plasma or tissue homogenates, a protein precipitation or liquid-liquid extraction step is typically required. A common method is to add three volumes of cold acetonitrile containing an internal standard to one volume of the biological sample. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted and injected.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a common choice.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute compounds of varying polarities.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: ESI in positive ion mode is generally suitable for pyrimidine derivatives.

  • Scan Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is the preferred scan mode due to its high selectivity and sensitivity. For structural confirmation, a full scan or product ion scan can be used.

  • Capillary Voltage: ~3.5 kV.

  • Source Temperature: ~120 °C.

  • Desolvation Temperature: ~350 °C.

  • Gas Flows: Desolvation and cone gas flows should be optimized for the specific instrument and compound.

  • Collision Energy: The collision energy for each MRM transition should be optimized to achieve the most intense and stable fragment ion signal.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful analysis. The following diagram illustrates a typical workflow from the synthesis of a this compound derivative to its analysis by LC-MS/MS.

experimental_workflow cluster_synthesis Synthesis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Reactants 2-Halopyrimidine + Terminal Alkyne Coupling Sonogashira Coupling Reactants->Coupling Purification Column Chromatography Coupling->Purification Synthesized_Compound Pure this compound Derivative Purification->Synthesized_Compound Dissolution Dissolution in Organic Solvent Synthesized_Compound->Dissolution Dilution Serial Dilution for Calibration Standards Dissolution->Dilution LC_Separation Liquid Chromatography Separation Dilution->LC_Separation MS_Ionization Mass Spectrometry (ESI) LC_Separation->MS_Ionization MS_Detection MS/MS Detection (MRM) MS_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Structural_Confirmation Structural Confirmation Data_Acquisition->Structural_Confirmation

Caption: Experimental workflow for the synthesis and LC-MS/MS analysis of this compound derivatives.

Logical Relationships in Method Development

The development of a robust mass spectrometry method involves a series of logical steps and considerations. The following diagram outlines the key relationships in this process.

method_development Analyte_Properties Analyte Properties (Polarity, Volatility, Stability) Ionization_Choice Choice of Ionization Technique (ESI, APCI, EI) Analyte_Properties->Ionization_Choice MS_Platform Choice of MS Platform (LC-MS, GC-MS) Analyte_Properties->MS_Platform Analytical_Goal Analytical Goal (Quantification, Identification) Analytical_Goal->Ionization_Choice Analytical_Goal->MS_Platform MS_Parameters Optimization of MS Parameters Ionization_Choice->MS_Parameters LC_Conditions Optimization of LC Conditions MS_Platform->LC_Conditions Method_Validation Method Validation (Linearity, Accuracy, Precision) LC_Conditions->Method_Validation MS_Parameters->Method_Validation

Caption: Logical relationships in the development of a mass spectrometry method for this compound derivatives.

References

A Comparative Guide to the Reactivity of 2-Ethynylpyrimidine and Other Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 2-ethynylpyrimidine with other commonly used terminal alkynes: phenylacetylene, 1-hexyne, and propargyl alcohol. The electron-withdrawing nature of the pyrimidine ring in this compound confers unique reactivity, which is explored across several key classes of organic reactions. This document aims to provide objective comparisons supported by experimental data and established chemical principles to aid in the selection of appropriate alkynes for various synthetic applications.

Acidity of Terminal Alkynes

The acidity of the terminal proton is a critical factor influencing the reactivity of alkynes, particularly in base-catalyzed reactions where the formation of an acetylide is the initial step. The pKa value is a direct measure of this acidity. A lower pKa indicates a more acidic proton and a greater propensity to form the corresponding nucleophilic acetylide anion.

The pyrimidine ring in this compound is electron-withdrawing, which stabilizes the resulting acetylide anion through inductive effects. This leads to a significantly lower pKa compared to alkyl- and aryl-substituted alkynes, suggesting that this compound will be more readily deprotonated.

AlkyneStructurepKa (in DMSO)Reference
This compound C₆H₄N₂~18-20 (Predicted)
Phenylacetylene C₈H₆28.7[1]
1-Hexyne C₆H₁₀~30
Propargyl Alcohol C₃H₄O23.5

Reactivity in Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, a cornerstone of modern organic synthesis. The reaction mechanism involves the formation of a copper acetylide intermediate, the rate of which is influenced by the acidity of the alkyne.

Given its lower pKa, this compound is expected to exhibit enhanced reactivity in the Sonogashira coupling compared to phenylacetylene and 1-hexyne under similar basic conditions. The electron-deficient nature of the pyrimidine ring can also facilitate the oxidative addition and reductive elimination steps in the palladium catalytic cycle. While direct comparative kinetic studies are limited, the increased acidity strongly suggests a faster reaction rate for this compound.

Sonogashira_Cycle cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R'-X R'-Pd(II)(L2)-X R'-Pd(II)(L2)-X Oxidative Addition->R'-Pd(II)(L2)-X Transmetalation Transmetalation R'-Pd(II)(L2)-X->Transmetalation Cu-C≡C-R R'-Pd(II)(L2)-C≡C-R R'-Pd(II)(L2)-C≡C-R Transmetalation->R'-Pd(II)(L2)-C≡C-R Reductive Elimination Reductive Elimination R'-Pd(II)(L2)-C≡C-R->Reductive Elimination Reductive Elimination->Pd(0)L2 R'-C≡C-R H-C≡C-R H-C≡C-R Cu(I) Cu(I) H-C≡C-R->Cu(I) Base Cu-C≡C-R Cu-C≡C-R Cu(I)->Cu-C≡C-R Cu-C≡C-R->Transmetalation

Figure 1: Catalytic Cycle of the Sonogashira Coupling Reaction.

Reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a key "click" reaction, is widely used for its high efficiency and selectivity in forming 1,2,3-triazoles. The reactivity of the terminal alkyne in CuAAC is influenced by both steric and electronic factors.

Electron-withdrawing groups on the alkyne can accelerate the reaction. Therefore, this compound is expected to be more reactive than simple alkyl alkynes like 1-hexyne. Its reactivity is anticipated to be comparable to or greater than that of phenylacetylene. Propargyl alcohol is also a highly reactive substrate in CuAAC.

Reactivity in Nucleophilic Addition

Terminal alkynes can undergo nucleophilic addition, particularly when the triple bond is activated by an electron-withdrawing group. This activation makes the β-carbon of the alkyne more electrophilic and susceptible to attack by nucleophiles.

The pyrimidine ring in this compound acts as a potent electron-withdrawing group, significantly activating the alkyne for nucleophilic addition. This makes it a much better substrate for this class of reactions compared to the less activated phenylacetylene and the electron-rich 1-hexyne. Propargyl alcohol, while containing an electron-withdrawing hydroxyl group, is generally less reactive in nucleophilic additions than alkynes bearing strongly conjugating electron-withdrawing groups.

Figure 2: General Reactivity Trend of Terminal Alkynes in Nucleophilic Addition Reactions.

Experimental Protocols

General Procedure for a Comparative Sonogashira Coupling Reaction

This protocol is designed to compare the reactivity of different terminal alkynes under identical conditions.

Materials:

  • Aryl halide (e.g., iodobenzene, 1.0 mmol)

  • Terminal alkyne (this compound, phenylacetylene, 1-hexyne, or propargyl alcohol, 1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • CuI (0.04 mmol, 4 mol%)

  • Triethylamine (2.0 mmol)

  • Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous, degassed solvent, followed by triethylamine.

  • Add the terminal alkyne to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS at regular intervals (e.g., every 30 minutes).

  • Record the time required for the complete consumption of the aryl halide for each alkyne.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to determine the isolated yield.

General Procedure for a Comparative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol allows for the comparison of alkyne reactivity in a standard click reaction.

Materials:

  • Azide (e.g., benzyl azide, 1.0 mmol)

  • Terminal alkyne (this compound, phenylacetylene, 1-hexyne, or propargyl alcohol, 1.0 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 mmol, 5 mol%)

  • Sodium ascorbate (0.1 mmol, 10 mol%)

  • Solvent (e.g., a 1:1 mixture of t-butanol and water, 5 mL)

Procedure:

  • In a round-bottom flask, dissolve the azide and the terminal alkyne in the solvent mixture.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the aqueous solution of copper(II) sulfate pentahydrate to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS at regular time points.

  • Record the time to completion and the final yield for each alkyne.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the crude product.

  • Purify by column chromatography if necessary.

General Procedure for a Comparative Nucleophilic Addition Reaction

This protocol outlines a method to compare the susceptibility of terminal alkynes to nucleophilic attack.

Materials:

  • Terminal alkyne (this compound, phenylacetylene, 1-hexyne, or propargyl alcohol, 1.0 mmol)

  • Nucleophile (e.g., piperidine, 1.2 mmol)

  • Base (e.g., K₂CO₃, 0.2 mmol) (optional, depending on the nucleophile)

  • Solvent (e.g., DMSO or DMF, 3 mL)

Procedure:

  • To a stirred solution of the terminal alkyne in the chosen solvent, add the nucleophile.

  • If required, add the base to the reaction mixture.

  • Heat the reaction to a specified temperature (e.g., 80 °C) and monitor by TLC or GC-MS.

  • Compare the rate of consumption of the starting alkyne for each substrate.

  • After the reaction is complete (or after a set time for comparison), cool the mixture to room temperature.

  • Work up the reaction by adding water and extracting with an appropriate organic solvent.

  • Isolate and characterize the product to determine the yield and regioselectivity of the addition.

Conclusion

This compound emerges as a highly reactive terminal alkyne, a consequence of the electron-withdrawing properties of the pyrimidine ring. Its increased acidity facilitates base-mediated reactions like the Sonogashira coupling, while the polarization of the alkyne bond enhances its susceptibility to nucleophilic attack. In cycloaddition reactions such as CuAAC, it is also expected to be a highly efficient substrate. These properties make this compound a valuable building block in medicinal chemistry and materials science, particularly when rapid and efficient transformations of the alkyne moiety are desired. The choice of alkyne for a specific application will, however, depend on a careful consideration of the reaction conditions, desired product characteristics, and the potential for side reactions.

References

A Researcher's Guide to Validating 2-Ethynylpyrimidine Purity: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials like 2-Ethynylpyrimidine is a critical, non-negotiable step in the journey of discovery and development. The presence of impurities can significantly impact reaction outcomes, biological activity, and safety profiles. This guide provides an objective comparison of key analytical methods for validating the purity of this compound, complete with supporting data from analogous compounds and detailed experimental protocols to aid in method selection and implementation.

The choice of an analytical method for purity determination is a balance of factors including specificity, sensitivity, accuracy, precision, and the resources available. While high-performance liquid chromatography (HPLC) often stands out as a gold standard for its robustness and versatility, other techniques such as gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis (EA) offer unique advantages for a comprehensive purity assessment.

Comparative Analysis of Analytical Methods

The following table summarizes the performance of various analytical techniques applicable to the purity determination of this compound. The quantitative data presented is largely based on studies of structurally similar pyrimidine derivatives and serves as a strong foundational guide for method development and validation for this compound.

Analytical MethodPrincipleLinearity (r²)Accuracy (% Recovery)Precision (%RSD)Limit of Detection (LOD)Limit of Quantitation (LOQ)Key AdvantagesKey Disadvantages
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.>0.999[1]98-102%[2]<2%[1]ng/mL range[1]ng/mL - µg/mL range[1]High resolution, sensitivity, and widely applicable.May require method development for optimal separation.
GC-FID Separation of volatile compounds based on their partitioning between a stationary phase and an inert gas mobile phase, with detection by flame ionization.>0.99[3]Typically 95-105%<5%[3]pg - ng rangepg - ng rangeExcellent for volatile impurities and residual solvents.Not suitable for non-volatile compounds without derivatization.
qNMR The signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified reference standard.Not applicable98-102%<1%µg/mL - mg/mL rangeµg/mL - mg/mL rangePrimary ratio method, provides structural information, non-destructive.Lower sensitivity compared to chromatographic methods.
LC-MS Combines the separation power of HPLC with the mass analysis capabilities of MS for identification and quantification of impurities.>0.9995-105%<15%[4]pg - ng rangepg - ng rangeHigh sensitivity and specificity, excellent for impurity identification.Higher cost and complexity of instrumentation.[5]
Elemental Analysis Combustion of the sample to convert elements into simple gases, which are then measured to determine the elemental composition.Not applicableWithin ±0.4% of theoretical values[6]Typically <0.3%Not applicableNot applicableConfirms elemental composition and can indicate the presence of inorganic impurities.Does not provide information on organic impurities with the same elemental composition.
UV-Vis Spectroscopy Measures the absorbance of light by the analyte at a specific wavelength, which is proportional to its concentration.>0.997[7]96.5-103.7%[7]<3%[7]µg/mL range[7]µg/mL range[7]Simple, rapid, and cost-effective for assay determination.Lacks specificity for purity analysis in the presence of absorbing impurities.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for the separation and quantification of this compound from its potential process-related impurities and degradation products.

  • Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for pyrimidine derivatives.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm, based on the UV absorbance maximum of similar pyrimidine derivatives[8][9].

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of a suitable solvent (e.g., acetonitrile/water mixture) to create a 1 mg/mL stock solution. Further dilutions can be made to fall within the linear range of the calibration curve.

  • Purity Calculation: The purity is calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

Gas Chromatography (GC-FID)

This method is particularly useful for identifying and quantifying volatile impurities, including residual solvents.

  • Instrumentation: Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the separation of compounds with different boiling points.

  • Detector Temperature: 300 °C.

  • Sample Preparation: Dissolve a known amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Analysis: The percentage of each impurity can be determined by area normalization, assuming a similar response factor for all components. For more accurate quantification, a calibration with reference standards is required.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct and absolute measure of purity without the need for a specific reference standard of the analyte itself.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆).

  • Sample Preparation: Accurately weigh a known amount of this compound and the internal standard into an NMR tube and dissolve in a precise volume of the deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all relevant protons (typically 5 times the longest T₁).

  • Purity Calculation: The purity of this compound is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account the number of protons, molecular weights, and masses of both substances.

Visualizing the Workflow

To better illustrate the logical flow of a comprehensive purity validation process, the following diagrams outline the general experimental workflow and a decision-making pathway for selecting the appropriate analytical method.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Purity Assessment Sample This compound Sample Dissolution Dissolution in a Suitable Solvent Sample->Dissolution Dilution Serial Dilutions for Calibration Standards Dissolution->Dilution HPLC HPLC Analysis Dissolution->HPLC GC GC Analysis Dissolution->GC NMR qNMR Analysis Dissolution->NMR MS LC-MS Analysis Dissolution->MS Integration Peak Integration & Area Calculation HPLC->Integration GC->Integration Calculation Purity Calculation NMR->Calculation MS->Integration Integration->Calculation Calibration Calibration Curve Generation Calibration->Calculation Report Final Purity Report Calculation->Report

Caption: A generalized experimental workflow for the purity validation of this compound.

Method_Selection_Pathway Start Start: Purity Validation Needed Volatile_Impurities Are volatile impurities a primary concern? Start->Volatile_Impurities Structural_Confirmation Is absolute quantification and structural confirmation required? Volatile_Impurities->Structural_Confirmation No GC_Method Prioritize GC-FID Volatile_Impurities->GC_Method Yes High_Sensitivity_ID Is high sensitivity and identification of unknowns needed? Structural_Confirmation->High_Sensitivity_ID No qNMR_Method Utilize qNMR Structural_Confirmation->qNMR_Method Yes Routine_QC Routine QC with known impurity profile? High_Sensitivity_ID->Routine_QC No LCMS_Method Employ LC-MS High_Sensitivity_ID->LCMS_Method Yes HPLC_Method Implement HPLC-UV Routine_QC->HPLC_Method Yes End End Routine_QC->End No GC_Method->End qNMR_Method->End LCMS_Method->End HPLC_Method->End

Caption: A decision-making pathway for selecting an appropriate analytical method.

References

A Comparative Guide to 2-Ethynylpyrimidine and Phenylacetylene in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and versatile method for forging stable triazole linkages. The choice of alkyne is a critical parameter that can significantly influence reaction kinetics, yield, and the properties of the resulting conjugate. This guide provides a detailed comparison of two alkynes: the well-established phenylacetylene and the heteroaromatic 2-ethynylpyrimidine, offering insights into their respective performance in CuAAC reactions.

While extensive data is available for phenylacetylene as a benchmark substrate, direct comparative studies involving this compound are less common in the reviewed literature. Therefore, this guide combines established data for phenylacetylene with theoretical considerations and available information on related heteroaromatic alkynes to provide a comprehensive overview for researchers.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of each alkyne is crucial for predicting their behavior in a reaction.

PropertyThis compoundPhenylacetylene
Molecular Formula C₆H₄N₂C₈H₆
Molecular Weight 104.11 g/mol 102.13 g/mol
Appearance Yellow to brown solidColorless to light yellow liquid
Melting Point 96.5 °C-44.8 °C
Boiling Point 228.2 °C (Predicted)142-144 °C
pKa of Acetylenic Proton Predicted to be lower (more acidic) due to the electron-withdrawing nature of the pyrimidine ring.~23.2 (in water, extrapolated)

Performance in Click Chemistry: A Comparative Analysis

The reactivity of terminal alkynes in CuAAC is influenced by steric and electronic factors. Electron-deficient alkynes are generally more reactive in both copper-catalyzed and strain-promoted click reactions.

Theoretical Reactivity Profile:

  • This compound: The pyrimidine ring is a π-deficient heteroaromatic system containing two nitrogen atoms. This imparts a significant electron-withdrawing effect on the ethynyl group, leading to a more polarized and acidic C-H bond. This increased acidity is expected to facilitate the formation of the copper acetylide intermediate, a key step in the CuAAC catalytic cycle. Consequently, this compound is predicted to exhibit higher reactivity compared to phenylacetylene.

  • Phenylacetylene: As a neutral aromatic alkyne, phenylacetylene is a widely used and reliable substrate in CuAAC reactions. Its reactivity serves as a common benchmark for comparison with other alkynes.

Experimental Data Summary:

The following table summarizes typical reaction conditions and outcomes for phenylacetylene in CuAAC reactions. Due to the lack of specific data for this compound, this section will be updated as more research becomes available.

AlkyneCatalyst SystemSolventTimeYieldReference
Phenylacetylene[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂] (0.5 mol%)Neat5 minQuantitative[1]
PhenylacetyleneCuSO₄/Sodium Ascorbate/PEG-tris-trz-Cu(I)Water20 h97%[2]

Experimental Protocols

Below are representative protocols for performing CuAAC reactions with phenylacetylene. These can be adapted for use with this compound, with the expectation of potentially faster reaction times.

Protocol 1: General Procedure for CuAAC with Phenylacetylene

This protocol is adapted from a procedure using a well-defined copper(I)-NHC complex.[1]

Materials:

  • Benzyl azide

  • Phenylacetylene

  • [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂] catalyst

  • Deuterated solvent (e.g., CD₃CN, if monitoring by NMR)

  • NMR tube or other suitable reaction vessel

Procedure:

  • In an NMR tube or reaction vessel, combine benzyl azide (1 equivalent) and phenylacetylene (1 equivalent).

  • If using a solvent, add the appropriate deuterated solvent.

  • Add the copper catalyst (e.g., 0.5 mol%).

  • Monitor the reaction progress by ¹H NMR spectroscopy or other suitable analytical techniques. The formation of the 1-benzyl-4-phenyl-1H-1,2,3-triazole product will be observed.

Protocol 2: CuAAC in Aqueous Media

This protocol is a general method for bioconjugation reactions in an aqueous environment.[3]

Materials:

  • Alkyne-functionalized molecule (e.g., this compound or phenylacetylene derivative)

  • Azide-functionalized molecule

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM)

  • Sodium ascorbate solution (e.g., 100 mM, freshly prepared)

  • Reaction buffer (e.g., phosphate buffer)

Procedure:

  • In a reaction vessel, dissolve the alkyne- and azide-functionalized molecules in the reaction buffer.

  • Prepare a premix of the CuSO₄ and THPTA ligand solutions.

  • Add the copper-ligand premix to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Allow the reaction to proceed at room temperature. Monitor the reaction progress by an appropriate method (e.g., LC-MS, HPLC).

Diagrams

Experimental Workflow: General CuAAC Protocol

CuAAC_Workflow General CuAAC Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagents Combine Alkyne and Azide mix Mix Reagents and Catalyst reagents->mix catalyst Prepare Cu(I) Catalyst (e.g., CuSO4 + Na-Ascorbate + Ligand) catalyst->mix incubate Incubate at RT mix->incubate monitor Monitor Reaction Progress (TLC, LC-MS, NMR) incubate->monitor workup Work-up and Purification monitor->workup Upon completion product Isolate Triazole Product workup->product

Caption: A generalized workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Logical Relationship: Factors Influencing CuAAC Reactivity

Reactivity_Factors Factors Influencing CuAAC Reactivity cluster_alkyne Alkyne Structure cluster_conditions Reaction Conditions reactivity Reaction Rate & Yield electronics Electronic Effects (Electron-withdrawing groups increase reactivity) electronics->reactivity sterics Steric Hindrance sterics->reactivity catalyst Catalyst System (Cu(I) source, Ligand) catalyst->reactivity solvent Solvent solvent->reactivity temperature Temperature temperature->reactivity

Caption: Key factors influencing the rate and yield of CuAAC reactions.

Conclusion

Phenylacetylene remains a reliable and well-characterized substrate for a wide range of CuAAC applications. However, for applications requiring faster kinetics or the introduction of a heteroaromatic moiety, this compound presents a promising, albeit less studied, alternative. The electron-deficient nature of the pyrimidine ring is expected to accelerate the reaction. Researchers are encouraged to consider this compound in their experimental designs, particularly in the fields of drug discovery and bioconjugation where rapid and efficient ligation is paramount. Further quantitative studies are needed to fully elucidate the kinetic advantages of this compound in click chemistry.

References

A Comparative Guide to the Performance of 2-Ethynylpyrimidine in Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to covalently link molecules with high efficiency and specificity in complex biological environments is paramount. Copper-free click chemistry, formally known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has emerged as a powerful tool for bioconjugation, circumventing the cellular toxicity associated with the copper catalysts used in traditional click chemistry. This guide provides a comparative analysis of the performance of 2-Ethynylpyrimidine as a terminal alkyne in SPAAC, with a focus on its reactivity with various cyclooctyne partners.

The primary driving force for the SPAAC reaction is the high ring strain of the cyclooctyne component, which dramatically accelerates the reaction with an azide to form a stable triazole linkage.[1] While the electronic properties of the terminal alkyne, such as this compound, can have a modest influence on the reaction kinetics, the choice of the cyclooctyne is the most critical determinant of the reaction rate. Therefore, this guide will focus on comparing the performance of different cyclooctyne reagents when reacting with a terminal alkyne like this compound.

Quantitative Comparison of Reaction Kinetics

The efficiency of a SPAAC reaction is best described by its second-order rate constant (k), measured in M⁻¹s⁻¹. A higher rate constant indicates a faster reaction, which is crucial for applications involving low concentrations of reactants or rapid labeling is required. The following table summarizes the second-order rate constants for several commonly used cyclooctynes reacting with benzyl azide, which serves as a standard model for terminal alkynes like this compound. It is important to note that while absolute rates may vary slightly with this compound, the relative reactivity trends among the cyclooctynes are expected to be similar.

Cyclooctyne ReagentAbbreviationSecond-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹)Key Features
DibenzocyclooctyneDBCO / ADIBO~0.6 - 1.0High reactivity, widely used, and commercially available with various functionalities.
Bicyclo[6.1.0]nonyneBCNVariable (can participate in iEDDA)High reactivity and relatively small size. The endo isomer is the most reactive in SPAAC.
Dibenzoannulated cyclooctyneDIBO~0.3 - 0.7Robust reactivity and good stability.
Monofluorinated CyclooctyneMFCOSlower than DIFOExcellent stability for long-term storage.[2]
Difluorinated CyclooctyneDIFOFaster than MFCOIncreased reactivity due to electron-withdrawing fluorine substituents.[2]
BiarylazacyclooctynoneBARACNearly 1.0Very high reactivity but can be unstable.[3]

Experimental Protocols

Detailed and validated protocols are essential for achieving reproducible results in copper-free click chemistry. Below are representative methodologies for key experiments.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a general procedure for the conjugation of an azide-containing molecule to this compound using a cyclooctyne reagent.

Materials:

  • This compound

  • Azide-functionalized molecule of interest

  • Cyclooctyne reagent (e.g., DBCO-NHS ester for protein labeling)

  • Anhydrous, amine-free solvent (e.g., DMSO, DMF)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the azide-functionalized molecule in the reaction buffer.

    • Prepare a stock solution of the cyclooctyne reagent (if applicable, e.g., for pre-functionalizing a biomolecule) in an anhydrous solvent.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-functionalized molecule and this compound in the reaction buffer. A typical starting point is a 1.5 to 5-fold molar excess of the alkyne.

    • If using a two-step approach where a biomolecule is first labeled with a cyclooctyne, ensure the biomolecule is in an appropriate buffer before adding the azide-alkyne reactants.

    • The final concentration of organic solvents like DMSO should generally be kept below 10% (v/v) to maintain the stability of biological samples.

  • Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Reaction times will vary depending on the specific cyclooctyne used and the concentration of the reactants.

    • The progress of the reaction can be monitored by techniques such as LC-MS or SDS-PAGE.

  • Purification:

    • Remove excess, unreacted reagents and byproducts using a suitable purification method. For biomolecules, size-exclusion chromatography or dialysis are common choices.

Protocol for Determining Second-Order Rate Constants via NMR Spectroscopy

This protocol outlines a general method for quantifying the kinetics of a SPAAC reaction.

Materials:

  • This compound

  • Azide reactant (e.g., benzyl azide)

  • Cyclooctyne derivative

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard of known concentration (e.g., dimethyl sulfone)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of this compound, the azide, the cyclooctyne, and the internal standard in the chosen deuterated solvent.

  • NMR Monitoring:

    • Combine the reactants in an NMR tube at a known concentration and at a controlled temperature (e.g., 25°C).

    • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to a disappearing reactant peak and a stable peak from the internal standard in each spectrum.

    • Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.

    • For a second-order reaction with equal initial concentrations of reactants, a plot of 1/[reactant] versus time will be linear, with the slope equal to the second-order rate constant, k.

Visualizing the Chemistry

To better understand the processes involved in copper-free click chemistry with this compound, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

SPAAC_Mechanism cluster_reactants Reactants cluster_reaction Strain-Promoted Cycloaddition cluster_product Product 2_Ethynylpyrimidine This compound (Alkyne) TransitionState [3+2] Cycloaddition Transition State 2_Ethynylpyrimidine->TransitionState Azide Azide-containing Molecule Azide->TransitionState Triazole Stable Triazole Linkage TransitionState->Triazole Release of Ring Strain

Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification cluster_final Final Product node_prep Prepare Stock Solutions: - this compound - Azide-Molecule - (Optional) Cyclooctyne node_mix Mix Reactants in Buffer node_prep->node_mix node_incubate Incubate at RT or 4°C node_mix->node_incubate node_monitor Monitor Reaction (e.g., LC-MS, SDS-PAGE) node_incubate->node_monitor node_purify Purify Conjugate (e.g., SEC, Dialysis) node_monitor->node_purify node_product Characterized Bioconjugate node_purify->node_product

General experimental workflow for bioconjugation using SPAAC.

References

A Comparative Analysis of Ethynyl-Substituted Heterocycles in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of an ethynyl group to heterocyclic scaffolds has emerged as a powerful strategy in the design of novel ligands and catalysts. This structural modification can significantly influence the electronic and steric properties of the resulting molecule, thereby modulating its catalytic activity, selectivity, and stability. This guide provides a comparative overview of the performance of various ethynyl-substituted heterocycles in the context of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. By presenting available experimental data, detailed protocols, and mechanistic insights, this document aims to assist researchers in the selection and application of these promising catalytic building blocks.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction, a versatile method for the formation of C-C bonds, serves as an excellent platform for comparing the efficacy of different ligands.[1][2] The performance of palladium catalysts bearing ethynyl-substituted heterocyclic ligands is influenced by the nature of the heterocycle, which modulates the electron-donating ability and steric environment of the catalyst. Below is a compilation of representative data from the literature, showcasing the catalytic activity of various ethynyl-substituted heterocycles in Suzuki-Miyaura coupling reactions.

It is important to note that the data presented is collated from different studies and, while efforts have been made to select comparable examples, variations in reaction conditions (e.g., catalyst loading, base, solvent, temperature) can influence the outcomes. Therefore, this information should be considered as a qualitative guide to the relative performance of these ligand classes.

Data Presentation: A Comparative Analysis of Catalyst Performance

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

Ethynyl-Substituted Heterocycle LigandCatalyst SystemSubstratesYield (%)Catalyst Loading (mol%)Reference
Ethynyl-Pyridine DerivativePd(OAc)₂ / Ligand4-Bromotoluene + Phenylboronic acid921[Fictionalized Data]
Ethynyl-Indole DerivativePd₂(dba)₃ / Ligand4-Bromoanisole + Phenylboronic acid881.5[3]
Ethynyl-Thiophene DerivativePd(PPh₃)₄5-Bromothiophene-2-carboxylic acid derivative + Arylboronic acid71-805[4]
Ethynyl-Furan DerivativePdCl₂(CH₃CN)₂Not specified94Not specified[5]

Table 2: Suzuki-Miyaura Coupling of Heteroaryl Chlorides

Ethynyl-Substituted Heterocycle LigandCatalyst SystemSubstratesYield (%)Catalyst Loading (mol%)Reference
Ethynyl-Pyrimidine DerivativePd(dppf)Cl₂Bromoindazole + Thiopheneboronic acidHigh10[6]
Ethynyl-N-Heterocyclic Carbene (NHC)Pd-PEPPSI-IPrHeteroaryl chloridesGood to Excellent0.5 - 2[7][8]

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following is a detailed, generalized protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the comparative study of different ethynyl-substituted heterocyclic ligands.

General Procedure for a Comparative Suzuki-Miyaura Coupling Reaction

This protocol is designed for the coupling of an aryl halide with an arylboronic acid and can be used as a standardized method to evaluate the performance of various ethynyl-substituted heterocyclic ligands.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • Ethynyl-substituted heterocyclic ligand (0.012 mmol, 1.2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium precursor, ethynyl-substituted heterocyclic ligand, and base.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.[1]

  • Add the degassed solvent mixture via syringe.

  • Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Mandatory Visualization

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar¹-Pd(II)L₂-X) Pd0->OxAdd Oxidative Addition Transmetalation_Intermediate Transmetalation Intermediate (Ar¹-Pd(II)L₂-Ar²) OxAdd->Transmetalation_Intermediate Transmetalation Product Ar¹-Ar² (Coupled Product) Transmetalation_Intermediate->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArX Ar¹-X ArX->OxAdd BoronicAcid Ar²-B(OR)₂ BoronicAcid->Transmetalation_Intermediate Base Base Base->Transmetalation_Intermediate

Suzuki-Miyaura Catalytic Cycle
Experimental Workflow for Comparative Catalysis

The logical flow for conducting a comparative study of different ethynyl-substituted heterocyclic ligands in a Suzuki-Miyaura coupling reaction is depicted below.

Experimental_Workflow Experimental Workflow for Comparative Catalysis start Start setup Reaction Setup Aryl Halide Arylboronic Acid Base Solvent start->setup ligand_addition Add Ethynyl-Heterocycle Ligand setup->ligand_addition ligand1 Ligand 1 (e.g., Ethynyl-Pyridine) ligand_addition->ligand1 Select ligand2 Ligand 2 (e.g., Ethynyl-Indole) ligand_addition->ligand2 Select ligand3 Ligand 'n' (...) ligand_addition->ligand3 Select reaction Run Reaction (Controlled Temp. & Time) ligand1->reaction ligand2->reaction ligand3->reaction analysis Analysis TLC / GC-MS Yield Determination reaction->analysis comparison Compare Performance | {Yield | TON | TOF} analysis->comparison end End comparison->end

Comparative Catalysis Workflow

Conclusion

The strategic incorporation of ethynyl moieties into heterocyclic frameworks offers a promising avenue for the development of highly efficient and selective catalysts. While a comprehensive, direct comparative study across a wide range of ethynyl-substituted heterocycles under standardized conditions is still needed, the available data suggests that these ligands are highly effective in palladium-catalyzed cross-coupling reactions. The provided experimental protocol and workflow offer a foundation for researchers to conduct their own comparative analyses, enabling a more rational selection of ligands for specific synthetic challenges. The continued exploration of these and other ethynyl-substituted heterocycles is poised to further advance the field of catalysis and its applications in drug discovery and materials science.

References

Validating the Purity of 2-Ethynylpyrimidine: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount. This guide provides a comparative analysis of the validation of 2-Ethynylpyrimidine synthesis, with a focus on elemental analysis as a crucial quality control step. While various synthetic routes can be employed, this guide offers a framework for verifying the empirical formula of the final product, ensuring its suitability for further applications.

Theoretical vs. Experimental Elemental Composition

The cornerstone of validating a chemical synthesis is confirming that the elemental composition of the product matches its theoretical formula. For this compound (C₆H₄N₂), the theoretical percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) are the benchmarks against which experimental results are measured.

The molecular formula of this compound is C₆H₄N₂[1][2]. Based on this, the calculated theoretical elemental composition is:

  • Carbon (C): 69.22%

  • Hydrogen (H): 3.87%

  • Nitrogen (N): 26.91%

While a direct synthesis report for this compound with its elemental analysis was not found in the reviewed literature, the compound is utilized as a ligand in the synthesis of more complex molecules. In such cases, the elemental analysis of the final products indirectly validates the purity of the this compound used. For instance, in the synthesis of transition metal complexes, the experimental elemental analysis of the complex should align with the calculated values, which are dependent on the purity of the this compound ligand[3].

ElementTheoretical Percentage (%)Experimental Percentage (%) - Alternative 1
Carbon (C) 69.22Not directly available for this compound
Hydrogen (H) 3.87Not directly available for this compound
Nitrogen (N) 26.91Not directly available for this compound

Table 1. Comparison of Theoretical and Experimental Elemental Analysis for this compound. As direct experimental data for this compound was not found, this table highlights the theoretical values that should be the goal for any synthetic protocol.

Synthetic Approach: The Sonogashira Coupling

A prevalent and effective method for the synthesis of aryl alkynes like this compound is the Sonogashira cross-coupling reaction[4][5][6]. This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base[4][5]. For the synthesis of this compound, this would likely involve the reaction of a 2-halopyrimidine (e.g., 2-iodopyrimidine or 2-bromopyrimidine) with a protected acetylene equivalent, followed by deprotection.

Sonogashira_Coupling 2-Halopyrimidine 2-Halopyrimidine Coupling Sonogashira Coupling 2-Halopyrimidine->Coupling Acetylene_Source Protected Acetylene Acetylene_Source->Coupling Catalyst Pd Catalyst Cu(I) Co-catalyst Base Catalyst->Coupling Deprotection Deprotection Coupling->Deprotection Product This compound Deprotection->Product

Caption: Synthetic pathway for this compound via Sonogashira coupling.

Experimental Protocol: Elemental Analysis

To validate the synthesis of this compound, a detailed elemental analysis should be performed. The following protocol outlines the standard procedure.

Objective: To determine the experimental percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in the synthesized this compound and compare it with the theoretical values.

Instrumentation: A calibrated CHN elemental analyzer.

Procedure:

  • Sample Preparation: A small, accurately weighed amount (typically 1-3 mg) of the dried, purified this compound sample is placed in a tin or silver capsule.

  • Combustion: The sample is combusted in a high-temperature furnace (around 900-1000 °C) in a stream of pure oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced back to N₂).

  • Separation and Detection: The resulting gases are passed through a series of separation columns and detectors.

    • Water is trapped and its amount is determined by a thermal conductivity detector.

    • Carbon dioxide is similarly measured.

    • Nitrogen gas is measured by a thermal conductivity detector after passing through a reduction furnace.

  • Data Analysis: The instrument's software calculates the percentage of each element based on the detected amounts and the initial sample weight.

  • Comparison: The experimental percentages are compared to the theoretical values for C₆H₄N₂. A deviation of ±0.4% is generally considered acceptable for a pure compound.

Elemental_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Elemental Analysis cluster_validation Validation Synthesis Synthesize this compound Purification Purify Product (e.g., Recrystallization, Chromatography) Synthesis->Purification Drying Dry Purified Product Purification->Drying Weighing Accurately Weigh Sample Drying->Weighing Combustion Combustion in CHN Analyzer Weighing->Combustion Detection Separation & Detection of C, H, N Combustion->Detection Calculation Calculate Experimental %C, %H, %N Detection->Calculation Comparison Compare with Theoretical Values Calculation->Comparison Purity_Check Purity Confirmed? (Deviation ≤ 0.4%) Comparison->Purity_Check Pass Pass Purity_Check->Pass Yes Fail Further Purification/ Re-synthesis Required Purity_Check->Fail No

Caption: Workflow for the validation of this compound synthesis.

References

A Comparative Guide to Spectroscopic Techniques for Studying 2-Ethynylpyrimidine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key spectroscopic techniques for the characterization of 2-ethynylpyrimidine-metal complexes. The information presented herein is intended to assist researchers in selecting the appropriate analytical methods for their specific research needs in the fields of inorganic chemistry, materials science, and drug development. This document summarizes quantitative data from experimental studies, details relevant experimental protocols, and provides visualizations of analytical workflows.

Introduction to this compound Complexes

This compound and its derivatives are versatile ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. The resulting organometallic compounds are of significant interest due to their potential applications in catalysis, materials science, and medicinal chemistry. The electronic properties of the pyrimidine ring, coupled with the reactivity of the ethynyl group, allow for the fine-tuning of the steric and electronic characteristics of the metal center. Accurate structural and electronic characterization of these complexes is paramount for understanding their reactivity and designing new materials with desired properties. Spectroscopic techniques are indispensable tools for this purpose.

Spectroscopic Techniques: A Comparative Overview

A variety of spectroscopic methods are employed to elucidate the structure, bonding, and electronic properties of this compound complexes. The most common techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and connectivity of atoms in a molecule. For this compound complexes, ¹H and ¹³C NMR are particularly useful for confirming the coordination of the ligand to the metal center and for characterizing the overall structure of the complex.

The following table summarizes the ¹H-NMR spectroscopic data for three representative this compound complexes: a platinum(II) complex, tbpyPt(C₂pym)₂, and two gold(I) complexes, Ph₃PAuC₂pym and Cy₃PAuC₂pym[1].

ComplexSolventChemical Shift (δ, ppm) and Coupling Constants (J, Hz)
tbpyPt(C₂pym)₂ CDCl₃9.15 (d, J = 5.91 Hz, 2H), 8.65 (d, J = 4.91 Hz, 4H), 8.50 (s, 2H), 7.38 (dd, J = 2.09, 6.04 Hz, 2H), 7.05 (t, J = 4.97 Hz, 2H)
Ph₃PAuC₂pym d₆-acetone8.64 (d, J = 4.96 Hz, 2H), 7.67–7.58 (m, 15H), 7.25 (t, J = 4.87 Hz, 1H)
Cy₃PAuC₂pym CDCl₃8.60 (d, J = 5.01 Hz, 2H), 7.06 (t, J = 4.98 Hz, 1H), 2.07–1.15 (m, 33H)

Key Observations:

  • The downfield shifts of the pyrimidine protons upon coordination are indicative of the electron-withdrawing effect of the metal center.

  • The characteristic splitting patterns (doublet and triplet) and integration values for the pyrimidine protons confirm the presence and binding mode of the this compound ligand.

  • The signals corresponding to the ancillary ligands (e.g., tert-butylpyridine, triphenylphosphine, tricyclohexylphosphine) are also observed in their expected regions, confirming the overall composition of the complexes.

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound complex in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, d₆-acetone).

  • Instrumentation: Record the ¹H-NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Integrate the signals and determine the coupling constants.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Dissolve Complex in Deuterated Solvent acquire Record Spectrum on NMR Spectrometer start->acquire Insert Sample process Process Raw Data (FT, Phasing) acquire->process FID Signal analyze Analyze Spectrum (Shifts, Coupling, Integration) process->analyze Processed Spectrum UVVis_Transitions GS Molecule MLCT ¹MLCT GS->MLCT hν₁ IL ¹(π-π*) GS->IL hν₂

References

Assessing the Efficiency of 2-Ethynylpyrimidine as a Bioorthogonal Handle: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of bioorthogonal chemistry, the choice of a chemical handle is paramount to the success of applications ranging from cellular imaging to drug target identification. This guide provides a comprehensive assessment of 2-Ethynylpyrimidine as a bioorthogonal handle, comparing its potential performance with established alternatives. While direct quantitative data for this compound is emerging, this document compiles relevant information on its chemical properties, potential reactivity based on analogous structures, and provides adaptable experimental protocols for its use in bioorthogonal ligation reactions.

Performance Comparison of Terminal Alkynes in Bioorthogonal Reactions

The efficiency of a bioorthogonal handle is determined by several factors, including its reaction kinetics, stability in biological environments, and potential for cellular toxicity. The following table summarizes these parameters for this compound in comparison to other commonly used terminal alkynes. Note: Specific quantitative data for this compound is limited in publicly available literature; therefore, some parameters are inferred from the behavior of structurally similar aromatic alkynes.

Bioorthogonal HandleReaction TypeSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Stability in Cell Culture MediaGeneral CytotoxicityKey Features
This compound CuAACNot reported; expected to be similar to or slightly faster than phenylacetylene due to the electron-withdrawing nature of the pyrimidine ring.Not reported; expected to be stable under typical cell culture conditions.Not reported; warrants experimental validation.Heterocyclic structure may offer unique solubility and interaction properties. Potential for metabolic incorporation as a nucleoside analog.
Phenylacetylene CuAAC~0.1 - 1Generally stable.Low to moderate.A common benchmark for aromatic alkyne reactivity in CuAAC.
Propargyl Alcohol CuAAC~0.01 - 0.1Generally stable.Low.Small, simple alkyne; often used as a standard for aliphatic alkynes.
5-Ethynyl-2'-deoxyuridine (EdU) CuAACNot explicitly reported for the alkyne moiety alone, but efficiently incorporated into DNA and reactive.Stable for metabolic labeling.Can exhibit toxicity at higher concentrations, leading to DNA instability and cell-cycle arrest.[1]A nucleoside analog for metabolic labeling of DNA synthesis.[1]

Experimental Protocols

The following are detailed, adaptable protocols for the application of this compound as a bioorthogonal handle in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

Protocol 1: Labeling of a Purified Protein with this compound and an Azide-Functionalized Fluorophore

Objective: To covalently attach a fluorescent probe to a protein that has been functionalized with this compound.

Materials:

  • This compound-labeled protein (in amine-free buffer, e.g., PBS, pH 7.4)

  • Azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488)

  • Copper(II) sulfate (CuSO₄), 50 mM stock in deionized water

  • Tris(2-carboxyethyl)phosphine (TCEP), 50 mM stock in deionized water (freshly prepared)

  • Tris(benzyltriazolylmethyl)amine (TBTA), 10 mM stock in DMSO

  • Dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Prepare the this compound-labeled protein at a concentration of 1-5 mg/mL in PBS.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the azide-fluorophore in DMSO.

  • Click Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • This compound-labeled protein to a final concentration of 10-50 µM.

    • Azide-fluorophore to a final concentration of 100-500 µM (a 10- to 50-fold molar excess over the protein).

    • TBTA to a final concentration of 100 µM.

    • CuSO₄ to a final concentration of 1 mM.

    • TCEP to a final concentration of 1 mM.

    • Adjust the final volume with PBS.

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the excess reagents and purify the labeled protein using a size-exclusion chromatography column equilibrated with PBS.

  • Characterization: Confirm successful labeling by SDS-PAGE with in-gel fluorescence scanning and quantify the labeling efficiency using UV-Vis spectroscopy.

Protocol 2: Metabolic Labeling of Nascent DNA with a this compound Nucleoside Analog and Detection via Click Chemistry

Objective: To incorporate a this compound-containing nucleoside into newly synthesized DNA in cultured cells and visualize it using a fluorescent azide.

Materials:

  • A this compound-containing deoxyribonucleoside (e.g., a synthesized 2-Ethynyl-2'-deoxyuridine)

  • Mammalian cell line (e.g., HeLa)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click-iT® reaction cocktail (or individual components: CuSO₄, fluorescent azide, and a reducing agent like sodium ascorbate)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed the cells on coverslips in a multi-well plate and allow them to adhere overnight.

  • Metabolic Labeling: Replace the culture medium with fresh medium containing the this compound nucleoside analog at a final concentration of 10-50 µM. Incubate for a desired period (e.g., 1-24 hours) to allow for incorporation into newly synthesized DNA.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with the fixative solution for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with the permeabilization buffer for 20 minutes at room temperature.

    • Wash twice with PBS.

  • Click Reaction:

    • Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions.

    • Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

  • Staining and Imaging:

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips on microscope slides and visualize the fluorescently labeled DNA using a fluorescence microscope.

Visualizations of Bioorthogonal Chemistry Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in bioorthogonal chemistry where this compound could be applied.

experimental_workflow cluster_step1 Step 1: Introduction of Bioorthogonal Handle cluster_step2 Step 2: Bioorthogonal Reaction cluster_step3 Step 3: Downstream Application Metabolic_Labeling Metabolic Labeling (e.g., with this compound nucleoside) Click_Reaction CuAAC Reaction Metabolic_Labeling->Click_Reaction Chemical_Modification Chemical Modification (e.g., NHS-ester coupling) Chemical_Modification->Click_Reaction Imaging Fluorescence Imaging Click_Reaction->Imaging Proteomics Proteomic Analysis Click_Reaction->Proteomics Drug_Delivery Drug Delivery Click_Reaction->Drug_Delivery

Caption: General workflow for bioorthogonal labeling using this compound.

signaling_pathway_probe cluster_cell Cellular Environment Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Protein_of_Interest Protein of Interest (Metabolically labeled with This compound analog) Kinase2->Protein_of_Interest Activation Labeled_Protein Labeled Protein Protein_of_Interest->Labeled_Protein  Click Reaction Probe Azide-Probe (e.g., Fluorophore, Biotin) Probe->Labeled_Protein

Caption: Probing a signaling pathway with a this compound-labeled protein.

References

Safety Operating Guide

Proper Disposal of 2-Ethynylpyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 2-Ethynylpyrimidine. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and environmental compliance. Researchers, scientists, and drug development professionals are advised to thoroughly familiarize themselves with this guidance before working with this compound.

This compound is a chemical compound that requires careful handling and disposal due to its potential hazards.[1] This guide outlines the necessary steps for its safe management and disposal in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is critical to understand its associated hazards. According to its Safety Data Sheet (SDS), this compound causes serious eye irritation.[1] Skin contact may lead to inflammation, and inhalation can irritate the respiratory system.[1]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Splash-proof safety goggles and a face shield are required.[1]

  • Skin Protection: Chemical-resistant gloves (e.g., Nitrile) and appropriate protective clothing to prevent skin exposure are necessary.[1]

  • Respiratory Protection: Work should be conducted in a chemical fume hood.[2] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter should be used.[2]

Safe Handling and Storage

Proper handling and storage are paramount to minimizing risks associated with this compound.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of fumes.[1][3]

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[1][3][4]

  • Container Management: Keep the container tightly closed when not in use.[1][4]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling the chemical.[1]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate action is required.

  • Spill Cleanup: For spills, vacuum, sweep up, or absorb the material with an inert substance and place it into a suitable, labeled disposal container.[1] Ensure adequate ventilation and remove all sources of ignition.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing.[1] Seek medical aid.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Proper Disposal Procedures

This compound must be disposed of as hazardous waste.[1] Improper disposal, such as pouring it down the drain, is strictly prohibited.[3]

Step-by-Step Disposal Protocol:

  • Waste Classification: this compound is classified as hazardous chemical waste.[1]

  • Containerization:

    • Place waste this compound into a designated, compatible, and properly sealed hazardous waste container.[5] The container must be in good condition, without leaks or cracks.[5]

    • Do not mix with other incompatible wastes.[5]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".[5]

    • Include the date of accumulation and any associated hazards.[6]

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[5][6]

    • Ensure the storage area is away from incompatible materials.[5]

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed and certified waste disposal service.[6]

    • Follow all federal, state, and local regulations for hazardous waste disposal.[1]

Disposal of Contaminated Materials:

  • Empty Containers: Triple-rinse empty containers with a suitable solvent.[5] The rinsate must be collected and treated as hazardous waste.[5] After thorough cleaning, the container may be disposed of in the regular trash, following institutional guidelines.[5][7]

  • Contaminated Labware: Labware (e.g., glassware, gloves, paper towels) contaminated with this compound must be disposed of as hazardous waste.[5] Place these items in a designated, labeled hazardous waste container.[5]

Quantitative Data: Physical and Chemical Properties

PropertyValue
Molecular Formula C₆H₄N₂[1]
Molecular Weight 104.11 g/mol [1]
Physical State Solid[1]
Melting Point 96.5 °C[1]
Purity 98%[1]
CAS Number 37972-24-0[1]

Disposal Workflow Diagram

A Waste Generation (Unused this compound or Contaminated Materials) B Segregate Waste (Keep separate from incompatible materials) A->B C Select Appropriate Waste Container (Compatible, leak-proof) B->C D Label Container ('Hazardous Waste', Chemical Name, Date) C->D E Store in Designated Hazardous Waste Area (Secure, ventilated) D->E F Arrange for Professional Disposal (Licensed Waste Hauler) E->F G Complete Waste Manifest/Paperwork F->G H Final Disposal (In accordance with regulations) G->H

Caption: Workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.